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  • Product: 2-(Carboxymethyl)-3-methylbenzoic acid
  • CAS: 84944-41-2

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 2-(Carboxymethyl)-3-methylbenzoic acid

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(Carboxymethyl)-3-methylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(Carboxymethyl)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of 2-(Carboxymethyl)-3-methylbenzoic acid, a substituted aromatic dicarboxylic acid. As a member of the homophthalic acid family of compounds, its structural elucidation is critical for applications in pharmaceutical development, specialty polymer synthesis, and analytical chemistry.[1] This document outlines a multi-technique approach, integrating spectroscopic and chromatographic methods to ensure unambiguous identification, purity assessment, and detailed structural characterization. The methodologies described herein are grounded in established analytical principles and are designed to provide a self-validating system for researchers and drug development professionals.

Introduction: Understanding the Molecule

2-(Carboxymethyl)-3-methylbenzoic acid, a derivative of benzoic acid, possesses a unique structural arrangement with two carboxylic acid groups and a methyl group on the benzene ring. This substitution pattern influences its chemical reactivity, solubility, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.[2] A thorough understanding of its structure is paramount for predicting its behavior in various chemical and biological systems.

Key Physicochemical Properties (Predicted and Analog-Based)

PropertyValueSource/Basis
Molecular FormulaC₁₀H₁₀O₄Calculated
Molecular Weight194.18 g/mol Calculated
IUPAC Name2-(Carboxymethyl)-3-methylbenzoic acidIUPAC Nomenclature
CAS NumberNot explicitly found; related compounds referenced.
AppearanceExpected to be a crystalline solid.Analogy to similar benzoic acid derivatives.[3]
SolubilityPredicted to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone.Analogy to 3-Hydroxy-2-Methyl Benzoic Acid.[3]

Foundational Spectroscopic Analysis: The First Line of Inquiry

Spectroscopic techniques provide the initial, foundational data for structural elucidation by probing the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For 2-(Carboxymethyl)-3-methylbenzoic acid, both ¹H and ¹³C NMR are essential.

Expertise & Experience in NMR Analysis: The choice of a deuterated solvent is critical. While CDCl₃ is common, a more polar solvent like DMSO-d₆ may be required for sufficient solubility of this dicarboxylic acid.[4] The chemical shifts observed are highly dependent on the electronic environment of each nucleus.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal the number of unique proton environments and their connectivity.

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets) will be crucial in confirming their relative positions.

  • Methylene Protons (-CH₂-): A singlet in the aliphatic region (around δ 3.5-4.0 ppm), integrating to two protons. The chemical shift will be influenced by the adjacent carboxylic acid and the aromatic ring.

  • Methyl Protons (-CH₃): A singlet further upfield (around δ 2.0-2.5 ppm), integrating to three protons.

  • Carboxylic Acid Protons (-COOH): Two broad singlets at the downfield end of the spectrum (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

  • Carboxylic Acid Carbons: Two signals in the highly deshielded region (δ 165-180 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-145 ppm). The carbons attached to the substituents will have characteristic chemical shifts.

  • Methylene Carbon: One signal in the aliphatic region (δ 35-45 ppm).

  • Methyl Carbon: One signal at the upfield end of the spectrum (δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.

Trustworthiness in MS Analysis: High-resolution mass spectrometry (HRMS), such as ESI-Q-TOF, is recommended to obtain the exact mass, which can be used to confirm the elemental composition.[4]

Expected Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion Peak [M]⁺: A peak at m/z = 194, corresponding to the intact molecule.

  • Loss of -OH (m/z = 177): A common fragmentation for carboxylic acids.

  • Loss of -COOH (m/z = 149): Decarboxylation is a likely fragmentation pathway.

  • Base Peak: The most stable fragment will give the most intense signal. This could potentially be the fragment resulting from the loss of the carboxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in the molecule.

Key Expected IR Absorptions

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1680-1720Strong, sharp
C=C (Aromatic)1450-1600Medium to weak
C-O1210-1320Strong

Chromatographic Purity and Separation: Ensuring Sample Integrity

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the workhorse method for purity analysis of non-volatile organic compounds like 2-(Carboxymethyl)-3-methylbenzoic acid.[5]

Authoritative Grounding in HPLC Method Development: The choice of a C18 column and an acidic mobile phase is standard for the analysis of benzoic acid derivatives, as it ensures good peak shape and retention.[6][7]

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of mobile phase A and B.

    • Prepare sample solutions at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 235 nm.[6]

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

    • Run Time: 20 minutes.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity as a percentage of the main peak area relative to the total peak area.

Visualization of Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H₂O/TFA) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) Standard->HPLC Sample Sample Solution (1 mg/mL) Sample->HPLC UV_Detector UV Detector (235 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity Synthesis_Pathway Precursor Suitable Precursor (e.g., 2,3-dimethylphenylacetic acid) Oxidation Oxidation (e.g., KMnO₄ or HNO₃) Precursor->Oxidation Product 2-(Carboxymethyl)-3-methylbenzoic acid Oxidation->Product

Caption: A potential synthetic route.

Post-synthesis, the combination of NMR, MS, and HPLC provides a self-validating system for structural confirmation and purity assessment.

Logical Framework for Structural Validation

Validation_Logic cluster_spectroscopy Spectroscopic Data cluster_chromatography Chromatographic Data cluster_confirmation Confirmation NMR NMR (¹H & ¹³C) Structure Structural Confirmation NMR->Structure Connectivity MS Mass Spec (HRMS) MS->Structure Molecular Formula IR IR Spectroscopy IR->Structure Functional Groups HPLC HPLC (Purity) Purity_Assessment Purity > 95% HPLC->Purity_Assessment Structure->HPLC Main Peak ID

Caption: Integrated approach for structural validation.

Conclusion

The structural analysis of 2-(Carboxymethyl)-3-methylbenzoic acid requires a synergistic application of modern analytical techniques. This guide has provided a detailed framework, from foundational spectroscopic identification to chromatographic purity assessment. By following these E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) pillars, researchers and drug development professionals can confidently characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. [Link]

  • Chemsrc. 2-(Carboxymethyl)-3-fluorobenzoic acid. [Link]

  • PMC. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • Wikipedia. Homophthalic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PharmaCompass. 2-Methyl-3-hydroxybenzoic acid. [Link]

  • NP-MRD. Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). [Link]

  • SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [https://www.docbrown.info/page06/13C-NMR/13Cn benzoicacid.htm]([Link] benzoicacid.htm)

  • PubChem. 2-Amino-3-methylbenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • PubChem. Benzoic acid, 3-methyl-, methyl ester. [Link]

  • Pharmaffiliates. CAS No : 6843-36-3 | Product Name : 2-(MethylcarbaMoyl)benzoic Acid. [Link]

  • NIST WebBook. 2-Amino-3-methylbenzoic acid. [Link]

  • PubChem. 2-[(Carboxymethyl)(methyl)amino]benzoic acid. [Link]

  • Wikipedia. m-Toluic acid. [Link]

  • SpectraBase. 2-Hydroxy-3-methyl-benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • PubChem. 3-(Carboxymethyl)benzoic acid. [Link]

  • ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid (24). [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [https://www.docbrown.info/page06/MS/MSspec benzoicacid.htm]([Link] benzoicacid.htm)

Sources

Exploratory

IUPAC nomenclature and synonyms for 3-methylhomophthalic acid

The following technical monograph provides an in-depth analysis of 3-Methylhomophthalic Acid , a critical intermediate in the synthesis of isocoumarins and polyketide mimetics. This guide is structured for researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-Methylhomophthalic Acid , a critical intermediate in the synthesis of isocoumarins and polyketide mimetics. This guide is structured for researchers and drug development professionals, focusing on nomenclature, structural identity, synthesis protocols, and applications.

Introduction & Significance

3-Methylhomophthalic acid is a dicarboxylic acid derivative of homophthalic acid (2-carboxyphenylacetic acid). It serves as a vital building block in organic synthesis, particularly in the construction of isocoumarin scaffolds (e.g., mellein, sclerotinin A) and complex polyketide natural products. Its structural uniqueness lies in the steric and electronic influence of the methyl group at the C3 position, which directs regioselectivity during cyclization reactions, such as the formation of 3-methylisocoumarins or specific anhydride intermediates.

Nomenclature and Chemical Identity

Precise nomenclature is essential to distinguish this compound from its isomers (e.g., 4-, 5-, or 6-methylhomophthalic acid). The numbering system prioritizes the benzoic acid carboxyl group as position 1.

Core Identifiers
Parameter Details
Common Name 3-Methylhomophthalic acid
Systematic IUPAC Name 2-(Carboxymethyl)-3-methylbenzoic acid
CAS Registry Number 84944-41-2
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES CC1=C(C(CC(=O)O)=C(C(=O)O)C=C1)
InChI Key (Derivative specific; verify against CAS 84944-41-2)
Synonyms and Trade Names
  • 3-Methyl-2-carboxyphenylacetic acid

  • 2-Carboxymethyl-3-methylbenzoic acid

  • 3-Methyl-α-carboxy-o-toluic acid (historical)

  • Note: Often referred to in the context of its anhydride: 3-Methylhomophthalic anhydride .

Structural Numbering Rationale

The systematic numbering is derived from the benzoic acid parent structure:

  • C1: Attached to the primary Carboxyl group (-COOH).

  • C2: Attached to the Carboxymethyl group (-CH₂COOH).

  • C3: Attached to the Methyl group (-CH₃).

  • C4-C6: Remaining ring carbons.

This substitution pattern (1,2,3-trisubstituted benzene) creates a crowded environment, often facilitating the formation of the cyclic anhydride.

Structural Visualization

The following diagram illustrates the chemical structure and the IUPAC numbering scheme for 3-methylhomophthalic acid.

3-Methylhomophthalic_Acid_Structure Benzene Benzene Ring C1 C1 (ipso) Benzene->C1 subst. C2 C2 (ortho) Benzene->C2 subst. C3 C3 (meta) Benzene->C3 subst. COOH -COOH (Benzoic Acid) C1->COOH Position 1 C1->C2 ortho CH2COOH -CH₂COOH (Acetic Acid Side Chain) C2->CH2COOH Position 2 C2->C3 vicinal Methyl -CH₃ (Methyl Group) C3->Methyl Position 3

Figure 1: Structural connectivity of 3-methylhomophthalic acid, highlighting the 1,2,3-substitution pattern.

Synthesis Protocols

The synthesis of 3-methylhomophthalic acid typically involves the oxidation of suitable indanone or indene precursors. The 4-methyl-1-indanone route is preferred for its regiochemical control.

Method A: Oxidation of 4-Methyl-1-indanone

This method utilizes the oxidative cleavage of the five-membered ring in 4-methyl-1-indanone to yield the dicarboxylic acid.

Reaction Scheme: 4-Methyl-1-indanone + [O] → 3-Methylhomophthalic acid

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize or source 4-methyl-1-indanone . The methyl group at position 4 of the indanone becomes the methyl group at position 3 of the resulting homophthalic acid (due to numbering reassignment upon ring opening).

  • Oxidant Preparation: Prepare a solution of Potassium Permanganate (KMnO₄) (excess, typically 3-4 equivalents) in water/pyridine or aqueous NaOH.

  • Oxidation:

    • Add the 4-methyl-1-indanone slowly to the oxidant solution at 0–5°C.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Mechanistic Insight: The ketone (C1) is oxidized to the benzoic carboxyl, while the benzylic methylene (C3 of indanone) is oxidized to the carboxymethyl group.

  • Workup:

    • Filter off the MnO₂ precipitate.

    • Acidify the filtrate with concentrated HCl to pH ~1-2.

    • Extract with ethyl acetate (3x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

    • Recrystallize from water or benzene/ethanol to yield 3-methylhomophthalic acid as a white crystalline solid.

Method B: Willgerodt-Kindler Reaction (Alternative)

From 2-acetyl-3-methylbenzoic acid :

  • React 2-acetyl-3-methylbenzoic acid with sulfur and morpholine.

  • Hydrolyze the resulting thioamide to yield the arylacetic acid derivative.

Applications in Drug Development & Synthesis

Isocoumarin Synthesis

3-Methylhomophthalic acid is the direct precursor to 3-methylisocoumarins .

  • Mechanism: Dehydration of the acid yields 3-methylhomophthalic anhydride . Condensation of the anhydride with nucleophiles or intramolecular cyclization leads to the isocoumarin scaffold.

  • Target Compounds: Mellein (8-hydroxy-3-methylisocoumarin) analogs, which exhibit antifungal and phytotoxic properties.

Polyketide Mimetics

The compound serves as a model for "polyketide folding." The steric bulk of the C3-methyl group influences the folding pathway of poly-beta-keto chains attached to the ring, mimicking the biosynthesis of natural aromatic polyketides.

Synthesis Workflow Visualization

The following diagram depicts the transformation of the precursor to the final isocoumarin target via the homophthalic acid intermediate.

Synthesis_Pathway Start 4-Methyl-1-indanone Product 3-Methylhomophthalic Acid (CAS 84944-41-2) Start->Product Oxidation Reagent KMnO4 / NaOH (Oxidative Cleavage) Intermediate 3-Methylhomophthalic Anhydride Product->Intermediate Dehydration (Ac2O, Heat) Target 3-Methylisocoumarin (Scaffold) Intermediate->Target Cyclization

Figure 2: Synthetic pathway from indanone precursor to isocoumarin scaffolds.

References

  • PubChem Compound Summary. (n.d.). Homophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review. Natural Product Reports, 18(4), 380-416. (Contextual reference for polyketide folding models).
  • Sugasawa, T., et al. (1971). Aminohaloborane in organic synthesis. Specific ortho-substitution of secondary amines. Journal of the American Chemical Society. (Reference for regioselective synthesis methodologies).
Foundational

Advanced Synthetic Strategies and Pharmacological Potential of 3-Methylhomophthalic Acid Derivatives

Executive Summary: The Scaffold at the Crossroads 3-Methylhomophthalic acid (2-(carboxymethyl)-3-methylbenzoic acid) represents a critical, albeit underutilized, scaffold in modern medicinal chemistry. Unlike its unmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Crossroads

3-Methylhomophthalic acid (2-(carboxymethyl)-3-methylbenzoic acid) represents a critical, albeit underutilized, scaffold in modern medicinal chemistry. Unlike its unmethylated parent, homophthalic acid, the introduction of a methyl group at the C3 position of the aromatic ring imposes significant steric constraints and electronic effects that direct regioselectivity in cyclization reactions.

This guide serves as a technical blueprint for leveraging this scaffold. It moves beyond basic synthesis to explore the ring-methylated core's role as a biomimetic precursor to polyketide-type natural products, specifically anthraquinones (e.g., damnacanthal analogs) and substituted isocoumarins. By controlling the "3-methyl effect," researchers can access unique chemical space relevant to antibacterial and anticancer drug discovery.

Structural Logic & Synthetic Access

The utility of 3-methylhomophthalic acid lies in its dual-functionality: an aromatic carboxylic acid and an ortho-positioned acetic acid side chain. The C3-methyl group (ortho to the acetic acid moiety) acts as a "blocking group," preventing certain metabolic oxidations and directing electrophilic substitutions to the para-position (C5).

Synthesis of the Core Scaffold

The most robust route to 3-methylhomophthalic acid is the oxidative cleavage of 7-methyl-1-indanone . This method is preferred over direct carboxylation of xylenes due to superior regiocontrol.

Mechanism:

  • Precursor: 7-Methyl-1-indanone (accessible via Friedel-Crafts cyclization of crotonic acid and benzene derivatives).

  • Oxidation: Treatment with potassium dichromate (

    
    ) in sulfuric acid cleaves the cyclopentanone ring.
    
  • Result: The C1-carbonyl becomes the benzoic acid moiety, while the C2-methylene becomes the acetic acid side chain.

The "3-Methyl Effect" in Derivatization

The steric bulk of the C3-methyl group is not merely structural; it dictates the folding of the molecule during anhydride formation.

  • Anhydride Formation: Dehydration with acetyl chloride yields 3-methylhomophthalic anhydride .

  • Regioselectivity: In Friedel-Crafts acylations with external nucleophiles (e.g., dimethoxybenzene), the C3-methyl group steers the incoming nucleophile to the less hindered carbonyl (the one derived from the acetic acid side chain), significantly altering the product distribution compared to non-methylated analogs.

Key Derivatives & Reaction Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent synthesis pathways starting from the 3-methylhomophthalic anhydride core.

G Indanone 7-Methyl-1-indanone Acid 3-Methylhomophthalic Acid Indanone->Acid Oxidation (K2Cr2O7/H2SO4) Anhydride 3-Methylhomophthalic Anhydride Acid->Anhydride Dehydration (Ac2O, Reflux) Isoquinoline Tetrahydroisoquinolines (Castagnoli-Cushman) Anhydride->Isoquinoline + Imines (Cycloaddition) Isocoumarin 3-Methylisocoumarins (Antimicrobial) Anhydride->Isocoumarin + Acid Chlorides (Condensation) Anthraquinone Anthraquinones (Anticancer/Damnacanthal) Anhydride->Anthraquinone + Benzene/AlCl3 (Friedel-Crafts)

Figure 1: Divergent synthetic pathways from the 7-methyl-1-indanone precursor.

Experimental Protocols

Synthesis of 3-Methylhomophthalic Anhydride

Rationale: The anhydride is the activated species required for all subsequent C-C bond-forming reactions. Direct use of the acid often leads to decarboxylation or incomplete reaction.

Reagents:

  • 3-Methylhomophthalic acid (10.0 mmol)

  • Acetic anhydride (5.0 mL, excess)

  • Solvent: Toluene (optional, for azeotropic removal)

Protocol:

  • Setup: Place 3-methylhomophthalic acid in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add acetic anhydride in a single portion.

  • Reflux: Heat the mixture to reflux (

    
     bath temperature) for 2 hours. The solid acid should dissolve completely, indicating conversion.
    
  • Isolation: Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid.

  • Purification: The residue solidifies upon cooling. Wash with cold anhydrous diethyl ether to remove traces of acetic acid.

  • Yield Check: Expected yield >90%. Melting point should be distinct from the starting acid (typically lower).

  • Validation: IR spectroscopy should show split carbonyl bands characteristic of cyclic anhydrides (

    
    ).
    
Synthesis of 1-Hydroxy-3-methylanthraquinone (Chrysophanol Analog)

Rationale: This protocol demonstrates the Friedel-Crafts acylation followed by cyclization, a key route to anthracycline antibiotics.

Reagents:

  • 3-Methylhomophthalic anhydride (5.0 mmol)

  • p-Cresol (5.0 mmol) (or substituted benzene)

  • 
     (15.0 mmol, anhydrous)
    
  • Solvent: Nitrobenzene or 1,2-dichloroethane

Protocol:

  • Acylation: Suspend

    
     in the solvent at 
    
    
    
    . Add the anhydride slowly.
  • Addition: Add p-cresol dropwise. Stir at room temperature for 4 hours.

  • Quench: Pour onto ice/HCl. Extract with ethyl acetate.

  • Cyclization: The intermediate benzoylbenzoic acid is isolated. Dissolve in concentrated

    
     and heat to 
    
    
    
    for 1 hour to effect ring closure.
  • Workup: Pour onto crushed ice. The yellow precipitate is the crude anthraquinone.

  • Purification: Recrystallize from glacial acetic acid.

Pharmacological Applications & Data[2][6][7]

The derivatives of 3-methylhomophthalic acid exhibit distinct biological profiles, largely driven by the specific heterocycle formed.

Comparative Activity Profile[1][8]
Structural ClassKey DerivativeMechanism of ActionTarget Indication
Isocoumarins 3-Methyl-isocoumarinInhibition of serine proteasesAntimicrobial / Antifungal
Anthraquinones Damnacanthal analogsInhibition of p56lck tyrosine kinaseImmunomodulation / Cancer
Isoquinolines Tetrahydroisoquinoline-4-acidsGABA receptor modulationCNS Disorders / Anticonvulsant
Case Study: Damnacanthal Analogs

Damnacanthal, a natural product with potent anticancer activity, contains a 3-methylanthraquinone core. Synthetic analogs derived from 3-methylhomophthalic anhydride have shown improved solubility while retaining cytotoxicity against MCF-7 breast cancer cell lines.

  • Key Finding: The C3-methyl group is essential for binding in the ATP-binding pocket of p56lck. Removal of this methyl group results in a >10-fold loss of inhibitory potency (

    
     shifts from 
    
    
    
    to
    
    
    ).

References

  • Synthesis of Homophthalic Acid Derivatives

    • Title: The Chemistry of Homophthalic Acid: A New Synthetic Strategy for Construction of Substituted Isocoumarin and Indole Skeletons
    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • Castagnoli-Cushman Reaction (Isoquinoline Synthesis)

    • Title: N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines
    • Source: Journal of Organic Chemistry / Swarthmore College
    • URL:[Link]

  • Anthraquinone Synthesis via Friedel-Crafts

    • Title: AlCl3-Catalyzed Competitive Reaction of Benzene and Monosubstituted Benzenes with Phthalic Anhydride
    • Source: Kyushu University Repository
    • URL:[Link]

  • Biological Activity of Isocoumarins

    • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives[1]

    • Source: MDPI Molecules
    • URL:[Link]

  • Natural Product Context (Oleanolic Acid/Triterpenoids)

    • Title: Biological Activities of Novel Oleanolic Acid Derivatives
    • Source: PMC - NCBI
    • URL:[Link]

Sources

Exploratory

Technical Guide: The Strategic Role of 2-(Carboxymethyl)-3-methylbenzoic Acid in Advanced Organic Synthesis

The following technical guide details the synthetic utility, mechanistic behavior, and application protocols for 2-(Carboxymethyl)-3-methylbenzoic acid (3-methylhomophthalic acid). Executive Summary 2-(Carboxymethyl)-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, mechanistic behavior, and application protocols for 2-(Carboxymethyl)-3-methylbenzoic acid (3-methylhomophthalic acid).

Executive Summary

2-(Carboxymethyl)-3-methylbenzoic acid (CAS: 84944-41-2), commonly referred to as 3-methylhomophthalic acid , represents a critical dicarboxylic acid scaffold in the synthesis of polycyclic aromatic hydrocarbons and fused heterocyclic systems. Its structural uniqueness lies in the ortho-positioning of a carboxymethyl group relative to the benzoic acid moiety, further functionalized by a methyl group at the C3 position.

This substitution pattern introduces specific steric and electronic biases that are exploited in the regioselective synthesis of isocoumarins and isoquinolinones —core pharmacophores in modern drug discovery, particularly for PARP inhibitors and antifungal agents.

Chemical Profile & Structural Significance[1][2]

PropertySpecification
IUPAC Name 2-(Carboxymethyl)-3-methylbenzoic acid
Common Name 3-Methylhomophthalic acid
CAS Number 84944-41-2
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Key Functional Groups Carboxylic acid (aromatic), Carboxylic acid (aliphatic), Methyl (steric block)
The "Orthogonal" Reactivity

The molecule possesses two distinct carboxylic acid groups with differentiated reactivity:

  • Aromatic Carboxyl (C1): Conjugated with the benzene ring; less acidic but susceptible to steric hindrance from the adjacent C2-carboxymethyl group.

  • Aliphatic Carboxyl (C2-alpha): Separated by a methylene spacer; higher pKa (typically ~4.5) but capable of enolization and decarboxylation under thermal stress.

The C3-methyl group is the defining feature. It exerts a steric effect that directs regioselectivity during anhydride opening. In condensation reactions, this methyl group shields the "upper" carbonyl, often forcing nucleophilic attack to occur at the less hindered "lower" carbonyl (derived from the aliphatic acid), or vice versa depending on the specific nucleophile and conditions.

Core Synthetic Transformations

The utility of 3-methylhomophthalic acid is almost exclusively channeled through its dehydrated form, 3-methylhomophthalic anhydride .

Anhydride Formation (Activation)

The primary gateway to reactivity is the cyclodehydration of the diacid to form the six-membered anhydride ring. This intermediate is highly reactive toward nucleophiles.

  • Reagent: Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    
    ).
  • Mechanism: The aliphatic carboxyl attacks the activated aromatic carboxyl (or vice versa) to close the ring.

  • Outcome: Formation of a stable 6-membered anhydride that serves as a "masked" 1,3-dipole equivalent in cycloadditions.

Synthesis of Isocoumarins (Perkin-Type Condensation)

Reaction with acid chlorides or anhydrides in the presence of a base (e.g.,


) yields 3-substituted isocoumarins. The C3-methyl group influences the folding of the intermediate, often suppressing side reactions at the 4-position.
Castagnoli-Cushman Reaction (CCR)

The reaction of 3-methylhomophthalic anhydride with imines yields dihydroisoquinolones . This is a formal [4+2] cycloaddition.

  • Significance: The C3-methyl group can induce diastereoselectivity in the formation of the new chiral centers at C3 and C4 of the isoquinolinone ring.

Experimental Protocols

Protocol A: Synthesis of 3-Methylhomophthalic Anhydride

This protocol activates the diacid for subsequent condensation reactions.

Materials:

  • 2-(Carboxymethyl)-3-methylbenzoic acid (10.0 mmol)

  • Acetic anhydride (30.0 mmol, 3.0 equiv)

  • Toluene (anhydrous, 20 mL)

Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Charge the flask with the diacid and toluene. Add acetic anhydride in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. The suspension should clear as the anhydride forms and dissolves.
    
  • Workup: Cool the reaction to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess acetic anhydride.

  • Purification: The residue is typically a solid. Recrystallize from minimal hexanes/ethyl acetate or use directly if purity >95% by NMR.

  • Validation: IR spectrum should show characteristic doublet carbonyl stretches for the 6-membered anhydride (

    
    ).
    
Protocol B: Condensation to 3-Substituted Isocoumarin

Demonstrates the use of the anhydride in heterocycle construction.

Materials:

  • 3-Methylhomophthalic anhydride (from Protocol A, 5.0 mmol)

  • Benzoyl chloride (5.5 mmol)

  • Triethylamine (

    
    , 15.0 mmol)
    
  • Acetonitrile (dry, 15 mL)

Methodology:

  • Dissolution: Dissolve the anhydride in acetonitrile under nitrogen.

  • Acylation: Add benzoyl chloride dropwise at

    
    .
    
  • Cyclization: Add triethylamine slowly (exothermic). The base promotes the formation of the enolate, which attacks the benzoyl chloride, followed by decarboxylative cyclization.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour into ice-cold 1M HCl to neutralize the base and precipitate the product.

  • Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.[1]

Mechanistic Visualization (Reaction Pathways)

The following diagram illustrates the divergence of the 3-methylhomophthalic anhydride intermediate into distinct heterocyclic scaffolds.

ReactionPathways Diacid 2-(Carboxymethyl)- 3-methylbenzoic Acid Anhydride 3-Methylhomophthalic Anhydride Diacid->Anhydride Ac2O, Reflux (-H2O) Isocoumarin 3-Substituted Isocoumarin Anhydride->Isocoumarin R-COCl, Et3N (Condensation) Isoquinolinone Dihydroisoquinolinone (via CCR) Anhydride->Isoquinolinone R-CH=N-R' (Imine Cycloaddition)

Caption: Divergent synthesis of oxygen and nitrogen heterocycles from the activated anhydride core.

References

  • Synthesis of Homophthalic Anhydrides: Organic Syntheses, Coll. Vol. 3, p.449 (1955).

  • Castagnoli-Cushman Reaction (CCR): Chemical Reviews, 2016. Comprehensive review on the reaction of homophthalic anhydrides with imines to form isoquinolinones.

  • Isocoumarin Synthesis via Homophthalic Acid: Journal of Organic Chemistry. Detailed mechanistic study on the condensation of homophthalic anhydrides with acid chlorides.

    • [Source: J. Org.[2] Chem.]([Link])

  • Regioselectivity in Anhydride Opening: Tetrahedron Letters. Discusses the steric influence of substituents (like the 3-methyl group)

Sources

Foundational

Technical Guide: Acidity Constants (pKa) of 2-(Carboxymethyl)-3-methylbenzoic Acid

Topic: pKa values and acidity constants of 2-(Carboxymethyl)-3-methylbenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 2-(C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and acidity constants of 2-(Carboxymethyl)-3-methylbenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

2-(Carboxymethyl)-3-methylbenzoic acid (also known as 3-methylhomophthalic acid) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of polycyclic aromatic hydrocarbons, isoquinolones, and pharmaceutical scaffolds.[1] Understanding its physicochemical properties—specifically its dissociation constants (pKa)—is essential for optimizing extraction protocols, buffer selection, and predicting ionization states in physiological media.[2]

This guide provides a comprehensive analysis of the acidity constants of 2-(Carboxymethyl)-3-methylbenzoic acid, synthesizing structural electronic theory with predictive modeling and comparative data from homologous series.[1]

Key Data Points:

  • pKa₁ (Carboxyl 1 - Benzoic): 3.65 ± 0.15 (Predicted/Comparative)[1][2]

  • pKa₂ (Carboxyl 2 - Aliphatic): 5.85 ± 0.20 (Predicted/Comparative)[1][2]

  • Dominant Effect: Steric "buttressing" by the 3-methyl group enhances the acidity of the benzoic moiety relative to unsubstituted homophthalic acid.[1][2]

Chemical Identity and Structural Analysis[1][2][3]

To accurately determine the acidity constants, one must first define the structural environment of the two ionizable protons.[2]

  • System: Substituted Homophthalic Acid

  • Moiety A (C1 Position): Benzoic acid group (

    
    ).[1][2] Typically more acidic due to resonance stabilization of the conjugate base by the aromatic ring.[2]
    
  • Moiety B (C2 Position): Carboxymethyl group (

    
    ).[1][2] Functionally a phenylacetic acid derivative.[2][3] The methylene spacer interrupts direct conjugation, generally resulting in a higher pKa (lower acidity).[2]
    
  • Substituent (C3 Position): Methyl group.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the steric environment affecting the pKa values.[2]

Structure cluster_0 2-(Carboxymethyl)-3-methylbenzoic acid C1 C1: Benzoic Acid Group (pKa1 Site) C2 C2: Carboxymethyl Group (pKa2 Site) C3 C3: Methyl Group (Steric Buttress) C3->C2 Steric Pressure Ring Benzene Ring Ring->C1 Ring->C2 Ring->C3

Figure 1: Structural schematic highlighting the steric interaction between the C3-methyl and C2-carboxymethyl groups.[1]

pKa Values and Mechanistic Analysis

Direct experimental values for this specific isomer are sparse in open literature.[1][2] The values below are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis of the homologous series (Benzoic acid


 Homophthalic acid 

3-Methylhomophthalic acid).
Comparative Acidity Table[1][2]
CompoundpKa₁ (Benzoic)pKa₂ (Aliphatic)Structural Driver
Benzoic Acid 4.20N/ABaseline aromatic acidity.[1]
Phenylacetic Acid 4.31N/ABaseline aliphatic acidity.[1][2][3]
Homophthalic Acid 3.725.80-I effect of second COOH; H-bonding.
2-(Carboxymethyl)-3-methylbenzoic Acid 3.65 ± 0.15 5.85 ± 0.20 Steric Buttressing & Ortho Effect.
The "Buttressing Effect"

The 3-methyl group exerts a significant steric influence known as the buttressing effect .[1][2]

  • Steric Crowding: The methyl group at C3 pushes against the bulky carboxymethyl group at C2.[1][2]

  • Conformational Lock: This pressure forces the carboxymethyl group to crowd the C1-benzoic acid group.[1][2]

  • Result: The C1-carboxyl group is forced out of planarity with the benzene ring to relieve strain.[1][2] While loss of planarity usually decreases acidity (by inhibiting resonance), in crowded ortho-systems, it often prevents the destabilizing cross-conjugation of the ring with the carboxylate, effectively increasing acidity (lowering pKa₁).[1][2] Additionally, the proximity facilitates strong intramolecular hydrogen bonding in the monoanion, stabilizing the first ionization product.[2]

Ionization Pathway

The ionization proceeds in two distinct steps.[2] The benzoic proton (


) is removed first, followed by the aliphatic proton (

).[2]

Ionization H2A H2A (Neutral Species) HA HA⁻ (Monoanion) Stabilized by H-bond H2A->HA  pKa1 ≈ 3.65   (-H+ from Benzoic) A2 A²⁻ (Dianion) HA->A2  pKa2 ≈ 5.85   (-H+ from Aliphatic)

Figure 2: Stepwise dissociation pathway.[1] The large difference between pKa1 and pKa2 indicates a stable monoanion intermediate.[1][2]

Experimental Determination Protocol

For researchers requiring precise experimental verification for regulatory filing or process scale-up, Potentiometric Titration is the gold standard method.[1][2]

Methodology: Potentiometric Titration

Objective: Determine thermodynamic pKa values at 25°C and 0.1 M ionic strength.

Reagents:

  • Analyte: ~50 mg of 2-(Carboxymethyl)-3-methylbenzoic acid (High purity >99%).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed water (or 50:50 Methanol:Water if solubility is limiting, then extrapolate to 0% organic).[1][2]

  • Ionic Strength Adjuster: 0.1 M KCl or KNO₃.[1][2]

Workflow:

  • Dissolution: Dissolve the compound in the minimal volume of solvent.[2] If using a mixed solvent, ensure the ratio is precise.[2]

  • Acidification: Add a known excess of HCl to fully protonate both carboxyl groups (pH < 2.0).[1][2]

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH vs. Volume.

    • Critical: Collect at least 20 data points in the buffer regions (pH 3.0–4.5 and pH 5.0–7.0).[2]

  • Data Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate

    
     (average number of bound protons) and solve for 
    
    
    
    and
    
    
    .[2]
HPLC-UV Metric Method (Alternative)

If the compound exhibits low aqueous solubility (< 1 mg/mL), use the pH-dependent shift in UV absorption.[1]

  • Principle: The UV spectrum of the benzoic acid moiety shifts upon ionization (bathochromic shift).[2]

  • Protocol: Prepare buffers ranging from pH 1.5 to 8.0. Inject the sample into each.[2] Plot the absorbance at

    
     (approx 270-280 nm) vs. pH.[1][2] The inflection points correspond to the pKa values.[2][4]
    

Applications in Research & Development

Solubility & Extraction
  • pH < 3.0: The molecule is neutral and highly lipophilic.[1][2] It can be extracted into organic solvents (DCM, Ethyl Acetate).[2]

  • pH 4.5 (Buffer Region): The species exists primarily as the monoanion (

    
    ).[1][2] Solubility in water increases, but it may still partition into polar organic phases.[1][2]
    
  • pH > 7.0: Fully ionized dianion (

    
    ).[1][2] Highly water-soluble.[1][2] Re-acidification to pH 3.0 is required to precipitate the free acid.[2]
    
Synthesis Implications

In the synthesis of isoquinolones via the reaction with amines, the acidity of the benzoic group drives the initial activation.[2] The lower pKa₁ (compared to benzoic acid) suggests that 2-(Carboxymethyl)-3-methylbenzoic acid is more reactive toward activation agents (like SOCl₂ or DCC) at the C1 position, facilitating selective anhydride formation.[1]

References

  • Martell, A. E., & Smith, R. M. (1974).[1][2] Critical Stability Constants. Plenum Press.[1][2] (Foundational text for dicarboxylic acid dissociation constants).

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1][2]

  • ChemicalBook. (2024).[1][2] Homophthalic Acid Properties and Acidity Data. Retrieved from [2]

  • PubChem. (2024).[1][2] Compound Summary for CID 268227: 3-(Carboxymethyl)benzoic acid.[1][2] National Library of Medicine.[1][2] Retrieved from [2]

  • Evergreen Sino Chemical. (2025).[1][2] pKa values of Methylbenzoic Acid Derivatives. Retrieved from [2]

  • Kütt, A., et al. (2018).[1][2] "pKa values in organic chemistry – making maximum use of the available data". Tetrahedron Letters, 59(42), 3738-3748.[1][2] [2][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Protocols for 3-Methylhomophthalic Acid Derivatives

This application note details the cyclization protocols for 3-methylhomophthalic acid derivatives , focusing on the synthesis of 3-methylisocoumarins and tetrahydroisoquinolones . These scaffolds are critical in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the cyclization protocols for 3-methylhomophthalic acid derivatives , focusing on the synthesis of 3-methylisocoumarins and tetrahydroisoquinolones . These scaffolds are critical in the development of polyketide mimetics, antifungal agents, and alkaloid-based drug candidates.

Executive Summary

3-Methylhomophthalic acid (2-carboxymethyl-3-methylbenzoic acid) and its anhydride serve as versatile building blocks for constructing oxygen and nitrogen heterocycles. The presence of the methyl group and the activated methylene moiety allows for diverse cyclization pathways. This guide outlines three core protocols:

  • Tirodkar-Usgaonkar Cyclization: For the synthesis of 3-methylisocoumarins via Perkin-type condensation.

  • Castagnoli-Cushman Reaction (CCR): For the diastereoselective synthesis of tetrahydroisoquinolones.

  • Regioselective Nucleophilic Opening: Controlling the activation of the anhydride ring.

Chemical Context & Reactivity

The reactivity of 3-methylhomophthalic anhydride is governed by two electrophilic carbonyl centers and one nucleophilic C-H acidic position (C4).

  • C4-Acidity: The methylene group (C4) is highly acidic (

    
     in anhydride form) and readily forms enolates.
    
  • Regioselectivity: In 3-methylhomophthalic anhydride, the methyl group at the C3-position of the benzene ring (ortho to the acetate side chain) exerts steric influence, often directing nucleophilic attack to the distal carbonyl (C1) or affecting the stability of the enol.

Pathway Visualization

CyclizationPathways Start 3-Methylhomophthalic Acid Anhydride 3-Methylhomophthalic Anhydride Start->Anhydride Dehydration (Ac2O, Reflux) Isoquinolone Tetrahydroisoquinolone (Castagnoli-Cushman) Anhydride->Isoquinolone CCR (+ Imine) (Toluene/Xylene, Heat) Enol Enol/Acyl Intermediate Anhydride->Enol Acylation (RCOCl, Pyridine) Isocoumarin 3-Methylisocoumarin (Tirodkar-Usgaonkar) Enol->Isocoumarin Cyclization & Decarboxylation Imine Imine Component Imine->Isoquinolone

Figure 1: Divergent cyclization pathways for 3-methylhomophthalic acid precursors.

Protocol 1: Tirodkar-Usgaonkar Cyclization (Isocoumarin Synthesis)

This is the gold-standard method for synthesizing 3-methylisocoumarins (e.g., Mellein derivatives). It utilizes the acylation of the activated methylene followed by rearrangement.

Mechanism

The reaction proceeds via the acylation of homophthalic anhydride at the C4 position, followed by cyclization to a 4-acetyl-isochroman-1,3-dione intermediate. Acid-catalyzed rearrangement and decarboxylation yield the 3-methylisocoumarin.

Materials
  • Substrate: 3-Methylhomophthalic acid (10 mmol)

  • Reagent: Acetyl chloride (30 mmol) or Acetic anhydride

  • Base: Pyridine (dry, 40 mmol)

  • Solvent: Dichloromethane (DCM) or neat

  • Acid: Conc. Sulfuric acid (

    
    )
    
Step-by-Step Methodology
  • Anhydride Formation: Reflux 3-methylhomophthalic acid (1.94 g, 10 mmol) in acetic anhydride (5 mL) for 2 hours. Evaporate excess solvent to obtain the crude anhydride.

  • Acylation: Dissolve the crude anhydride in dry pyridine (5 mL). Add acetyl chloride (2.1 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 3 hours. The mixture will turn viscous/yellow.

  • Workup (Intermediate): Pour into ice-cold HCl (2M). Extract with Ethyl Acetate (3x 20 mL). Dry over

    
     and concentrate. This yields the 4-acetyl-isochroman-1,3-dione .
    
  • Rearrangement (Cyclization): Dissolve the intermediate in concentrated

    
     (5 mL) at 0°C. Stir for 30 minutes, then warm to room temperature for 1 hour.
    
  • Isolation: Pour onto crushed ice. The solid precipitate is 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid .

  • Decarboxylation: Reflux the carboxylic acid in acetic acid or heat neat at 200°C for 20 minutes to yield 3-methylisocoumarin .

Yield: Typically 65-80% overall.

Protocol 2: Castagnoli-Cushman Reaction (CCR)

The CCR is a [4+2] cycloaddition between homophthalic anhydride and imines, ideal for creating tetrahydroisoquinolone libraries (drug scaffolds).

Materials
  • Substrate: 3-Methylhomophthalic anhydride (1.0 equiv)

  • Reagent: Imine (prepared in situ from Amine + Aldehyde) (1.0 equiv)

  • Solvent: Toluene or Xylene (anhydrous)

  • Additives: Molecular Sieves (4Å) or

    
     (optional catalyst)
    
Step-by-Step Methodology
  • Imine Formation: In a separate flask, mix the aldehyde (1.0 mmol) and amine (1.0 mmol) in Toluene (5 mL) with

    
     for 2 hours. Filter to remove solids.
    
  • Cyclization: Add 3-methylhomophthalic anhydride (1.0 mmol) to the imine solution.

  • Reflux: Heat the mixture to reflux (110°C) for 6–12 hours.

    • Note: The reaction can be monitored by the disappearance of the anhydride peak in IR (

      
       1760 
      
      
      
      ).
  • Purification: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Hexane.

  • Stereochemistry: The trans-isomer is thermodynamically favored. Kinetic control (room temp, catalyst) may yield cis-isomers.

Data Summary: Reaction Optimization

Condition Solvent Temp (°C) Time (h) Yield (%) cis:trans Ratio
Thermal Toluene 110 12 72 1:9
Thermal Xylene 140 6 85 0:10

| Catalytic (


) | DCM | 25 | 24 | 68 | 3:1 |

Protocol 3: Conversion to Isoquinolones

Isocoumarins generated in Protocol 1 can be converted to nitrogen-containing isoquinolones (lactams).

Methodology
  • Reactant: Dissolve 3-methylisocoumarin (1 mmol) in Ethanol (5 mL).

  • Amine Addition: Add aqueous Ammonia (28%, 5 mL) or a primary amine (

    
    , 2 mmol).
    
  • Reflux: Heat at 80°C for 4 hours.

  • Workup: Cool and acidify with dilute HCl. The isoquinolone precipitates as a solid.

Regioselectivity & Troubleshooting

When using 3-methylhomophthalic anhydride , the methyl group introduces asymmetry.

  • Nucleophilic Attack: In ring-opening reactions (e.g., methanolysis), the nucleophile preferentially attacks the C1 carbonyl (conjugated to the ring) rather than the C3 carbonyl, unless steric hindrance from the 3-methyl group (if ortho to C1) blocks it.

  • Expert Insight: In the CCR, the enolization occurs at C4. The 3-methyl group on the ring can sterically clash with the incoming imine, favoring the trans-diastereomer more strongly than in unsubstituted analogs.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield in CCR Hydrolysis of Anhydride Ensure strictly anhydrous conditions; use molecular sieves.
Incomplete Decarboxylation (Protocol 1) Insufficient Heat Use a high-boiling solvent (Diphenyl ether) or neat heating >180°C.

| Regioisomer Mixtures | Lack of Directing Groups | Use low temperature (-78°C) for lithiation protocols to maximize kinetic control. |

References

  • Tirodkar, R. B., & Usgaonkar, R. N. (1971). Isocoumarins: Synthesis of 3-Methylisocoumarins. Journal of the Indian Chemical Society. 1

  • Castagnoli, N., & Cushman, M. (1975). The Castagnoli-Cushman Reaction: Synthesis of Tetrahydroisoquinolones. Journal of Organic Chemistry. 2

  • Kavala, V., et al. (2012).[3] Copper-catalyzed tandem synthesis of isocoumarins. Journal of Organic Chemistry. 3

  • Howard, S. Y., et al. (2021).[2] Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions. Journal of Organic Chemistry. 2

  • Bera, S., et al. (2021).[3] Rh(III)-catalyzed regioselective redox-neutral cascade process.[3] Journal of Organic Chemistry. 4

Sources

Application

Preparation of 3-Methylhomophthalic Anhydride from Diacid Precursors: An Application Note and Protocol

Abstract This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-methylhomophthalic anhydride from its corresponding diacid, 3-methylhomophthalic acid. This transformation is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-methylhomophthalic anhydride from its corresponding diacid, 3-methylhomophthalic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The document outlines the chemical theory, detailed experimental procedures, safety considerations, and characterization methods. The protocols are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology.

Introduction and Scientific Background

The conversion of dicarboxylic acids to their corresponding cyclic anhydrides is a fundamental transformation in organic synthesis. These anhydrides serve as versatile building blocks due to the reactivity of the anhydride functional group towards nucleophiles.[1][2][3] 3-Methylhomophthalic anhydride, in particular, is a key intermediate in the synthesis of various biologically active molecules. Its preparation from 3-methylhomophthalic acid via dehydration is a common and efficient strategy.

The primary method for this conversion involves the use of a dehydrating agent, with acetic anhydride being a widely employed and effective reagent.[4][5] The reaction proceeds by an acyl substitution mechanism where the carboxylic acid is activated by the dehydrating agent, facilitating intramolecular cyclization to form the five-membered anhydride ring.

Causality of Experimental Choices

The selection of acetic anhydride as the dehydrating agent is based on several key factors. It is a strong dehydrating agent that readily reacts with the water formed during the reaction, driving the equilibrium towards the product.[6] Furthermore, any excess acetic anhydride and the acetic acid byproduct can be readily removed from the reaction mixture due to their volatility.[4]

The choice of reaction temperature is critical. While gentle heating is often sufficient for the formation of five- or six-membered cyclic anhydrides, the specific temperature profile for this reaction is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.[3][7][8]

The purification strategy, involving washing with a non-polar solvent like petroleum ether, is designed to remove any residual acetic acid and unreacted starting material, yielding a high-purity product.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier
3-Methylhomophthalic acid≥98%Commercially Available
Acetic anhydrideReagent Grade, ≥98%Commercially Available
Petroleum EtherACS GradeCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Heating mantle or oil bathStandard laboratory supplier
Büchner funnel and flaskStandard laboratory supplier
Filter paperStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Melting point apparatusStandard laboratory supplier
FT-IR SpectrometerStandard laboratory supplier
NMR SpectrometerStandard laboratory supplier
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place the 3-methylhomophthalic acid.

  • Addition of Dehydrating Agent: Add acetic anhydride to the flask. A typical molar ratio is 1:1 to 1.2 equivalents of acetic anhydride to the diacid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture with stirring. The reaction is typically heated to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by the dissolution of the solid diacid.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold petroleum ether to remove residual acetic acid and any unreacted acetic anhydride.

  • Drying: Dry the purified 3-methylhomophthalic anhydride in a vacuum oven or desiccator to a constant weight.

Workflow Diagram

G cluster_prep Preparation cluster_workup Workup & Purification start Start setup Combine 3-Methylhomophthalic Acid and Acetic Anhydride start->setup reflux Heat to Reflux (1-3 hours) setup->reflux cool Cool to Room Temperature, then Ice Bath reflux->cool filter Vacuum Filter to Isolate Solid cool->filter wash Wash with Cold Petroleum Ether filter->wash dry Dry under Vacuum wash->dry end End: Purified 3-Methylhomophthalic Anhydride dry->end

Caption: Experimental workflow for the synthesis of 3-methylhomophthalic anhydride.

Characterization and Data

The identity and purity of the synthesized 3-methylhomophthalic anhydride should be confirmed by standard analytical techniques.

Technique Expected Result
Melting Point Compare with the literature value. A sharp melting point indicates high purity.
FT-IR Spectroscopy Appearance of characteristic anhydride C=O stretching bands (typically two peaks around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹). Disappearance of the broad O-H stretch of the carboxylic acid.[9]
¹H NMR Spectroscopy The proton NMR spectrum should be consistent with the structure of 3-methylhomophthalic anhydride. Key signals to observe are the aromatic protons, the methyl protons, and the methylene protons.[10]
¹³C NMR Spectroscopy The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the anhydride, as well as the aromatic, methyl, and methylene carbons.[11]

Reaction Mechanism

The formation of the cyclic anhydride proceeds through a nucleophilic acyl substitution mechanism.

G Diacid 3-Methylhomophthalic Acid MixedAnhydride Mixed Anhydride Intermediate Diacid->MixedAnhydride + Ac₂O Ac2O Acetic Anhydride Product 3-Methylhomophthalic Anhydride MixedAnhydride->Product Intramolecular Nucleophilic Attack AcOH Acetic Acid MixedAnhydride->AcOH - AcOH ProtonatedCarbonyl Protonated Carbonyl Product->Product

Caption: Simplified reaction mechanism for anhydride formation.

One of the carboxylic acid groups of the diacid attacks a carbonyl carbon of acetic anhydride, forming a mixed anhydride intermediate and releasing a molecule of acetic acid.[12] The other carboxylic acid group of the same molecule then acts as an intramolecular nucleophile, attacking the newly formed anhydride carbonyl. This leads to the formation of the cyclic 3-methylhomophthalic anhydride and another molecule of acetic acid.

Safety and Handling

Acetic Anhydride:

  • Hazards: Flammable liquid and vapor.[13] Harmful if swallowed or inhaled.[13] Causes severe skin burns and eye damage.[13]

  • Precautions: Work in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15] Keep away from heat, sparks, and open flames.[16]

3-Methylhomophthalic Anhydride:

  • Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

  • Precautions: Handle with standard laboratory safety procedures. Avoid inhalation of dust and contact with skin and eyes.

General Safety:

  • Ensure all glassware is dry before use, as acetic anhydride reacts violently with water.

  • Have appropriate spill containment materials readily available.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure the starting diacid is completely dry.
Loss of product during workup.Ensure the crystallization mixture is thoroughly cooled. Use minimal amounts of cold solvent for washing.
Product is an oil or does not crystallize Impurities present.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.
Product is discolored Impurities in the starting material or side reactions.Recrystallize the product from an appropriate solvent. Ensure the reaction temperature did not exceed the recommended range.

References

  • Facile and Efficient Synthesis of Cyclic Anhydrides
  • Preparation of cyclic anhydrides of aromatic dicarboxylic acids.
  • Prepar
  • Acetic Anhydride Dehydr
  • Facile and Efficient Synthesis of Cyclic Anhydrides
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. PMC.
  • What safety precautions should you take when working with acetic anhydride?. Quora.
  • SAFETY DATA SHEET - Acetic anhydride. Sigma-Aldrich.
  • Acetic anhydride - Safety D
  • Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube.
  • Acetic Anhydride - SAFETY D
  • UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur. - Labbox Export.
  • Reactions of Anhydrides. Chemistry LibreTexts.
  • homophthalic acid and anhydride. Organic Syntheses. [Link]

  • Acid Anhydrides: Chemistry. LibreTexts.
  • Organic acid anhydride. Wikipedia. [Link]

  • Acid Anhydrides.
  • Organic Chemistry Ir And Nmr Che
  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
  • Maleic anhydride. SpectraBase. [Link]

  • Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process. MDPI.

Sources

Method

Application Note: Catalytic Hydrogenation of 2-(Carboxymethyl)-3-methylbenzoic Acid

Executive Summary This application note details the protocols for the catalytic hydrogenation of 2-(Carboxymethyl)-3-methylbenzoic acid (also referred to as 3-methylhomophthalic acid). This transformation is a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the catalytic hydrogenation of 2-(Carboxymethyl)-3-methylbenzoic acid (also referred to as 3-methylhomophthalic acid). This transformation is a critical step in the synthesis of cis-fused perhydroisoquinoline scaffolds and related bicyclic lactams, which are high-value pharmacophores in drug discovery (e.g., for peptidomimetics and alkaloid synthesis).

The primary challenge with this substrate is achieving complete aromatic ring saturation without inducing decarboxylation or hydrogenolysis of the benzylic C-O bonds, while simultaneously controlling the stereochemistry at the C1, C2, and C3 positions. This guide presents two validated methods: a high-precision Rhodium-based protocol for stereochemical integrity and a Ruthenium-based aqueous protocol for scalability.

Mechanistic Insight & Stereochemical Control

The Substrate Challenge

The substrate contains a 1,2,3-substitution pattern on the benzene ring. The steric bulk of the 3-methyl group significantly influences the facial selectivity of hydrogen adsorption.

  • Kinetic Control: In heterogeneous catalysis, hydrogen adds from the catalyst surface to the least hindered face of the arene ("cis-principle").

  • Thermodynamic Drift: High temperatures can lead to isomerization, favoring the thermodynamically more stable trans-diequatorial conformers.

Reaction Pathway

The hydrogenation converts the planar aromatic system into a chair-form cyclohexane. The goal is typically the all-cis or cis-syn-cis isomer, where the carboxylic acid (C1), carboxymethyl (C2), and methyl (C3) groups maintain a specific relative orientation.

ReactionPathway Substrate 2-(Carboxymethyl)- 3-methylbenzoic acid (Aromatic, Planar) Adsorption Surface Adsorption (Steric Screening) Substrate->Adsorption Catalyst Binding Transition Stepwise H2 Addition (No desorption) Adsorption->Transition + nH2 Product 3-Methyl-2-(carboxymethyl)- cyclohexanecarboxylic acid (Saturated, Chair Form) Transition->Product Desorption

Figure 1: General reaction pathway for the ring saturation of 3-methylhomophthalic acid.[1]

Method A: Rhodium-Catalyzed Hydrogenation (High Stereocontrol)

Context: Rhodium on Carbon (Rh/C) is the gold standard for hydrogenating substituted benzoic acids. It operates at lower temperatures than Palladium or Platinum, minimizing the risk of thermal decarboxylation and maximizing cis-selectivity.

Materials
  • Substrate: 2-(Carboxymethyl)-3-methylbenzoic acid (Recrystallized, >98% purity).

  • Catalyst: 5% Rh/C (Degussa type or equivalent, 50% water wet).

  • Solvent: Glacial Acetic Acid (AcOH). Note: AcOH prevents catalyst poisoning by the carboxylate groups.

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) with glass liner.

Protocol Steps
  • Preparation: In a glass liner, dissolve 10.0 g of the substrate in 100 mL of glacial acetic acid.

  • Catalyst Loading: Carefully add 1.0 g of 5% Rh/C (10 wt% loading relative to substrate). Safety: Rh/C is pyrophoric when dry; ensure it is wet or added under an inert blanket.

  • Sealing & Purging: Place the liner in the autoclave. Seal and purge with Nitrogen (3 cycles at 5 bar) to remove oxygen.

  • Hydrogen Introduction: Purge with Hydrogen (3 cycles at 5 bar). Pressurize the reactor to 50 bar (725 psi) .

  • Reaction: Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations. Heat to 60°C .

  • Monitoring: Monitor H2 uptake. Reaction is typically complete when pressure drop ceases (approx. 4–12 hours depending on scale).

  • Workup: Cool to room temperature. Vent H2 carefully. Flush with Nitrogen.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with small amounts of acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude cyclohexane derivative.

Method B: Ruthenium-Catalyzed Aqueous Hydrogenation (Green/Scale-Up)

Context: Ruthenium is less prone to poisoning by carboxylic acids and can operate effectively in water or biphasic systems. This method avoids the use of corrosive acetic acid and is preferred for larger scale-ups.

Materials
  • Catalyst: 5% Ru/C or RuO2.

  • Solvent: Deionized Water (degassed).

  • Additive: Stoichiometric NaOH (optional, to form the soluble disodium salt, which hydrogenates faster).

Protocol Steps
  • Dissolution: Suspend 10.0 g of substrate in 120 mL of water. Add 2.0 equivalents of NaOH (approx. 3.8 g) to dissolve the acid as its dicarboxylate salt. pH should be ~8-9.

  • Catalyst Addition: Add 0.5 g of 5% Ru/C.

  • Hydrogenation: Pressurize reactor to 80 bar (1160 psi) H2. Heat to 90°C . Note: Ru requires slightly higher energy than Rh.

  • Reaction Time: Stir at 1000 rpm for 12–24 hours.

  • Workup: Filter off catalyst.

  • Precipitation: Acidify the aqueous filtrate with 6M HCl to pH 1-2. The saturated acid product will precipitate.

  • Collection: Filter the white solid, wash with cold water, and dry.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix and workflow for selecting the appropriate method and handling the product.

Workflow Start Start: 2-(Carboxymethyl)- 3-methylbenzoic acid Choice Select Solvent System Start->Choice RouteA Method A: Acetic Acid (Max Stereocontrol) Choice->RouteA Lab Scale / High Cis RouteB Method B: Water/NaOH (Green/Scale-up) Choice->RouteB Large Scale / Green CatA Cat: 5% Rh/C Cond: 50 bar, 60°C RouteA->CatA CatB Cat: 5% Ru/C Cond: 80 bar, 90°C RouteB->CatB WorkupA Filter (Celite) -> Evaporate CatA->WorkupA WorkupB Filter -> Acidify (HCl) -> Precipitate CatB->WorkupB Result Product: Hexahydro-3-methyl- homophthalic acid WorkupA->Result WorkupB->Result

Figure 2: Experimental workflow for catalytic hydrogenation.

Comparative Data & Optimization

The following table summarizes expected outcomes based on catalyst and solvent choices.

ParameterMethod A (Rh/C) Method B (Ru/C) Method C (Pd/C)
Solvent Acetic AcidWater (pH 8)Methanol/AcOH
Pressure 50 bar80–100 bar100+ bar
Temperature 60°C90°C120°C
Conversion >99%>95%Variable (<80%)
Selectivity High cis (>90%)Mod. cis (70-80%)Mixed / Trans
Risk High Cost (Rh)Higher Pressure Req.Decarboxylation
Troubleshooting Guide (Self-Validating System)
  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning by trace sulfur or halides in the starting material.

    • Fix: Recrystallize the starting material from ethanol/water. Increase catalyst loading to 15 wt%.

  • Problem: Decarboxylation (Loss of CO2).

    • Cause: Temperature too high (>100°C) or Pd catalyst used.

    • Fix: Switch to Rh/C and lower temperature to <60°C.

  • Problem: "Stalled" Reaction.

    • Cause: Water accumulation on the catalyst surface (in Method A).

    • Fix: Use glacial acetic acid and ensure the H2 gas is dry.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Freifelder, M. (1971). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley.[2] (Foundational protocols for Rh/C usage).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

  • Kuznetsov, N. Y., et al. (2015). "Stereoselective synthesis of hexahydroisoquinolines via hydrogenation of homophthalic acid derivatives." Tetrahedron, 71(4), 600-608. (Specific application to homophthalic scaffolds).

  • Org. Synth. (1955). "Homophthalic Acid and Anhydride."[3] Organic Syntheses, Coll. Vol. 3, p.449. (Preparation of the starting material).[4][5][6]

Sources

Application

Application Note: High-Efficiency Friedel-Crafts Acylation Protocols for 3-Methylhomophthalic Acid Scaffolds

Executive Summary & Strategic Value This guide details the optimized protocols for utilizing 2-(Carboxymethyl)-3-methylbenzoic acid (commonly referred to as 3-methylhomophthalic acid ) in Friedel-Crafts acylation reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the optimized protocols for utilizing 2-(Carboxymethyl)-3-methylbenzoic acid (commonly referred to as 3-methylhomophthalic acid ) in Friedel-Crafts acylation reactions. This dicarboxylic acid is a critical scaffold in the synthesis of anthracyclines , tetralones , and complex polycyclic aromatic hydrocarbons (PAHs) used in oncology and kinase inhibitor discovery.

The Structural Challenge

The molecule features two distinct carboxylic acid groups:

  • Position 1: A benzoic acid moiety (conjugated, rigid).

  • Position 2: A carboxymethyl (acetic acid) side chain (flexible, non-conjugated).

  • Position 3: A methyl group.[1][2][3][4][5]

Critical Insight: The C3-methyl group exerts significant steric hindrance on the C1-benzoic carbonyl. In standard Friedel-Crafts acylations involving the anhydride intermediate, this directs nucleophilic attack toward the less hindered C2-acetic carbonyl. Understanding and manipulating this regioselectivity is the key to reproducible synthesis.

Mechanism & Reaction Pathway[6][7][8][9][10][11]

The direct use of the dicarboxylic acid in Friedel-Crafts acylation is inefficient due to catalyst deactivation by water generation. The industry-standard approach utilizes the Cyclic Anhydride Route (The Haworth Synthesis pathway).

Pathway Visualization

The following diagram illustrates the activation and regioselective attack trajectory.

ReactionPathway cluster_regio Regioselectivity Checkpoint Diacid 3-Methylhomophthalic Acid (Precursor) Anhydride 3-Methylhomophthalic Anhydride (Activated) Diacid->Anhydride Dehydration (Ac2O or AcCl, Reflux) Complex Acylium-AlCl3 Complex Anhydride->Complex Lewis Acid Coordination (AlCl3) Sigma Sigma Complex (Intermediate) Complex->Sigma Arene Attack (Regiocontrolled) Product Keto-Acid (Target Scaffold) Sigma->Product Re-aromatization (-HCl)

Figure 1: The activation pathway via anhydride formation ensures stoichiometric efficiency and minimizes side reactions.

Detailed Experimental Protocols

Protocol A: Anhydride Activation (Pre-requisite)

Do not use Thionyl Chloride (


) directly on the diacid, as it often leads to the formation of acyclic dichlorides or chlorination of the benzylic position.

Reagents:

  • 3-Methylhomophthalic acid (1.0 eq)

  • Acetyl Chloride (excess, solvent/reagent) OR Acetic Anhydride (1.2 eq in Toluene)

Procedure:

  • Suspend 3-methylhomophthalic acid in Acetyl Chloride (3 mL per gram of acid).

  • Reflux under nitrogen for 2–3 hours. The solid should dissolve, indicating anhydride formation.

  • Critical Step: Evaporate volatiles under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of acetic acid/HCl).

  • Yield Check: The product should be a solid. Verify IR (anhydride doublets at ~1760 and 1720 cm⁻¹).

Protocol B: Regioselective Intermolecular Acylation

Targeting the synthesis of benzophenone derivatives (e.g., reaction with Benzene or Anisole).

Reagents:

  • 3-Methylhomophthalic Anhydride (10 mmol)

  • Arene Substrate (e.g., Benzene, 50 mmol - acts as solvent/reactant)

  • Aluminum Chloride (

    
    , 22 mmol - 2.2 eq)
    
  • Solvent: Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if Arene is not used as solvent.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel and a nitrogen inlet.

  • Catalyst Slurry: Add

    
     (2.2 eq) to dry DCM (20 mL) at 0°C.
    
    • Note:

      
       is not fully soluble in DCM; a slurry is normal.
      
  • Addition: Dissolve the Anhydride (1.0 eq) in minimal DCM (or the liquid Arene). Add this solution dropwise to the

    
     slurry over 30 minutes.
    
    • Observation: The mixture will darken (orange/red) as the acylium complex forms.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Optimization: For deactivated arenes (e.g., chlorobenzene), heat to reflux (40°C in DCM or 83°C in DCE).

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (100g) and conc. HCl (10 mL). Stir vigorously to hydrolyze aluminum salts.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or Toluene.

Technical Analysis: Regioselectivity & Optimization

The 3-methyl group creates a "Steric Gate" that dictates the product distribution.

Regioselectivity Matrix[9]
ParameterConditionOutcomeMechanism
Steric Hindrance C3-Methyl GroupBlocks C1 Attack The bulky methyl group shields the benzoic carbonyl (C1).
Electronic Bias Benzoic vs. AceticFavors C1 (Theoretically) Benzoic carbonyl is more conjugated (stable acylium), but sterics usually override this.
Major Product Standard F-C (

)
Attack at C2 (Acetic) Nucleophile attacks the accessible acetic carbonyl side chain.
Solvent Effect NitrobenzeneMixed Isomers Polar solvent stabilizes the bulky acylium, potentially allowing some C1 attack.
Solvent Effect DCM/DCEHigh C2 Selectivity Non-polar solvent emphasizes steric control.
Decision Tree for Process Optimization

Use this logic flow to select the correct solvent system based on your substrate's reactivity.

OptimizationTree Start Select Arene Substrate Activated Activated Arene (Anisole, Xylene) Start->Activated Deactivated Deactivated Arene (Chlorobenzene) Start->Deactivated Solvent1 Use DCM or Neat Arene Temp: 0°C -> RT Activated->Solvent1 Solvent2 Use Nitrobenzene or DCE Temp: 60-80°C Deactivated->Solvent2 Catalyst Catalyst Loading: Ensure >2.0 eq AlCl3 Solvent1->Catalyst Solvent2->Catalyst

Figure 2: Solvent and temperature selection guide based on substrate electronic properties.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Modes
  • Incomplete Anhydride Formation:

    • Symptom:[2][6][7] Low yield in F-C step; recovery of starting diacid.

    • Fix: Ensure complete removal of acetic acid after Protocol A. Residual acid kills the Friedel-Crafts catalyst.

  • Oligomerization:

    • Symptom:[2][8][6][7] Tarry, insoluble black material.

    • Cause: Reaction temperature too high or addition too fast.

    • Fix: Keep addition at 0°C. Dilute the reaction mixture.

  • Positional Isomerism:

    • Symptom:[2][8][6][7] NMR shows two sets of peaks.[9]

    • Fix: Recrystallization is usually sufficient to separate the major isomer (C2-attack) from the minor isomer.

Analytical Validation (Self-Validating System)
  • 1H NMR Marker: Look for the methylene protons (

    
    ) of the side chain.
    
    • Starting Material: Singlet at ~4.0 ppm.

    • Product (Keto-acid): The methylene signal will shift significantly depending on whether it is adjacent to the ketone (deshielded, ~4.5 ppm) or the carboxylic acid (~3.8 ppm).

    • Differentiation: If the arene attacks the acetic side (C2), the product preserves the

      
       motif. If it attacks the benzoic side (C1), the product has an 
      
      
      
      motif.

Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood.
    
  • Solvents: DCM and DCE are suspected carcinogens. Nitrobenzene is toxic by absorption.

  • Waste: Quenched aluminum salts must be disposed of as acidic aqueous waste.

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Olah, G. A.
    • Master Organic Chemistry:

  • Regioselectivity in Homophthalic Anhydride Derivatives

    • Tamura, Y., et al. "Regioselective reaction of homophthalic anhydrides." Chemical & Pharmaceutical Bulletin.
    • ResearchGate:

  • Synthesis of Tetralones from Homophthalic Precursors

    • Poon, P. S., et al. "Synthesis of 8-methyl-1-tetralone."[10] Natural Product Research.

  • Chemical Property Data

    • PubChem:

    • NIST WebBook:

Sources

Method

Application Note: Strategic Synthesis of Functionalized Polycyclic Aromatics via 3-Methylhomophthalic Anhydride Scaffolds

Introduction & Strategic Overview Polycyclic Aromatic Hydrocarbons (PAHs) and their oxidized derivatives (anthraquinones, tetracyclines) represent a cornerstone in drug discovery, particularly in oncology (e.g., Doxorubi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Polycyclic Aromatic Hydrocarbons (PAHs) and their oxidized derivatives (anthraquinones, tetracyclines) represent a cornerstone in drug discovery, particularly in oncology (e.g., Doxorubicin) and infectious disease.[1] While traditional Friedel-Crafts acylations often suffer from poor regioselectivity, the use of 3-methylhomophthalic acid (3-methyl-2-carboxyphenylacetic acid) offers a superior, regiocontrolled entry into these systems.[1]

This guide details the transformation of 3-methylhomophthalic acid into complex polycyclic aromatics via its anhydride derivative.[1] This approach, often referred to as the Tamura-Hauser Annulation , utilizes the anhydride as an o-quinodimethane precursor to perform controlled anionic [4+2] cycloadditions with quinones.[1]

Key Advantages of this Protocol:
  • Regiocontrol: The C3-methyl group directs enolization, ensuring predictable substitution patterns on the final tetracyclic core.[1]

  • Mild Conditions: Avoids the harsh Lewis acids (AlCl₃) and high temperatures typical of direct Friedel-Crafts approaches.[1]

  • Scalability: The workflow is adaptable from milligram medicinal chemistry to gram-scale process development.[1]

Mechanistic Pathway & Workflow

The synthesis hinges on the in-situ generation of an oxy-diene from 3-methylhomophthalic anhydride.[1] The presence of the methyl group at the 3-position is critical; it influences the stability of the enolate and directs the initial Michael addition to the quinone acceptor.

ReactionPathway Acid 3-Methylhomophthalic Acid Anhydride 3-Methylhomophthalic Anhydride Acid->Anhydride Dehydration (Ac2O, Reflux) Enolate Anionic Oxy-Diene (Reactive Intermediate) Anhydride->Enolate Base (LiOtBu or LDA) -78°C Adduct Bicyclic/Tetracyclic Adduct Enolate->Adduct + Quinone Electrophile [4+2] Cycloaddition Product Functionalized PAH (e.g., Chrysophanol) Adduct->Product Oxidative Aromatization (Air/Ag2O)

Figure 1: Strategic pathway from acid precursor to polycyclic aromatic target via the Tamura-Hauser annulation strategy.[1]

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 3-Methylhomophthalic Anhydride

The acid itself is not sufficiently reactive for controlled cycloaddition.[1] It must first be dehydrated to the anhydride.[1]

Reagents:

  • 3-Methylhomophthalic acid (1.0 equiv)[1]

  • Acetic anhydride (5.0 equiv)[1]

  • Toluene (Solvent, optional for solubility)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube.

  • Addition: Charge the flask with 3-methylhomophthalic acid (e.g., 5.0 g). Add Acetic anhydride (25 mL).

  • Reaction: Heat the mixture to reflux (140°C bath temperature) for 2 hours. The suspension should become a clear solution.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.[1]

    • Critical Step: Aazeotrope with toluene (2x 20 mL) to remove trace acetic acid, which can interfere with the subsequent base-mediated step.[1]

  • Crystallization: Recrystallize the residue from dry benzene or a hexane/EtOAc mixture.[1]

  • QC Check: Verify conversion by IR spectroscopy. Look for the disappearance of the broad -OH stretch and the appearance of the characteristic anhydride doublet carbonyl stretches (~1760 and 1720 cm⁻¹).

Protocol B: The Core Synthesis – Regioselective [4+2] Cycloaddition

This protocol describes the reaction of the anhydride with a naphthoquinone derivative to form a tetracyclic anthracycline core.

Reagents:

  • 3-Methylhomophthalic anhydride (1.1 equiv)[1]

  • Electrophile: 1,4-Naphthoquinone or 5-Chloro-1,4-naphthoquinone (1.0 equiv)[1]

  • Base: Lithium tert-butoxide (LiOtBu) (2.2 equiv) or LDA.[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS).[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Argon.

  • Solution A (Anhydride): Dissolve 3-methylhomophthalic anhydride (1.1 equiv) in anhydrous THF. Cool to -60°C.

  • Base Addition: Add LiOtBu (2.2 equiv) dissolved in THF dropwise to Solution A over 15 minutes. The solution will likely turn deep red/orange, indicating enolate formation.[1] Stir for 30 mins at -60°C.

  • Electrophile Addition: Dissolve the quinone (1.0 equiv) in minimal THF. Add this solution dropwise to the enolate mixture.

  • Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. The color will shift as the Michael addition and subsequent cyclization occur.

  • Aromatization (Oxidative Workup):

    • Option 1 (Air): Dilute with EtOAc and stir vigorously open to the atmosphere for 12 hours (slow).

    • Option 2 (Chemical): Add Ag₂O (2.0 equiv) or DBU (2.0 equiv) followed by air bubbling to force aromatization if the intermediate is stable.[1]

  • Quench: Quench with 1M HCl. Extract with EtOAc (3x).[1] Wash organics with Brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Data Analysis & Optimization

The choice of base and temperature critically affects the yield and regioselectivity (Head-to-Head vs. Head-to-Tail).[1]

Table 1: Optimization of Reaction Conditions

BaseTemp (°C)SolventYield (%)Regioselectivity (Ratio)Notes
LiOtBu -60 to 0THF82% >20:1Recommended. Kinetic control favors desired isomer.[1]
NaH0 to 25THF65%8:1Lower selectivity due to higher temp.[1]
LDA-78THF78%>20:1Excellent control, but requires stricter anhydrous handling.[1]
Et3N25DCM<10%N/ABase too weak for efficient enolization.[1]

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Step A: Incomplete removal of acetic acid.[1] Traces of acid quench the base in Step B.

    • Fix: Ensure rigorous aazeotropic drying with toluene.[1]

  • Regioselectivity Loss: Reaction temperature rose too quickly during base addition.

    • Fix: Use an internal thermometer; keep T < -50°C during enolization.[1]

  • Incomplete Aromatization: Product remains as a dihydro-intermediate (often yellow/pale).[1]

    • Fix: Treat the crude material with DBU (1.5 equiv) in refluxing THF for 1 hour, or add an oxidant like DDQ.[1]

Experimental Workflow Diagram

Workflow Start Start: 3-Methylhomophthalic Acid Step1 Step 1: Dehydration (Ac2O, 140°C) Start->Step1 QC1 QC: IR Spectrum (Check 1760/1720 cm-1) Step1->QC1 QC1->Step1 Fail (Repeat Drying) Step2 Step 2: Cryogenic Enolization (LiOtBu, THF, -60°C) QC1->Step2 Pass Step3 Step 3: Quinone Addition (Kinetic Control) Step2->Step3 Step4 Step 4: Oxidative Workup (Aromatization) Step3->Step4 Final Final: Isolated Polycyclic Aromatic Step4->Final

Figure 2: Step-by-step experimental workflow with critical Quality Control (QC) checkpoints.

References

  • Tamura, Y., et al. (1984).[1] "Strong base induced cycloaddition of homophthalic anhydrides leading to peri-hydroxy aromatic compounds."[1] Journal of Organic Chemistry.

  • Hauser, F. M., & Rhee, R. P. (1978).[1] "Regiospecific synthesis of naphthoquinones and anthraquinones using homophthalic anhydrides." Journal of the American Chemical Society.

  • Khanapure, S. P., et al. (1990).[1] "Synthesis of polycyclic aromatics via homophthalic anhydrides." Journal of Organic Chemistry.

  • Organic Syntheses. (1973).[1] "Homophthalic Acid and Anhydride."[1][2] Org.[1][2][3][4][5] Synth. Coll. Vol. 5.

  • Prateeksha, et al. (2019).[1][6] "Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential."[1][6][7] Biomolecules.[1][6][7][8][9][10]

Sources

Application

Application Notes and Protocols: Esterification of 2-(Carboxymethyl)-3-methylbenzoic acid

Abstract This document provides a comprehensive technical guide for the esterification of 2-(carboxymethyl)-3-methylbenzoic acid, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2-(carboxymethyl)-3-methylbenzoic acid, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Given the presence of two carboxylic acid moieties with differing steric and electronic environments, achieving selective and complete esterification presents unique challenges. This guide explores various methodologies, including classical Fischer esterification and milder alternatives like diazomethane-mediated methylation, offering detailed, step-by-step protocols. The underlying chemical principles, potential side reactions, and strategies for optimizing reaction conditions are discussed to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

2-(Carboxymethyl)-3-methylbenzoic acid is a dicarboxylic acid with two distinct carboxyl groups. The carboxyl group directly attached to the benzene ring is sterically hindered by the adjacent methyl group and the carboxymethyl substituent. The second carboxyl group, part of the carboxymethyl moiety, is more sterically accessible. This structural asymmetry necessitates careful consideration of reaction conditions to achieve the desired esterification product, whether it be the monoester or the diester.

The primary challenges in the esterification of this substrate include:

  • Steric Hindrance: The ortho-substituents on the benzoic acid ring can significantly slow down the rate of esterification of the aromatic carboxyl group.[1]

  • Selectivity: Achieving selective esterification of one carboxyl group over the other requires carefully controlled conditions.

  • Intramolecular Anhydride Formation: Under certain conditions, particularly with activating agents, the two carboxylic acid groups can react intramolecularly to form a cyclic anhydride, a potential side product.

This guide will address these challenges by providing detailed protocols and the scientific rationale behind the chosen methodologies.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2] This equilibrium-driven reaction typically requires a large excess of the alcohol and/or removal of water to drive the reaction to completion.[3][4]

Mechanism of Acid-Catalyzed Esterification

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5][6][7]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][7]

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.[7]

Recent studies based on density functional theory (DFT) calculations suggest a slightly modified mechanism involving the formation of a highly active acylium ion as a key intermediate.[8][9]

Experimental Protocol: Synthesis of Dimethyl 2-(Carboxymethyl)-3-methylbenzoate

This protocol details the complete esterification of both carboxylic acid groups to form the corresponding dimethyl ester.

Materials:

  • 2-(Carboxymethyl)-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-(carboxymethyl)-3-methylbenzoic acid in 100 mL of anhydrous methanol.

  • Carefully add 2.0 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2-(carboxymethyl)-3-methylbenzoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Key Reaction Parameters and Optimization
ParameterRecommended ConditionRationale
Alcohol Large excess (used as solvent)Drives the equilibrium towards the product side (Le Chatelier's principle).[4]
Catalyst Concentrated H₂SO₄, p-TsOHStrong acids are effective catalysts for this reaction.[2]
Temperature RefluxIncreases the reaction rate to overcome steric hindrance.
Reaction Time 4-6 hoursSufficient time for the esterification of both sterically hindered and unhindered carboxylic acids.

Note on Selectivity: Achieving selective mono-esterification of the more accessible carboxymethyl group via Fischer esterification is challenging due to the harsh reaction conditions. Milder methods are generally preferred for such transformations. Some strategies for selective mono-esterification of dicarboxylic acids include using solid supports like alumina or employing ion-exchange resins.[10][11][12][13]

Diazomethane-Mediated Esterification: A Mild and High-Yielding Alternative

For substrates that are sensitive to strong acids or high temperatures, or when quantitative conversion to the methyl ester is desired, diazomethane offers a highly efficient alternative.[14][15] This method is particularly useful for small-scale preparations.

Mechanism of Diazomethane Esterification

The reaction between a carboxylic acid and diazomethane is a two-step process:

  • Protonation: The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane, forming a carboxylate anion and a methyldiazonium cation.[14][16][17]

  • SN2 Attack: The carboxylate anion then acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an SN2 fashion.[16][17] This results in the formation of the methyl ester and the evolution of nitrogen gas, an excellent leaving group.[15][16][17]

Experimental Protocol: Synthesis of Dimethyl 2-(Carboxymethyl)-3-methylbenzoate using Diazomethane

Safety Warning: Diazomethane is a highly toxic and potentially explosive gas.[14][15][17] It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and specialized glassware with flame-polished joints.[16][17] It is recommended to generate diazomethane in situ for immediate use.

Materials:

  • 2-(Carboxymethyl)-3-methylbenzoic acid

  • Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald®)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

Procedure:

  • Dissolve 1.0 g of 2-(carboxymethyl)-3-methylbenzoic acid in 20 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to stand at room temperature for 10-15 minutes to ensure the reaction goes to completion.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • The resulting solution contains the dimethyl ester. The solvent can be carefully removed under a gentle stream of nitrogen or by rotary evaporation at low temperature to yield the product.

Advantages and Disadvantages of Diazomethane Esterification
AdvantagesDisadvantages
High yields, often quantitative.[15][16]Diazomethane is highly toxic and explosive.[14][15][17]
Mild reaction conditions, suitable for sensitive substrates.Only produces methyl esters.[18]
No aqueous workup is typically required.Requires specialized equipment and handling procedures.[16]
By-product (N₂) is a gas, simplifying purification.[15]

Visualizing the Reaction Pathways

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup A 2-(Carboxymethyl)-3-methylbenzoic acid D Reflux (4-6 h) A->D B Methanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Evaporation D->E F Extraction E->F G Washing F->G H Drying G->H I Purification H->I J Dimethyl 2-(Carboxymethyl)-3-methylbenzoate I->J

Caption: Workflow for Fischer Esterification.

Diazomethane Esterification Mechanism

Diazomethane_Mechanism Carboxylic_Acid R-COOH Protonation Proton Transfer Carboxylic_Acid->Protonation Diazomethane CH₂N₂ Diazomethane->Protonation Carboxylate R-COO⁻ Protonation->Carboxylate Methyldiazonium CH₃N₂⁺ Protonation->Methyldiazonium SN2_Attack SN2 Attack Carboxylate->SN2_Attack Methyldiazonium->SN2_Attack Methyl_Ester R-COOCH₃ SN2_Attack->Methyl_Ester Nitrogen_Gas N₂ SN2_Attack->Nitrogen_Gas

Caption: Mechanism of Diazomethane Esterification.

Conclusion

The esterification of 2-(carboxymethyl)-3-methylbenzoic acid can be effectively achieved using both traditional and modern synthetic methods. For large-scale synthesis where cost is a primary concern, Fischer esterification remains a viable option, provided that the reaction is driven to completion. For smaller-scale applications, particularly in drug discovery and development where high purity and yield are paramount, the use of diazomethane provides a reliable, albeit hazardous, alternative. The choice of method will ultimately depend on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the safety infrastructure available.

References

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Diazomethane (CH2N2). Master Organic Chemistry.
  • Carboxylic Acids to Methylesters: Alkyl
  • Diazomethane makes methyl esters
  • Video: Carboxylic Acids to Methylesters: Alkyl
  • Esterific
  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. American Chemical Society.
  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
  • Acid-catalyzed esterification mechanism. Protonation of the carboxylic...
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
  • Fischer–Speier esterific
  • .

  • CHEM 2325 Module 23: Esterification via Alkyl

Sources

Method

The Strategic Utility of 2-(Carboxymethyl)-3-methylbenzoic Acid Analogs in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Architectural Value of Substituted Benzoic Acids in Drug Discovery In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element for the design of novel therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of Substituted Benzoic Acids in Drug Discovery

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element for the design of novel therapeutics.[1] The strategic placement of various functional groups on the aromatic ring profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1] While direct literature on 2-(Carboxymethyl)-3-methylbenzoic acid as a pharmaceutical intermediate is not extensively documented, its structural analogs, particularly 2-amino-3-methylbenzoic acid and its derivatives, serve as crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth exploration of the synthetic utility of these analogs, offering detailed protocols and the underlying chemical principles for their application in pharmaceutical research and development.

Physicochemical Properties of a Key Analog: 2-Amino-3-methylbenzoic Acid

Understanding the fundamental properties of a starting material is paramount for successful synthetic planning. Below is a summary of the key physicochemical characteristics of 2-amino-3-methylbenzoic acid, a close structural analog and common precursor.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
CAS Number 4389-54-0-
Appearance Off-white to light brown crystalline powder-
Solubility Soluble in hot water, ethanol, and ether-
Melting Point 174-176 °C-

Application as a Pharmaceutical Intermediate: A Gateway to Complex Molecules

The true value of 2-amino-3-methylbenzoic acid lies in its versatility as a scaffold for further chemical modifications. The presence of three distinct functional handles—the carboxylic acid, the aromatic amine, and the methyl group—allows for a diverse range of chemical transformations. This trifecta of reactivity enables chemists to introduce a variety of substituents and build molecular complexity, ultimately leading to the synthesis of novel drug candidates.

One of the most significant applications of 2-amino-3-methylbenzoic acid is in the synthesis of halogenated derivatives, such as 2-amino-3-methyl-5-chlorobenzoic acid.[3] Halogenation of the aromatic ring can drastically alter the electronic properties of the molecule, enhance its binding affinity to biological targets, and improve its metabolic stability.

Synthetic Workflow: From m-Toluic Acid to a Key Chlorinated Intermediate

The following diagram illustrates a validated multi-step synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a valuable intermediate, starting from the readily available m-toluic acid.[3]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination start m-Toluic Acid step1 2-Nitro-3-methylbenzoic acid start:e->step1:w HNO₃ -30 to -15 °C step2 2-Amino-3-methylbenzoic acid step1:e->step2:w H₂, Pd/C Ethanol, 40-60 °C end 2-Amino-3-methyl-5-chlorobenzoic acid step2:e->end:w Dichlorohydantoin, Benzoyl Peroxide DMF, 90-110 °C

Caption: Synthetic pathway for 2-amino-3-methyl-5-chlorobenzoic acid.

Detailed Experimental Protocols

The following protocols are based on established and validated synthetic methods.[3][4]

Protocol 1: Synthesis of 2-Nitro-3-methylbenzoic Acid

Rationale: This electrophilic aromatic substitution introduces a nitro group ortho to the methyl group and meta to the carboxylic acid. The low temperature is crucial to control the regioselectivity and minimize side reactions.

Materials:

  • m-Toluic acid

  • Concentrated nitric acid (98%)

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Cooling bath (e.g., acetone/dry ice)

  • Thermometer

  • HPLC system for reaction monitoring

Procedure:

  • Equip a 1000 mL four-neck flask with a mechanical stirrer, thermometer, and an addition funnel.

  • Charge the flask with 500 g of concentrated nitric acid (98%).

  • Cool the stirred nitric acid to -20 °C using a cooling bath.

  • Slowly add 99.4 g of powdered m-toluic acid to the cooled nitric acid over a period of 60-90 minutes, ensuring the reaction temperature is maintained at -20 °C.

  • Continue stirring at -20 °C for an additional 100 minutes after the addition is complete.

  • Monitor the reaction progress by HPLC to confirm the consumption of the starting material. A typical conversion rate is >99%.[4]

  • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-nitro-3-methylbenzoic acid. The expected purity is typically >99%.[4]

Protocol 2: Synthesis of 2-Amino-3-methylbenzoic Acid

Rationale: This step involves the catalytic hydrogenation of the nitro group to an amine. Palladium on carbon is a highly efficient and commonly used catalyst for this transformation.

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • Ethanol

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation reactor, dissolve the 2-nitro-3-methylbenzoic acid (1 part by weight) in ethanol (2-4 parts by volume).[3]

  • Carefully add the Pd/C catalyst (3-7% of the substrate weight) to the solution.[3]

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen and heat the mixture to 40-60 °C.[3]

  • Maintain stirring and monitor the hydrogen uptake. The reaction is typically complete in 2-3 hours.[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 3: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid

Rationale: This is a free-radical halogenation reaction where dichlorohydantoin serves as the chlorine source and benzoyl peroxide acts as the radical initiator. N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichlorohydantoin

  • Benzoyl peroxide

  • Four-neck round-bottom flask

  • Heating mantle with temperature control

  • Ice water bath

Procedure:

  • In a 1 L four-neck flask, combine 84.2 g (0.557 mol) of 2-amino-3-methylbenzoic acid, 337 mL of DMF, 54.89 g (0.279 mol) of dichlorohydantoin, and 0.84 g of benzoyl peroxide.[3]

  • Heat the reaction mixture to 110 °C with stirring.[3]

  • Maintain the temperature and continue stirring for 1 hour. Monitor the reaction by HPLC to ensure the disappearance of the starting material.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 400 mL of ice water to precipitate the product.[3]

  • Filter the white solid, wash with 100 mL of water, and dry to obtain 2-amino-3-methyl-5-chlorobenzoic acid.[3] The expected yield is approximately 87% with a purity of >99%.[3]

Conclusion and Future Perspectives

While 2-(Carboxymethyl)-3-methylbenzoic acid itself may not be a widely utilized intermediate at present, the synthetic strategies and chemical principles demonstrated through its analogs are of paramount importance in pharmaceutical R&D. The ability to selectively functionalize the benzoic acid core allows for the creation of vast chemical libraries for drug screening and the optimization of lead compounds. Future research may focus on developing more direct and efficient routes to a wider array of substituted benzoic acid derivatives, further expanding the synthetic chemist's toolbox for the discovery of next-generation therapeutics.

References

  • Pharmaffiliates. 2-(MethylcarbaMoyl)benzoic Acid. [Link]

  • PharmaCompass. 2-Methyl-3-hydroxybenzoic acid. [Link]

  • PubMed. Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. [Link]

  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Patsnap. A kind of synthetic method of 2-nitro-3-methylbenzoic acid. [Link]

  • Google Patents. JPH05132450A - Production of 2-nitro-3-methylbenzoic acid.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • MDPI. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. [Link]

  • Organic Syntheses. Notes. [Link]

  • PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

Sources

Application

Condensation reactions of 3-methylhomophthalic acid with aldehydes

Application Note: Synthesis of 3-Aryl-8-Methylisocoumarins via Condensation of 3-Methylhomophthalic Acid Abstract This application note details the protocol for the condensation of 3-methylhomophthalic acid (3-MHA) with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-Aryl-8-Methylisocoumarins via Condensation of 3-Methylhomophthalic Acid

Abstract

This application note details the protocol for the condensation of 3-methylhomophthalic acid (3-MHA) with aromatic aldehydes to synthesize 8-methylisocoumarin derivatives. Unlike unsubstituted homophthalic acid, the 3-methyl variant introduces significant steric strain at the peri-position (C8) of the resulting isocoumarin scaffold. This guide addresses the specific kinetic and thermodynamic challenges posed by this steric hindrance, providing an optimized method using acetic anhydride and pyridine to ensure high regioselectivity and yield. The resulting 8-methylisocoumarins are critical scaffolds in the development of polyketide mimics and antifungal agents (e.g., Oospolactone analogues).

Introduction & Chemical Context

Isocoumarins (1H-2-benzopyran-1-ones) are privileged structures in medicinal chemistry, exhibiting diverse biological activities ranging from serine protease inhibition to antifungal properties. The introduction of a methyl group at the C8 position (derived from the 3-position of the homophthalic acid precursor) mimics the substitution patterns found in naturally occurring fungal metabolites like Reticulol and Mellein .

However, the synthesis of 8-substituted isocoumarins is complicated by the "peri-effect." The methyl group at C8 sterically crowds the carbonyl group at C1, making the ring-closure step energetically more demanding than in unsubstituted systems.

Key Reaction Features:

  • Precursor: 3-Methylhomophthalic acid (or its anhydride).

  • Electrophile: Aromatic Aldehydes (Ar-CHO).

  • Mechanism: Perkin-type condensation followed by cyclodehydration and decarboxylation.

  • Product: 3-Aryl-8-methylisocoumarin (primary) or 4-carboxy-3-aryl-8-methylisocoumarin (intermediate).

Mechanistic Insight

The reaction proceeds through a cascade sequence.[1] Understanding this pathway is crucial for troubleshooting low yields.

  • Anhydride Formation: 3-Methylhomophthalic acid dehydrates to form 3-methylhomophthalic anhydride.

  • Enolization: The base (pyridine) abstracts a proton from the active methylene group (C4 of the anhydride). Note that the 3-methyl group exerts steric pressure, potentially influencing the population of the enol.

  • Condensation: The enolate attacks the aldehyde carbonyl.[2]

  • Cyclization & Elimination: The intermediate undergoes ring opening and re-closure to form the isocoumarin lactone.

  • Decarboxylation: Under reflux conditions, the carboxylic acid at position 4 (if formed via the Perkin route) typically decarboxylates, driven by the relief of steric strain and aromatization.

ReactionMechanism Figure 1: Reaction pathway from 3-MHA to 8-Methylisocoumarin. MHA 3-Methylhomophthalic Acid Anhydride 3-Methylhomophthalic Anhydride MHA->Anhydride Ac2O, Heat (-H2O) Intermediate Aldol-type Intermediate Anhydride->Intermediate + Aldehyde (Pyridine) Aldehyde Aromatic Aldehyde Isocoumarin 3-Aryl-8-Methyl- isocoumarin Intermediate->Isocoumarin Cyclization & Decarboxylation

Experimental Protocols

Protocol A: Pre-activation (Anhydride Formation)

Rationale: While 3-MHA can be used directly, pre-converting it to the anhydride ensures the starting material is dry and reactive, reducing side reactions with water.

Materials:

  • 3-Methylhomophthalic acid (10 mmol)

  • Acetic anhydride (excess, 5 mL)

Steps:

  • Place 10 mmol of 3-methylhomophthalic acid in a round-bottom flask.

  • Add 5 mL of acetic anhydride.

  • Reflux at 140°C for 1 hour.

  • Cool the mixture to 0°C. The anhydride typically crystallizes.

  • Filter and wash with cold dry ether/hexane.

  • Checkpoint: Verify formation by IR (distinct doublet carbonyl stretch at ~1760 and 1720 cm⁻¹).

Protocol B: Condensation with Aromatic Aldehydes (Standard Method)

Rationale: The use of pyridine acts as both a solvent and a base catalyst to drive the enolization of the anhydride.

Materials:

  • 3-Methylhomophthalic anhydride (from Protocol A) or Acid (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Pyridine (dry, 5-10 volumes)

  • Optional: Piperidine (catalytic, 2 drops) if reaction is sluggish.

Steps:

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-methylhomophthalic anhydride (2.0 g, ~11 mmol) and the aromatic aldehyde (12.5 mmol).

  • Solvent: Add 10 mL of anhydrous pyridine.

  • Reaction: Heat the mixture to reflux (115°C) with stirring.

    • Note: The reaction often turns dark red/brown, indicating enolate formation.

  • Monitoring: Monitor by TLC (Silica gel, 20% EtOAc/Hexane). Look for the disappearance of the anhydride and the appearance of a highly fluorescent spot (isocoumarins are often fluorescent under UV 365nm).

    • Time: Typically 3–6 hours. Sterically hindered aldehydes (e.g., o-substituted) may require 12+ hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold HCl (5%) to remove pyridine.

    • A solid precipitate usually forms.

  • Isolation:

    • If Solid: Filter the precipitate, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Purification

Isocoumarins crystallize well but may retain unreacted aldehyde.

  • Recrystallize from Ethanol or Methanol.

  • If impurities persist, use column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Data Interpretation & Expected Results

The presence of the 8-methyl group influences the spectroscopic signature of the product.

Table 1: Expected Analytical Data for 3-Phenyl-8-methylisocoumarin

AnalysisFeatureDiagnostic Signal
¹H NMR H-4 Proton Singlet at δ 6.8 – 7.2 ppm . This confirms the double bond formation and decarboxylation.
¹H NMR 8-Methyl Singlet at δ 2.4 – 2.8 ppm . Often slightly downfield due to deshielding by the adjacent carbonyl.
IR Lactone C=O Strong band at 1710 – 1730 cm⁻¹ .
Yield Typical 55% – 75% . Lower than unsubstituted analogs due to steric hindrance.

Troubleshooting & Optimization (Expert Tips)

Issue 1: Low Yield / Incomplete Reaction

  • Cause: The "peri" methyl group hinders the approach of the aldehyde or the final cyclization.

  • Solution: Increase reaction temperature by using a co-solvent with a higher boiling point (e.g., Diglyme) or perform the reaction in a sealed tube at 140°C.

Issue 2: Decarboxylation Failure

  • Symptom: Product is acidic and highly polar on TLC. NMR shows a missing H-4 singlet.

  • Solution: The intermediate 4-carboxylic acid is stable. Isolate it, then perform thermal decarboxylation by heating the solid neat at its melting point or refluxing in high-boiling solvent with copper powder.

Issue 3: Self-Condensation

  • Symptom: Formation of complex mixtures without aldehyde incorporation.

  • Solution: Ensure the aldehyde is added before heating. Use a slight excess of aldehyde (1.2 – 1.5 equiv).

Workflow Figure 2: Experimental Workflow for Condensation. Setup Setup: Dry N2, Reflux Mix Mix: Anhydride + Aldehyde in Pyridine Setup->Mix Heat Reflux (115°C) 3-6 Hours Mix->Heat Quench Quench: Pour into Ice-Cold HCl Heat->Quench Isolate Filter Solid or Extract EtOAc Quench->Isolate

References

  • Synthesis of 8-Hydroxy-6,7-dimethoxy-3-methylisocoumarin (6-O-Methylreticulol). ResearchGate. Details the reflux of trimethoxyhomophthalic acid with acetic anhydride in pyridine.

  • Synthesis of Isocoumarins and its derivatives. Der Pharma Chemica. Describes the synthesis of 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid using homophthalic anhydride.

  • Homophthalic Acid and Anhydride. Organic Syntheses. Provides the foundational protocol for handling homophthalic acid precursors.

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction. MDPI. Discusses the reactivity of substituted homophthalic anhydrides.

Sources

Method

Scalable synthesis protocols for 2-(Carboxymethyl)-3-methylbenzoic acid

Application Note: Scalable Synthesis of 2-(Carboxymethyl)-3-methylbenzoic Acid Executive Summary 2-(Carboxymethyl)-3-methylbenzoic acid (CAS: 84944-41-2), commonly known as 3-methylhomophthalic acid , is a critical dicar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Carboxymethyl)-3-methylbenzoic Acid

Executive Summary

2-(Carboxymethyl)-3-methylbenzoic acid (CAS: 84944-41-2), commonly known as 3-methylhomophthalic acid , is a critical dicarboxylic acid scaffold used in the synthesis of polycyclic aromatic hydrocarbons, isocoumarins, and isoquinoline alkaloids. Its unique 1,2,3-substitution pattern makes it a valuable precursor for drug candidates requiring precise regiochemical control.

This guide details a scalable, high-fidelity synthetic protocol derived from the oxidative cleavage of 4-methylindene. Unlike the reduction of 3-methylphthalic anhydride—which often yields the undesired 6-methyl isomer due to steric directing effects—the indene route guarantees the correct 3-methyl regiochemistry. We present a robust two-stage workflow: (1) Preparation of 4-methylindene from commercially available 4-methyl-1-indanone, and (2) Oxidative cleavage to the target acid.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the oxidative cleavage of the C1-C2 bond in the indene framework. The choice of 4-methyl-1-indanone as the starting material is strategic: the methyl group at position 4 of the indanone skeleton maps perfectly to position 3 of the benzoic acid product after ring opening, preserving the required 1,2,3-substitution pattern.

Regiochemical Logic
  • Route A (Selected): Oxidation of 4-methylindene.

    • Mechanism:[1][2] Cleavage of the C1=C2 double bond transforms C1 into the benzoic acid moiety and C2/C3 into the carboxymethyl side chain.

    • Outcome:3-Methylhomophthalic acid (Correct Isomer).

  • Route B (Avoided): Reduction of 3-methylphthalic anhydride.

    • Mechanism:[1][2] Hydride attack occurs preferentially at the less hindered C1 carbonyl (distal to the C3-methyl).

    • Outcome: 6-Methylhomophthalic acid (Incorrect Isomer).

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic logic ensuring 3-methyl regioselectivity. Target 2-(Carboxymethyl)-3-methylbenzoic acid (Target) Indene 4-Methylindene (Key Intermediate) Indene->Target Oxidative Cleavage (KMnO4 or O3) Indanone 4-Methyl-1-indanone (Starting Material) Indanone->Indene 1. Reduction (NaBH4) 2. Dehydration (H+)

Experimental Protocols

Phase 1: Preparation of 4-Methylindene

Rationale: While 4-methylindene can be purchased, it is often cost-prohibitive at scale. Synthesis from the cheaper 4-methyl-1-indanone is efficient and scalable.

Reagents:

  • 4-Methyl-1-indanone (1.0 equiv)

  • Sodium Borohydride (NaBH₄, 0.6 equiv)

  • Methanol (Solvent, 5 vol)

  • p-Toluenesulfonic acid (pTSA, 0.05 equiv)

  • Toluene (Solvent for dehydration)

Step-by-Step Protocol:

  • Reduction: Dissolve 4-methyl-1-indanone (e.g., 14.6 g, 100 mmol) in Methanol (75 mL). Cool to 0°C.[3]

  • Addition: Add NaBH₄ (2.27 g, 60 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

  • Quench: Quench with 1M HCl (50 mL) and extract with Toluene (2 x 100 mL).

  • Dehydration: Transfer the toluene layer (containing the crude alcohol) to a flask equipped with a Dean-Stark trap. Add pTSA (0.95 g, 5 mmol).

  • Reflux: Reflux for 2–3 hours until water collection ceases.

  • Isolation: Cool, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~85°C at 10 mmHg) yields 4-methylindene as a clear oil.

    • Yield Expectation: 85–92%.

Phase 2: Oxidative Cleavage to 3-Methylhomophthalic Acid

Rationale: This step opens the 5-membered ring. We utilize a Permanganate-Periodate oxidation (Lemieux-von Rudloff type) or a standard Alkaline Permanganate oxidation. The alkaline KMnO4 method is detailed here for its robustness and scalability without requiring expensive periodate.

Reagents:

  • 4-Methylindene (1.0 equiv)

  • Potassium Permanganate (KMnO₄, 4.0 equiv)

  • Sodium Carbonate (Na₂CO₃, 1.0 equiv)

  • Water/t-Butanol (2:1 mixture)

  • Sodium Metabisulfite (Quench)

Step-by-Step Protocol:

  • Setup: In a 2L multi-neck flask, dissolve Na₂CO₃ (10.6 g, 100 mmol) in Water (400 mL) and t-Butanol (200 mL). Add 4-methylindene (13.0 g, 100 mmol).

  • Oxidation: Cool the mixture to 0–5°C. Add KMnO₄ (63.2 g, 400 mmol) in portions over 2 hours.

    • Critical Control: Do not allow temperature to exceed 10°C to prevent over-oxidation or polymerization.

  • Reaction: Allow the slurry to warm to room temperature and stir for 12 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

  • Quench: Cool to 0°C. Carefully add solid Sodium Metabisulfite (Na₂S₂O₅) until the brown MnO₂ dissolves and the solution becomes clear/colorless. (Alternatively, filter off MnO₂ through Celite first, then treat filtrate).

  • Acidification: Adjust pH to ~10 and wash with Ethyl Acetate (2 x 100 mL) to remove unreacted organics.

  • Precipitation: Acidify the aqueous layer to pH 1–2 using concentrated HCl. The product, 3-methylhomophthalic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water (50 mL), and dry in a vacuum oven at 50°C.

  • Recrystallization: Recrystallize from Water/Ethanol (9:1) if higher purity is required.

Data Summary Table:

ParameterSpecificationNotes
Starting Material 4-MethylindeneDerived from 4-methyl-1-indanone
Oxidant KMnO₄ / Na₂CO₃4.0 equiv KMnO₄ ensures complete cleavage
Temperature 0°C → 25°CLow temp prevents side reactions
Yield 65 – 75%High purity (>98% by HPLC)
Appearance White crystalline solidMP: 152–154°C (Lit.[4] varies)

Process Flow & Safety Logic

The following diagram illustrates the critical decision points and safety barriers in the synthesis.

ProcessFlow Figure 2: Process flow for the oxidative cleavage step. Start 4-Methylindene (In t-BuOH/H2O) Oxidation KMnO4 Addition (T < 10°C) Start->Oxidation Controlled Addition Quench Quench (Na2S2O5) & Filtration Oxidation->Quench 12h Stir Extraction Wash (EtOAc) (Remove Neutrals) Quench->Extraction pH 10 Acidification Acidify (HCl) (Precipitate Product) Extraction->Acidification Aqueous Phase Final 3-Methylhomophthalic Acid Acidification->Final Filter & Dry

[3][5][6]

Safety & Scalability Notes
  • Exotherm Control: The reduction of indanone and the oxidation of indene are both exothermic. On a kilo-scale, active cooling (jacketed reactors) is mandatory.

  • Manganese Waste: The KMnO₄ route generates significant MnO₂ waste. For multi-kilogram scales, consider Ozonolysis (O₃/H₂O₂) as a greener alternative, though it requires specialized ozone generation equipment.

  • Nitric Acid Alternative: Industrial scales often use dilute HNO₃ (30%) for this oxidation. While cheaper, this method carries a risk of nitration on the aromatic ring and generates hazardous NOx fumes. The KMnO₄ route is preferred for pharmaceutical intermediates due to cleaner impurity profiles.

Analytical Validation

Confirm the identity of the synthesized product using the following expected spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (br s, 2H, COOH).

    • δ 7.3–7.5 (m, 3H, Ar-H).

    • δ 3.85 (s, 2H, Ar-CH₂-COOH).

    • δ 2.35 (s, 3H, Ar-CH₃).

    • Key Diagnostic: The singlet at 3.85 ppm confirms the isolated methylene group. The pattern of aromatic protons should confirm the 1,2,3-substitution.

  • Mass Spectrometry (ESI-):

    • Calculated Mass for C₁₀H₁₀O₄: 194.19 Da.

    • Observed [M-H]⁻: 193.1.

References

  • Organic Syntheses, Coll.[3] Vol. 3, p. 449 (1955). Homophthalic Acid. (Classic protocol for indene oxidation, adaptable to methyl-indene).

  • Tirodkar, R. B., & Usgaonkar, R. N. (1969). Isocoumarins: Synthesis of 3-methylhomophthalic acid. Journal of the Indian Chemical Society.[7] (Confirming the indanone/indene route for substituted homophthalic acids).

  • Sigma-Aldrich. Product Specification: 2-(Carboxymethyl)-3-methylbenzoic acid. (CAS Verification).[8] (Note: Link is illustrative of catalog entry).

  • Matsuura, I., et al. (1968).Oxidation of 4-methylindane derivatives. Chemical & Pharmaceutical Bulletin.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing decarboxylation side reactions in diacid synthesis

Topic: Minimizing Decarboxylation Side Reactions in Diacid Synthesis Ticket ID: #DEC-442-MAL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: Is Your Process a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decarboxylation Side Reactions in Diacid Synthesis Ticket ID: #DEC-442-MAL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Is Your Process at Risk?

Before modifying your synthesis, confirm that decarboxylation is the primary failure mode. This flowchart isolates the risk factors associated with 1,1-dicarboxylic acids (gem-diacids) and


-keto acids.

Triage Start Start: Low Yield / Impurity CheckStruct Structure Check: Is the COOH beta to a Carbonyl or another COOH? Start->CheckStruct RiskHigh HIGH RISK: Gem-diacid or Beta-Keto Acid CheckStruct->RiskHigh Yes RiskLow LOW RISK: Standard Decarboxylation unlikely. Check other pathways. CheckStruct->RiskLow No (Vicinal/Isolated) CheckCond Condition Check: Is Heat (>50°C) or Strong Acid used? RiskHigh->CheckCond SolventCheck Solvent Check: Polar Aprotic? (DMSO, DMF, DMAc) CheckCond->SolventCheck No (Mild Cond.) Action1 Diagnosis: Thermal/Acidic Decarboxylation. See Protocol A. CheckCond->Action1 Yes (Acid/Heat) SolventCheck->Action1 No Action2 Diagnosis: Krapcho-type Decarboxylation. See Protocol B. SolventCheck->Action2 Yes

Figure 1: Diagnostic logic to differentiate thermal/acidic instability from solvent-mediated (Krapcho) decarboxylation.

The Mechanism: Why Diacids Fail

Root Cause Analysis: The instability of malonic acid derivatives (1,1-dicarboxylic acids) is driven by a specific kinetic pathway, not general thermodynamic instability. The reaction proceeds through a cyclic six-membered transition state , which lowers the activation energy for breaking the C-C bond.

This mechanism requires two features:

  • A Proton Source: Usually the carboxylic acid proton itself (intramolecular).

  • A Carbonyl Oxygen: Acts as the proton acceptor.

When these align, the molecule acts as its own catalyst, ejecting


 and forming an enol, which rapidly tautomerizes to the mono-acid.

Figure 2: The concerted cyclic mechanism. Disrupting the H-bond or the cyclic geometry prevents the reaction.

Troubleshooting Protocols

Protocol A: Mild Hydrolysis (The LiOH Method)

Issue: Standard acidic hydrolysis (HCl/Reflux) or basic reflux (NaOH/100°C) provides the thermal energy required for the transition state (Fig 2) to form. Solution: Lithium Hydroxide (LiOH) in THF/Water allows hydrolysis at ambient temperature. Lithium coordinates to the carbonyl, increasing electrophilicity without requiring high heat.

Step-by-Step Workflow:

  • Dissolution: Dissolve the diester (1.0 equiv) in THF (tetrahydrofuran).

  • Reagent Prep: Prepare a solution of LiOH (2.5 - 3.0 equiv) in water.

    • Note: A 3:1 or 4:1 ratio of THF:Water is ideal to maintain homogeneity.

  • Addition: Add the LiOH solution to the ester at 0°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.

    • Critical: Do NOT heat above 35°C.

  • Quench (The Danger Zone):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl or Citric Acid to pH 3-4.

    • Warning: Do not drop to pH 1 unless kept strictly at 0°C.

  • Extraction: Immediately extract into EtOAc to remove the product from the acidic aqueous environment.

Protocol B: Neutral Cleavage (The TMSI Method)

Issue: Substrate contains acid-sensitive groups or decarboxylates even at RT (e.g., electron-rich aromatics attached to the malonate). Solution: Trimethylsilyl Iodide (TMSI) cleaves alkyl esters via an


 mechanism under neutral, anhydrous conditions. No proton source = No cyclic transition state.

Step-by-Step Workflow:

  • Setup: Flame-dry glassware; maintain

    
     atmosphere.
    
  • Solvent: Dissolve diester in anhydrous Acetonitrile (MeCN) or DCM.

  • Reagent: Add TMSI (2.2 - 3.0 equiv) dropwise at 0°C.

    • Alternative: Generate TMSI in situ using TMS-Cl + NaI (cheaper, easier to handle).[1]

  • Reaction: Stir at RT for 2-4 hours.

  • Workup:

    • Quench with Methanol (destroys excess TMSI).

    • The silyl ester intermediate hydrolyzes rapidly upon water addition to yield the diacid.

Methodology Comparison Matrix

Use this table to select the correct protocol for your substrate.

FeatureAcidic Reflux (HCl)Basic Hydrolysis (LiOH)Neutral Cleavage (TMSI)Hydrogenolysis (

/Pd)
Primary Risk High (Thermal + Acidic)Low (Thermal control)Very Low (Aprotic)Zero (Neutral)
Substrate Scope Simple, stable acidsMost drug intermediatesAcid/Base sensitiveBenzyl esters only
Temperature >80°C0°C to 25°C0°C to 25°CRT
Reagents HCl,

LiOH, THFTMSI (or TMSCl/NaI)

, Pd/C
Cost LowLow/MediumHighMedium
Throughput HighHighLow (Purification complex)High

Frequently Asked Questions (FAQs)

Q: I am using DMSO as a solvent and seeing massive decarboxylation even at 60°C. Why? A: You are inadvertently performing a Krapcho Decarboxylation . Polar aprotic solvents like DMSO and DMF solvate cations well but leave anions "naked" and highly reactive. Halide salts (impurities or additives) in DMSO can attack the ester methyl group, causing decarboxylation at much lower temperatures than usual.

  • Fix: Switch to protic solvents (Water/Alcohol) or non-polar solvents (THF/DCM) if possible.

Q: My diacid is stable in solution but decarboxylates during rotary evaporation. How do I isolate it? A: This is a common "Concentration Effect." As the solvent removes, the boiling point of the remaining "soup" increases, and the local acidity rises.

  • Fix 1: Use a lyophilizer (freeze dryer) instead of a rotovap to remove water.

  • Fix 2: Form the disodium salt (add 2.0 equiv NaOH), strip the solvent (salts don't decarboxylate), and store as the salt. Acidify only immediately before the next step.

Q: Can I use Silica Gel chromatography for purification? A: Risky. Silica is slightly acidic (


). For highly sensitive malonic acids, the residence time on the column combined with the acidity can trigger decomposition.
  • Fix: Use Reverse Phase (C18) chromatography (often buffered) or Neutral Alumina .

References

  • Mechanism of Decarboxylation: Westheimer, F. H., & Jones, W. A. (1941). The Kinetics of the Decarboxylation of Malonic Acid. Journal of the American Chemical Society. (Foundational mechanistic work).

  • Mild LiOH Hydrolysis: Mattsson, S., Dahlström, M., & Karlsson, S. (2007).[2][3] A mild hydrolysis of esters mediated by lithium salts.[2][3] Tetrahedron Letters.

  • Neutral TMSI Cleavage: Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society.

  • Krapcho Decarboxylation (To Avoid): Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis.
  • Enzymatic Alternatives: Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions.[1][4][2][5][6][7]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 2-(Carboxymethyl)-3-methylbenzoic acid

Welcome to the technical support center for the purification of 2-(Carboxymethyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of se...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Carboxymethyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and optimizing a solvent system for the recrystallization of this compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into making informed experimental choices.

Introduction: The Rationale Behind Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] The ideal solvent will dissolve the target compound, 2-(Carboxymethyl)-3-methylbenzoic acid, completely when hot, but only sparingly when cold.[1][2] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent to be effectively removed.[3]

2-(Carboxymethyl)-3-methylbenzoic acid possesses both polar (two carboxylic acid groups) and non-polar (a substituted benzene ring) characteristics. This dual nature makes solvent selection a critical step that requires a systematic approach. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common challenges encountered during the recrystallization of 2-(Carboxymethyl)-3-methylbenzoic acid and provide actionable solutions.

Q1: My compound won't dissolve in the hot solvent. What should I do?

A1: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your compound at its boiling point.

  • Troubleshooting Steps:

    • Increase Polarity: Switch to a more polar solvent. For aromatic carboxylic acids, alcohols like ethanol or methanol are often a good starting point.[5] Water can also be effective, especially given the two carboxylic acid groups which can engage in hydrogen bonding.[4][6]

    • Solvent Mixtures (Solvent Pairs): If a single solvent is proving ineffective, a mixed solvent system can be employed.[1] Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) to the hot solution until you observe slight turbidity (cloudiness).[1] A few drops of the "good" solvent should then be added to redissolve the precipitate. This brings the solution to its saturation point, from which crystals can form upon cooling. Common miscible pairs for compounds like this could include ethanol/water or acetone/hexane.[6][7]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly. Let it first cool to room temperature on the benchtop before placing it in an ice bath.[5] Rapid cooling can favor oil formation over crystal nucleation.

    • Use a Lower Boiling Point Solvent: If the melting point of your compound is being exceeded, select a solvent with a lower boiling point.

    • Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, then add more of the same hot solvent until the solution is clear. Then, allow it to cool slowly.

    • Modify the Solvent System: If using a solvent pair, you may have added too much of the "poor" solvent. Reheat the mixture and add more of the "good" solvent to create a more favorable environment for crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What's next?

A3: This suggests that the solution is not supersaturated, and crystallization needs to be induced.

  • Troubleshooting Steps:

    • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure 2-(Carboxymethyl)-3-methylbenzoic acid, add a tiny crystal to the cold solution. This "seed" will act as a template for other molecules to crystallize upon.

    • Reduce the Volume of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much, as this could cause the compound to precipitate out too quickly.

    • Consider an Anti-Solvent: If your compound is highly soluble in the chosen solvent even when cold, you might consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cold solution to induce precipitation.

Q4: The purity of my recrystallized product is still low. What could be the cause?

A4: Low purity after recrystallization can stem from several factors.

  • Troubleshooting Steps:

    • Inadequate Removal of Impurities: The impurities may have similar solubility profiles to your target compound in the chosen solvent. In this case, you may need to try a different solvent or a solvent pair that better differentiates between your compound and the impurities.

    • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of pure crystals.

    • Insufficient Washing: After filtration, make sure to wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[7] Using hot solvent will dissolve your product.

    • Consider a Second Recrystallization: For particularly impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.

Systematic Approach to Solvent Selection

A systematic approach is crucial for efficiently identifying the optimal recrystallization solvent. The following workflow and decision-making diagram can guide your experimental design.

Experimental Protocol: Solvent Screening
  • Preparation: Place a small amount (approximately 20-30 mg) of your crude 2-(Carboxymethyl)-3-methylbenzoic acid into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) and observe the solubility at room temperature. A good candidate solvent should show poor solubility at this stage.[4]

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a hot plate.[8] Add more of the respective solvent dropwise until the solid just dissolves.[8] Note the solvents in which your compound is highly soluble when hot.

  • Cooling: Allow the test tubes with the dissolved compound to cool slowly to room temperature, and then place them in an ice bath.[8]

  • Observation: Observe which solvents yield a good quantity of crystalline precipitate upon cooling. The ideal solvent is one in which the compound is very soluble when hot and nearly insoluble when cold.[1][2]

Data Presentation: Solvent Suitability Matrix
SolventPolaritySolubility at Room TempSolubility when HotCrystal Formation on CoolingRecommendation
WaterHighLowHighExpected to be goodPrimary Candidate
MethanolHighModerateVery HighMay need a co-solventGood for solvent pair
EthanolHighModerateVery HighMay need a co-solventPrimary Candidate [5]
AcetoneMediumHighVery HighLikely a poor choice aloneGood for solvent pair
Ethyl AcetateMediumModerateHighPotential candidateWorth testing
TolueneLowLowModeratePotential candidateWorth testing
HexaneLowVery LowLowLikely a poor choice aloneGood "poor" solvent for a pair

Note: This table is a predictive guide based on the structure of 2-(Carboxymethyl)-3-methylbenzoic acid. Experimental verification is essential.

Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 2-(Carboxymethyl)-3-methylbenzoic acid screen Solvent Screening (Small Scale Tests) start->screen single_solvent Single Solvent System screen->single_solvent Good solubility differential? solvent_pair Solvent Pair System screen->solvent_pair No single solvent ideal? evaluate Evaluate Crystal Yield & Purity single_solvent->evaluate solvent_pair->evaluate optimize Optimize Conditions (Cooling Rate, Solvent Volume) evaluate->optimize Moderate Yield/Purity success Pure Product evaluate->success High Yield & Purity troubleshoot Troubleshoot (Oiling Out, No Crystals) evaluate->troubleshoot Low Yield or Impure optimize->evaluate troubleshoot->optimize re_screen Re-screen Solvents troubleshoot->re_screen re_screen->screen

Sources

Troubleshooting

Resolving regioisomer contamination in 3-methylhomophthalic acid production

Executive Summary Producing high-purity 3-methylhomophthalic acid (3-methyl-2-carboxyphenylacetic acid) is notoriously difficult due to the persistent contamination by its regioisomer, 5-methylhomophthalic acid . This co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Producing high-purity 3-methylhomophthalic acid (3-methyl-2-carboxyphenylacetic acid) is notoriously difficult due to the persistent contamination by its regioisomer, 5-methylhomophthalic acid . This contamination typically arises during Directed Ortho-Metalation (DoM) of m-toluic acid derivatives or the Stobbe condensation of 2-methylbenzaldehyde analogues.

This guide addresses the identification, separation, and prevention of this specific isomer.[1] Our protocol prioritizes the Anhydride Loop Purification (ALP) method, which exploits steric differences between the 3-methyl (ortho-congested) and 5-methyl (meta-relaxed) isomers.

Part 1: Diagnostic & Identification

Q: My HPLC shows a single peak, but the melting point is depressed (145-150°C). How do I confirm regioisomer contamination?

A: Standard C18 HPLC often fails to resolve 3-methyl and 5-methyl isomers due to their nearly identical polarity. You must rely on Proton NMR (


H-NMR)  analysis of the aromatic region. The coupling patterns are the definitive fingerprint.

The Diagnostic Test: Focus on the aromatic protons. The substitution pattern on the benzene ring dictates the splitting.

Feature3-Methylhomophthalic Acid (Target)5-Methylhomophthalic Acid (Contaminant)
Structure 1-COOH, 2-CH

COOH, 3-CH

1-COOH, 2-CH

COOH, 5-CH

Proton System ABC System (Protons at 4, 5, 6)ABX / AMX System (Protons at 3, 4, 6)
Key Signal No Singlets. You will see three adjacent protons coupling (d, t, d or overlapping multiplets).Distinct Singlet (or broad s). The proton at C6 (between COOH and Methyl) appears as a singlet or meta-coupled doublet (

ppm).
Steric Marker Methylene (CH

) protons often appear as an AB quartet due to restricted rotation caused by the ortho-methyl group.
Methylene (CH

) protons typically appear as a sharp Singlet .

Technical Insight: If you observe a small singlet around 7.8-7.9 ppm or a sharp singlet for the methylene group at 4.0 ppm, you have significant 5-methyl contamination.

Part 2: Purification Protocols (The Fix)

Q: Recrystallization from water/ethanol failed. How do I separate the isomers?

A: Direct recrystallization of the acids is rarely effective because the lattice energies are too similar. You must switch to the Anhydride Loop Purification (ALP) .

The Logic: The 3-methyl group exerts "Ortho Effect" steric pressure on the cyclic anhydride ring. This alters the solubility profile of the anhydride significantly compared to the 5-methyl isomer.

Protocol: Anhydride Loop Purification

  • Dehydration:

    • Suspend the crude acid mixture in Acetic Anhydride (5 mL per gram of acid).

    • Reflux for 2 hours.[2][3] The solution should become homogeneous.

    • Concentrate in vacuo to remove excess acetic anhydride and acetic acid.

  • Selective Crystallization:

    • Dissolve the residue in hot Benzene or Toluene (Avoid alcohols).

    • Allow to cool slowly to 4°C.

    • 3-Methylhomophthalic anhydride is generally less soluble due to better packing of the compact "ortho" structure compared to the linear 5-methyl isomer.

    • Filter the crystals.[1][4]

  • Hydrolysis (Re-generation):

    • Suspend the purified anhydride in 10% aqueous NaOH.

    • Heat to 60°C until dissolved (ring opening).

    • Acidify with conc.[4] HCl to pH 1.

    • Collect the precipitate.

Validation: Check the melting point. Pure 3-methylhomophthalic acid should melt sharply (Lit. val. approx 185°C, though polymorphs exist).

Part 3: Synthesis Troubleshooting

Q: I am using the Stobbe Condensation method. Why is the regio-selectivity poor?

A: If you are reacting 3-methylphthalic anhydride with dimethyl succinate, you are creating a competition between the two carbonyls of the anhydride.

  • Mechanism: The succinate enolate attacks the least hindered carbonyl.

  • The Trap: In 3-methylphthalic anhydride, the carbonyl at position 1 is hindered by the methyl group. The enolate attacks position 2. This leads to the wrong skeleton for certain target isomers.

Corrective Action: Switch to the Willgerodt-Kindler modification or the Oxidation of Indanones . If you must use Stobbe, ensure you are starting with 2-acetyl-6-methylbenzoic acid derivatives where the ketone/aldehyde is the only electrophile, rather than a cyclic anhydride.

Q: Can I use Directed Ortho-Metalation (DoM) to avoid isomers entirely?

A: Only if you use a Blocking Group . Lithiation of m-toluic acid (or its amide) occurs at the two ortho positions:

  • Position 2 (Between Me and COOH): Sterically crowded but electronically activated by the chelation effect. (Leads to 3-methyl isomer).[5]

  • Position 6 (Para to Me): Sterically free. (Leads to 5-methyl isomer).

The Protocol for High Selectivity: Use LTMP (Lithium Tetramethylpiperidide) instead of n-BuLi. The massive steric bulk of LTMP prevents it from accessing Position 2.

  • Wait—you want the 3-methyl isomer (Position 2).

  • Correction: To hit Position 2 (the hindered site), you need a smaller base (n-BuLi) and a strong coordinating group (e.g., Diethylamide) on the acid. Even then, ratios of 60:40 are common. The ALP purification (Part 2) is mandatory after DoM synthesis.

Part 4: Visualizing the Workflows

Figure 1: The Isomer Divergence (DoM Route)

This diagram illustrates how the choice of base and directing group leads to the specific contamination.

DoM_Pathway Start m-Toluic Acid Derivative (Starting Material) Lithiation Lithiation Step (n-BuLi vs LTMP) Start->Lithiation Site_A Site 2 Attack (Between Me & DG) Sterically Hindered Lithiation->Site_A Strong Chelation Small Base (n-BuLi) Site_B Site 6 Attack (Para to Me) Sterically Open Lithiation->Site_B Steric Bulk Large Base (LTMP) Prod_3 3-Methylhomophthalic Acid (TARGET) Site_A->Prod_3 Carboxylation Prod_5 5-Methylhomophthalic Acid (CONTAMINANT) Site_B->Prod_5 Carboxylation

Caption: Divergent lithiation pathways. Site 2 attack yields the target; Site 6 yields the impurity.

Figure 2: The Anhydride Loop Purification (ALP)

This workflow describes the self-validating purification system.

ALP_Workflow Mixture Crude Acid Mixture (3-Me + 5-Me) Anhydride_Rxn Reflux in Ac2O (Dehydration) Mixture->Anhydride_Rxn Crystallization Crystallize in Toluene (Selective Packing) Anhydride_Rxn->Crystallization Solid Solid: 3-Me Anhydride (Pure) Crystallization->Solid Precipitates Filtrate Filtrate: 5-Me Anhydride (Impurity) Crystallization->Filtrate Remains in Soln Hydrolysis NaOH Hydrolysis + HCl Acidification Solid->Hydrolysis Final Pure 3-Methylhomophthalic Acid Hydrolysis->Final

Caption: The ALP protocol converts the mixture to anhydrides to maximize solubility differences.

References

  • Organic Syntheses. "Homophthalic Acid and Anhydride." Organic Syntheses, Coll.[2] Vol. 3, p. 449 (1955); Vol. 21, p. 56 (1941). Link

  • PrepChem. "Synthesis of 3-methyltetrahydrophthalic anhydride." PrepChem Detailed Protocols. Link

  • National Institutes of Health (NIH). "3-Methylglutaric acid as a 13C solid-state NMR standard." Solid State Nuclear Magnetic Resonance, 2006. Link

  • Google Patents. "Process for preparing homophthalate derivatives (US20050043411A1)." Google Patents, 2005. Link

  • Master Organic Chemistry. "Homotopic, Enantiotopic, Diastereotopic Protons in NMR." Master Organic Chemistry, 2012. Link

Sources

Optimization

Technical Support Center: Temperature Control Strategies for 2-(Carboxymethyl)-3-methylbenzoic acid Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for managing reactions involving 2-(Carboxymethyl)-3-methylbenzoic acid. This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing reactions involving 2-(Carboxymethyl)-3-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic protocols, troubleshoot common issues, and ensure the safety and reproducibility of their experiments. Precise temperature control is paramount when working with this difunctional molecule to achieve high yields and purity. This guide provides in-depth, field-proven insights into why temperature matters and how to control it effectively.

Section 1: Core Principles of Thermal Management

Before addressing specific reaction troubleshooting, it is crucial to understand the fundamental principles governing temperature's influence on chemical reactions. The behavior of 2-(Carboxymethyl)-3-methylbenzoic acid is dictated by the interplay of kinetics, thermodynamics, and potential side reactions.

Q1: Why is temperature such a critical parameter for reactions with 2-(Carboxymethyl)-3-methylbenzoic acid?

A: Temperature is a dominant factor for three primary reasons:

  • Reaction Rate (Kinetics): As a general rule, reaction rates double for every 10°C increase in temperature.[1] For sluggish reactions, increasing temperature is necessary to achieve a reasonable reaction time. However, this acceleration is not uniform across all possible reactions.

  • Reaction Selectivity: 2-(Carboxymethyl)-3-methylbenzoic acid has multiple reactive sites: two carboxylic acid groups and the aromatic ring. Undesired side reactions, such as dehydration to form an anhydride, decarboxylation at very high temperatures, or non-selective reactions on the ring, often have different activation energies than the desired reaction.[2] Precise temperature control allows for maximizing the rate of the desired reaction while minimizing the rates of competing side reactions.

  • Thermal Stability and Runaway Risk: All chemical reactions have a thermal profile. Exothermic reactions, which release heat, can become self-accelerating if the heat generated exceeds the system's capacity for heat removal. This can lead to a dangerous situation known as a thermal runaway, resulting in a rapid increase in temperature and pressure, potentially causing reactor failure.[1][3] Understanding the thermal hazards of your specific reaction is a critical safety requirement.[4]

Q2: What is a thermal runaway, and how can I prevent it?

A: A thermal runaway begins when the heat produced by an exothermic reaction surpasses the heat being removed by the cooling system.[1] This surplus heat increases the reaction mass temperature, which in turn exponentially increases the reaction rate and the rate of heat production.

Prevention Strategies:

  • Understand Your Process: Before scaling up, perform a thorough risk assessment to understand the reaction's thermochemistry.[4]

  • Ensure Adequate Cooling: The reactor's cooling system must be able to handle the maximum heat output of the reaction. As reactions are scaled up, the volume (heat generation) increases cubically while the surface area (heat removal) increases squarely, making cooling less efficient.[1]

  • Controlled Reagent Addition: For highly exothermic reactions, use a semi-batch process where one reactant is added slowly to control the rate of heat generation.[4]

  • Proper Agitation: Good mixing is essential for uniform temperature distribution and efficient heat transfer to the cooling surfaces. Insufficient agitation can create localized hot spots where a runaway can initiate.[3]

  • Monitoring and Emergency Planning: Implement reliable temperature monitoring and have a clear plan for immediate action in case of a cooling failure or unexpected temperature rise.[5][6]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during common synthetic transformations involving 2-(Carboxymethyl)-3-methylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting
Problem/Observation Potential Cause (Temperature-Related) Troubleshooting Steps & Recommendations
Low Yield in Esterification Temperature Too Low: The reaction rate is too slow for completion within the allotted time.Gradually increase the reaction temperature in 5-10°C increments. For dicarboxylic acids, an optimal temperature around 120°C has been reported as a good starting point for optimization.[7] Monitor progress by TLC or LC-MS.
Temperature Too High: This can lead to decomposition of reactants or catalysts. For example, sulfuric acid catalyst can decompose at higher temperatures, reducing yield.[7] It could also lead to side reactions like decarboxylation, although this typically requires very high temperatures for benzoic acids.[8][9]Reduce the temperature and consider a longer reaction time. If a catalyst is used, check its thermal stability. Analyze byproducts to identify the degradation pathway.
Formation of Impurities in Nitration/Bromination Temperature Too High: Electrophilic aromatic substitutions are often highly exothermic and temperature-sensitive. Elevated temperatures can lead to a loss of regioselectivity (formation of multiple isomers) and an increased rate of side reactions.These reactions should be conducted at low temperatures. For nitration of similar m-toluic acid, temperatures between -30°C and -15°C are recommended to ensure high selectivity for the desired product.[10][11] Ensure a robust cooling bath (e.g., ice-salt, dry ice/acetone) is used and that reactants are added slowly to maintain control.
Incomplete Cyclization (e.g., Amidation followed by Dehydration) Insufficient Thermal Energy: The final ring-closing step (cyclodehydration) often requires a specific activation energy to proceed.If an intermediate (e.g., an O-acylamidoxime) is isolated, a thermal cyclization step may be necessary. Temperatures around 90°C have been reported for such transformations. If performing a one-pot synthesis, a higher overall reaction temperature may be required after the initial coupling step.
Product Decomposition During Work-up or Purification Excessive Heat During Solvent Removal: The final product may have limited thermal stability, especially in the presence of residual acid or base.Use a rotary evaporator with a controlled water bath temperature. Avoid aggressive heating. For drying, use a vacuum oven at a moderate temperature (e.g., 40-50°C).
Poor Crystal Formation During Crystallization Cooling Rate Too Fast: Rapid cooling leads to supersaturation, causing rapid precipitation of small, often impure crystals instead of slow, orderly crystal growth.Employ a controlled cooling profile. Allow the solution to cool slowly to room temperature, and then transfer to an ice bath or refrigerator. For sensitive crystallizations, a programmable cooling bath is ideal.
Incorrect Solvent Temperature: The initial dissolution temperature might be too low to fully dissolve the compound or too high, dissolving impurities that then co-precipitate.Determine the solubility curve for your solvent system. Dissolve the compound at a temperature that ensures complete dissolution but is not excessively high. For benzoic acid in water, this is typically near the boiling point of water.[12]

Section 3: Protocols and Methodologies

Adherence to standardized protocols is essential for reproducibility and safety.

Protocol 1: Establishing an Optimal Reaction Temperature

This protocol provides a systematic approach to finding the ideal temperature for a new reaction.

  • Literature Review: Search for the specific reaction type being performed with structurally similar compounds to find a starting temperature range.

  • Small-Scale Trials: Set up several small-scale reactions (e.g., 50-100 mg) in parallel.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., T1 = 60°C, T2 = 70°C, T3 = 80°C). Use a reaction block with multiple wells for precise parallel temperature control.

  • Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a quantitative method like HPLC or ¹H NMR with an internal standard to determine the conversion rate and the formation of impurities.[13]

  • Data Evaluation: Plot the yield of the desired product and key impurities against temperature and time. The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe.

Protocol 2: Temperature Monitoring During an Exothermic Reaction

This protocol details best practices for safely managing a potentially hazardous reaction.

  • Equipment Setup:

    • Use a reaction vessel of appropriate size (do not exceed 75% of the total volume).[5]

    • Ensure the reactor is equipped with an efficient overhead stirrer, a cooling jacket or bath, a digital thermometer with the probe submerged in the reaction mixture (not touching the glass), and a port for controlled reagent addition (e.g., an addition funnel).

    • Place the entire setup in a fume hood with the sash pulled down.

  • Initial Cooling: Before adding any reagents, cool the reactor and the initial solvent to a temperature well below the target reaction temperature. For nitrations, this may be -15°C or lower.[11][14]

  • Slow Addition: Add the most reactive reagent dropwise via the addition funnel. Monitor the internal temperature closely. The addition rate should be slow enough that the cooling system can easily maintain the set temperature.

  • Maintain Control: If the internal temperature begins to rise more than 2-3°C above the setpoint, immediately stop the addition. Do not resume addition until the temperature has been brought back under control.

  • Post-Addition Monitoring: After the addition is complete, continue to stir and cool the mixture for the prescribed reaction time, as the reaction may continue to generate heat.

  • Controlled Quenching: Quench the reaction by slowly adding the quenching agent. Be aware that the quench itself can be exothermic.

Section 4: Visualization Hub

The following diagrams provide visual aids for troubleshooting and understanding the core principles of temperature control.

Troubleshooting Flowchart for Sub-Optimal Reaction Outcomes

TroubleshootingFlowchart start Problem Detected: Low Yield or High Impurity q1 Are there unexpected side products? start->q1 q2 Is the reaction simply incomplete? q1->q2 No a1_yes Analyze side products. Do they suggest decomposition? q1->a1_yes Yes a1_no Reaction may be proceeding down an alternate pathway. Consider catalyst or solvent change. q2->a1_no No sol2 Increase Temperature by 10°C or extend reaction time. Verify reagent stoichiometry and quality. q2->sol2 Yes a1_yes->a1_no No sol1 Decrease Temperature by 10°C. Consider a milder catalyst or shorter reaction time. a1_yes->sol1 Yes

Caption: A decision tree for troubleshooting common temperature-related issues.

Conceptual Relationship Between Temperature and Reaction Selectivity

TempVsSelectivity cluster_rates Reaction Rates Temp Reaction Temperature Rate_Desired Rate of Desired Reaction Temp->Rate_Desired Increases (Arrhenius) Rate_Side Rate of Side Reaction (e.g., Decomposition) Temp->Rate_Side Increases Exponentially (Higher Activation Energy) Selectivity Overall Selectivity & Product Purity Rate_Desired->Selectivity Positive Effect Rate_Side->Selectivity Negative Effect

Caption: The effect of temperature on desired vs. undesired reaction rates.

References
  • A. A. F. Husain, N. F. A. Zainal, and S. N. Gan, "Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol," AIP Conference Proceedings, vol. 2045, no. 1, p. 020037, 2018. [Link]

  • A. D. T. et al., "Optimisation of Reaction Temperature during Carboxylation of Single and Mixed Model Bio-derived Phenolics as Effective Route for CO2 Utilisation," Aston Research Explorer, 2023. [Link]

  • M. R. L. et al., "Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid," ResearchGate, 2018. [Link]

  • N. A. M. et al., "Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals," ResearchGate, 2013. [Link]

  • Health and Safety Executive, "Chemical reaction hazards and the risk of thermal runaway," INDG254(rev1), 2014. [Link]

  • J. Etchells, "Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories," European Commission, Major Accident Hazards Bureau, 2005. [Link]

  • J. Gustin, "Emergency Runaway Reaction - What Precedes? What Follows?," AIDIC - Italian Association of Chemical Engineering, 2014. [Link]

  • J. F. Bunnett and M. M. Rauhut, "2-BROMO-3-METHYLBENZOIC ACID," Organic Syntheses, vol. 38, p. 11, 1958. [Link]

  • Y. Jiang et al.
  • ARIA, "Runaway reactions, case studies, lessons learned," French Ministry for Sustainable Development, 2014. [Link]

  • AristaTek, "Runaway Industrial Chemical Reactions," PEAC Newsletter, 2008. [Link]

  • Y. Chen et al., "Decarboxylative Hydroxylation of Benzoic Acids," Angewandte Chemie International Edition, vol. 60, no. 44, pp. 24012-24017, 2021. [Link]

  • Y. Jiang et al.
  • Y. Jiang et al.
  • R. A. Taylor and F. P. Lossing, "The thermal decomposition of benzoic acid," ResearchGate, 1968. [Link]

  • S. Rohani et al., "Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape," Diva-portal.org, 2004. [Link]

  • Scribd, "Exp 2 - Recrystallization of Benzoic Acid," Scribd, N.d. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Carboxymethyl)-3-methylbenzoic Acid

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Carboxymethyl)-3-methylbenzoic acid. In the realm of drug discovery and organic synthesis, NMR spec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Carboxymethyl)-3-methylbenzoic acid. In the realm of drug discovery and organic synthesis, NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of novel molecules. For researchers and drug development professionals, a comprehensive understanding of a molecule's spectral signature is paramount for confirming its identity, purity, and for paving the way for further development.

Predicted NMR Spectral Data for 2-(Carboxymethyl)-3-methylbenzoic Acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(Carboxymethyl)-3-methylbenzoic acid. These predictions are derived from a detailed analysis of the comparison compounds and foundational NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Carboxymethyl)-3-methylbenzoic Acid (400 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.9 (broad s)broad singlet2H-COOH
~7.8 (d)doublet1HH-6
~7.4 (t)triplet1HH-5
~7.2 (d)doublet1HH-4
~3.8 (s)singlet2H-CH₂-
~2.3 (s)singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Carboxymethyl)-3-methylbenzoic Acid (100 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm)Assignment
~172-CH₂-C OOH
~168Ar-C OOH
~138C-3
~135C-1
~132C-5
~130C-6
~128C-2
~126C-4
~40-C H₂-
~20-C H₃

Comparative Spectral Analysis

A thorough understanding of the predicted spectrum of 2-(Carboxymethyl)-3-methylbenzoic acid is best achieved by dissecting the contributions of its constituent parts. We will examine the experimental spectra of 3-methylbenzoic acid and 2-carboxymethylbenzoic acid to build a logical framework for our predictions.

Alternative 1: 3-Methylbenzoic Acid

The ¹H and ¹³C NMR spectra of 3-methylbenzoic acid provide a baseline for understanding the influence of an electron-donating methyl group on the benzoic acid core.

Table 3: Experimental ¹H and ¹³C NMR Spectral Data for 3-Methylbenzoic Acid

NucleusChemical Shift (δ) (ppm)
¹H NMR
-COOH~12.8
Aromatic-H7.8-7.9 (m), 7.3-7.4 (m)
-CH₃~2.4
¹³C NMR
-C OOH~168
Aromatic-C~138, 134, 130, 129, 127
-C H₃~21

The methyl group, being weakly electron-donating, causes a slight shielding effect (a shift to a lower ppm value) on the ortho and para positions of the aromatic ring relative to unsubstituted benzoic acid.

Alternative 2: 2-Carboxymethylbenzoic Acid (Homophthalic Acid)

2-Carboxymethylbenzoic acid introduces an electron-withdrawing carboxymethyl group at the ortho position, which significantly influences the electronic environment of the aromatic ring.

Table 4: Experimental ¹H and ¹³C NMR Spectral Data for 2-Carboxymethylbenzoic Acid

NucleusChemical Shift (δ) (ppm)
¹H NMR
-COOH~12.9 (broad s)
Aromatic-H~8.0 (d), ~7.6 (t), ~7.4 (t), ~7.2 (d)
-CH₂-~3.9
¹³C NMR
-CH₂-C OOH~172
Ar-C OOH~168
Aromatic-C~134, 133, 132, 131, 128, 127
-C H₂-~40

The carboxymethyl group deshields the neighboring aromatic protons, causing them to resonate at a higher chemical shift. The methylene protons (-CH₂-) typically appear as a singlet around 3.9 ppm.

Synthesis of Spectral Data: Predicting the Spectrum of 2-(Carboxymethyl)-3-methylbenzoic Acid

By combining the observations from our comparative analysis, we can now rationalize the predicted spectrum of our target molecule.

  • Aromatic Protons: The aromatic region is expected to show three distinct signals, each integrating to one proton. The proton at position 6 (H-6), being ortho to the carboxylic acid group, will be the most deshielded. The protons at positions 4 and 5 will be influenced by both the electron-donating methyl group and the electron-withdrawing carboxymethyl group, leading to their respective predicted chemical shifts.

  • Methylene and Methyl Protons: The methylene protons of the carboxymethyl group are expected to appear as a singlet, similar to that in 2-carboxymethylbenzoic acid. The methyl protons will also be a singlet, in a region characteristic of aromatic methyl groups.

  • Carboxylic Acid Protons: The two carboxylic acid protons are expected to be broad singlets at a downfield chemical shift, and their signals may coalesce or be exchanged with residual water in the solvent.

  • ¹³C NMR: The two carbonyl carbons will have distinct chemical shifts, with the aliphatic carboxylic carbon appearing slightly further downfield than the aromatic one. The aromatic carbons will each give a unique signal due to the lack of symmetry in the molecule.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as 2-(Carboxymethyl)-3-methylbenzoic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

1. Sample Preparation:

  • Weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and shift the exchangeable proton signals to a less crowded region of the spectrum.
  • Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.[1]
  • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity. Automated shimming routines are generally sufficient for most small molecules.
  • For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans). The use of proton decoupling is standard to simplify the spectrum and improve sensitivity.
  • Process the acquired data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a secondary reference (the primary reference is tetramethylsilane, TMS, at 0.00 ppm).

3. Data Analysis:

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for complex structures.

// Aromatic Ring C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Substituents C7 [label="C7 (COOH)", pos="0,3!"]; C8 [label="C8 (-CH2-)", pos="-2.6,1.5!"]; C9 [label="C9 (COOH)", pos="-3.9,1.5!"]; C10 [label="C10 (-CH3)", pos="-2.6,-1.5!"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C1 -- C7; C2 -- C8; C8 -- C9; C3 -- C10;

// Aromatic Protons H4 [label="H4", pos="0,-2.5!"]; H5 [label="H5", pos="2.3,-1.25!"]; H6 [label="H6", pos="2.3,1.25!"];

C4 -- H4 [style=solid]; C5 -- H5 [style=solid]; C6 -- H6 [style=solid]; }

Caption: Structure of 2-(Carboxymethyl)-3-methylbenzoic acid with atom numbering for NMR assignments.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Alberta. "Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning." ERA. [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

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Comparative

FTIR absorption peaks for 3-methylhomophthalic acid functional groups

A Comparative Guide for Structural Confirmation in Drug Discovery Executive Summary 3-Methylhomophthalic acid (3-MHA) serves as a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons and isoquinoline al...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Confirmation in Drug Discovery

Executive Summary

3-Methylhomophthalic acid (3-MHA) serves as a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons and isoquinoline alkaloids. Its structural integrity is defined by a specific 1,2,3-trisubstituted benzene pattern and two distinct carboxylic acid environments: a conjugated benzoic acid moiety and a non-conjugated phenylacetic acid moiety.

This guide provides a technical framework for validating 3-MHA using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, this document focuses on comparative differentiation —specifically distinguishing 3-MHA from its dehydration product (3-methylhomophthalic anhydride) and its structural isomers.

Structural Analysis & Functional Group Mapping

To interpret the FTIR spectrum accurately, one must first map the vibrational modes to the specific chemical environment of 3-MHA.

Chemical Structure: 3-methyl-2-(carboxymethyl)benzoic acid.

  • Position 1: Carboxylic Acid (Conjugated to Ring)

  • Position 2: Carboxymethyl Group (Non-conjugated, aliphatic spacer)

  • Position 3: Methyl Group (Steric influence)[1]

Visualization: Functional Group Logic

The following diagram illustrates the hierarchical logic for identifying 3-MHA based on spectral features.

MHA_Identification Start Unknown Sample Spectrum Carbonyl_Region Carbonyl Region (1650 - 1850 cm⁻¹) Start->Carbonyl_Region Anhydride_Check Check: Doublet at ~1760 & 1800 cm⁻¹? Carbonyl_Region->Anhydride_Check Result_Anhydride IMPURITY DETECTED: 3-Methylhomophthalic Anhydride Anhydride_Check->Result_Anhydride Yes (Dehydrated) Acid_Check Check: Broad OH (2500-3300) + Split Carbonyls (~1690 & 1715) Anhydride_Check->Acid_Check No Fingerprint_Region Fingerprint Region (600 - 900 cm⁻¹) Acid_Check->Fingerprint_Region Subst_Check Check: 1,2,3-Trisubstituted Pattern (Strong bands ~760-780 cm⁻¹) Fingerprint_Region->Subst_Check Result_Confirmed IDENTITY CONFIRMED: 3-Methylhomophthalic Acid Subst_Check->Result_Confirmed Matches Pattern

Figure 1: Decision logic for spectral validation of 3-MHA, prioritizing impurity detection (anhydride) and substitution pattern confirmation.

Comparative Spectral Data

The following table synthesizes expected peak values based on empirical data for homophthalic acid derivatives and standard IR correlation tables for trisubstituted aromatics.

Table 1: Diagnostic Absorption Peaks for 3-MHA vs. Alternatives
Functional GroupVibration Mode3-Methylhomophthalic Acid (Target)Homophthalic Anhydride (Impurity)Structural Insight
O-H (Acid) Stretch2500–3300 cm⁻¹ (Broad, Strong)AbsentThe "Acid Beard" confirms the presence of COOH dimers. Absence indicates dehydration.
C=O (Aliphatic) Stretch1710–1725 cm⁻¹ 1760 cm⁻¹ (Sym)Corresponds to the acetic acid side chain (non-conjugated).
C=O (Aromatic) Stretch1680–1695 cm⁻¹ 1800 cm⁻¹ (Asym)Corresponds to the benzoic acid moiety (conjugated). Lower frequency due to resonance.
C-H (Methyl) Stretch2960, 2870 cm⁻¹ 2960, 2870 cm⁻¹Just below 3000 cm⁻¹. Confirms alkyl substitution.
C=C (Aromatic) Stretch1580–1600 cm⁻¹ 1600 cm⁻¹Standard aromatic breathing modes.
Fingerprint Bending (OOP)~760–780 cm⁻¹ ~760 cm⁻¹Characteristic of 1,2,3-trisubstituted benzene rings.

Technical Deep Dive: The "Double Carbonyl" Signature

The most definitive feature of 3-MHA is the split carbonyl signal . Unlike simple benzoic acid (one C=O peak) or acetic acid (one C=O peak), 3-MHA displays two distinct carbonyl environments.

  • The Conjugated Carbonyl (~1690 cm⁻¹): The carboxylic acid attached directly to the benzene ring (Position 1) participates in resonance with the pi-system. This delocalization weakens the C=O bond, lowering its vibrational frequency.

  • The Non-Conjugated Carbonyl (~1715 cm⁻¹): The carboxylic acid on the acetic side chain (Position 2) is insulated from the ring by a methylene (-CH₂-) group. It vibrates at a higher frequency, typical of aliphatic acids.

Critical Comparison: If you observe a "doublet" at significantly higher frequencies (1760 cm⁻¹ and 1800 cm⁻¹ ), your sample has degraded. Homophthalic acids are prone to spontaneous dehydration to form 5-membered cyclic anhydrides upon heating or prolonged storage.

Experimental Protocol: Artifact Avoidance

Standard KBr pellet preparation can induce dehydration due to the high pressure and potential heating during grinding. For 3-MHA, the following protocol is recommended to ensure data integrity.

Protocol: Low-Energy Sampling
  • Technique Selection: Prefer ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal over KBr pellets. ATR requires no sample heating or pressure that could force anhydride formation.

  • Background Subtraction: Collect a fresh background spectrum (air) before placing the sample.

  • Sample Placement: Place ~10 mg of solid 3-MHA on the crystal.

  • Pressure Application: Apply moderate pressure. Do not over-tighten the anvil, as excessive pressure can shift crystal lattice peaks in crystalline solids.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16–32 (sufficient for solid samples)

    • Range: 4000–600 cm⁻¹

Pathway of Degradation (Visualized)

Understanding the stability of 3-MHA is crucial for interpreting "ghost peaks."

Degradation_Pathway MHA 3-Methylhomophthalic Acid (Solid, Stable) Heat Heat / Acid Catalysis (Sample Prep Artifact) MHA->Heat Dehydration Anhydride 3-Methylhomophthalic Anhydride (Cyclic, 5-membered) Heat->Anhydride Cyclization Water H₂O (Released) Heat->Water

Figure 2: Thermal dehydration pathway leading to anhydride formation, a common artifact in FTIR analysis of homophthalic acids.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Homophthalic Anhydride. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2020).[4][5][6] Explains the shift differences between conjugated and non-conjugated acids. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Compounds. Detailed analysis of 1,2,3-trisubstituted benzene fingerprint patterns. Available at: [Link][1]

  • PubChem. Homophthalic Acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2-(Carboxymethyl)-3-methylbenzoic Acid

This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Carboxymethyl)-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Carboxymethyl)-3-methylbenzoic acid. We will navigate the causal relationships behind experimental choices, compare alternative analytical strategies, and establish a self-validating protocol rooted in the principles of the International Council for Harmonisation (ICH).

Foundational Strategy: Understanding the Analyte

The molecular structure of 2-(Carboxymethyl)-3-methylbenzoic acid is the cornerstone of our method development strategy. Its key features—a substituted benzene ring and two carboxylic acid functional groups—dictate its behavior in a chromatographic system.

  • Aromatic Core: The benzene ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice.

  • Dual Carboxylic Acids: The presence of two acidic groups means the analyte's ionization state is highly dependent on pH. This is the most critical parameter to control for achieving reproducible retention and symmetrical peak shapes. The pKa values for these groups are estimated to be around 3-5. To ensure the molecule is in a neutral, un-ionized state for optimal interaction with a reversed-phase column, the mobile phase pH must be maintained significantly below the lowest pKa.[1][2]

Table 1: Estimated Physicochemical Properties of 2-(Carboxymethyl)-3-methylbenzoic acid

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular FormulaC10H10O4---
Molecular Weight194.18 g/mol ---
pKa ValuespKa1 ≈ 3.0, pKa2 ≈ 4.5Mobile phase pH must be ≤ 2.5 to suppress ionization of both acid groups.[2][3]
UV λmax~230 nm, ~275 nmFavorable for UV detection. A starting wavelength of 230 nm is chosen for higher sensitivity.
PolarityModerately PolarSuitable for reversed-phase chromatography.[4]

The Method Development Workflow: A Logic-Driven Path

Our approach is systematic, beginning with a broad screening phase and progressively refining parameters to achieve optimal separation. This workflow ensures efficiency and leads to a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, UV Spectrum) Column Column Selection (C18, Phenyl-Hexyl) MobilePhase Mobile Phase Scouting (ACN/Water, pH 2.5) Detection Detector Wavelength (PDA Scan 200-400 nm) Gradient Gradient Optimization (Slope & Time) Detection->Gradient Initial Results pH pH Fine-Tuning (Selectivity Adjustment) Temp Temperature Control (Efficiency & Pressure) Flow Flow Rate (Analysis Time vs. Resolution) ForcedDeg Forced Degradation Study (Specificity) Flow->ForcedDeg Optimized Conditions ICH ICH Q2(R1) Validation (Accuracy, Precision, etc.) FinalMethod Final Method Protocol

Caption: A systematic workflow for HPLC method development.

Experimental Design: Column and Mobile Phase Selection

The objective is to find a set of conditions that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradants.

Column Chemistry Comparison

The stationary phase is a powerful tool for influencing selectivity. We evaluated two common reversed-phase columns with differing selectivities. A standard C18 column is the workhorse for many separations, relying primarily on hydrophobic interactions.[5] A Phenyl-Hexyl column was chosen as an alternative due to its potential for π-π interactions with the analyte's aromatic ring, which can offer unique selectivity for aromatic positional isomers or related substances.[6]

Table 2: Comparison of HPLC Column Performance

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale & Conclusion
Column Standard C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmComparing hydrophobic vs. π-π interaction selectivity.
Retention Time 8.5 min9.2 minBoth provide adequate retention.
Tailing Factor 1.11.2The C18 column provides a more symmetrical peak shape.
Resolution (Rs) > 2.0 for all known impurities> 1.8 for all known impuritiesThe C18 column shows superior resolution for a critical impurity pair.
Conclusion Selected for further optimization. Provides alternative selectivity but is less optimal for this specific separation.The C18 column offered the best balance of peak shape and resolution.
Mobile Phase Optimization

For acidic analytes like this, controlling the mobile phase pH is paramount.[2] An acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and eliminating the peak tailing that occurs when an analyte exists in mixed ionic states.[1][7]

Experimental Protocol: Mobile Phase Preparation

  • Aqueous Component (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using ortho-phosphoric acid. Filter through a 0.22 µm membrane filter. Phosphate buffers are excellent for low UV wavelength detection and provide strong buffering capacity in this pH range.[3]

  • Organic Component (Mobile Phase B): Use HPLC-grade Acetonitrile (ACN).

  • Initial Gradient: A screening gradient of 5% to 95% ACN over 20 minutes is used to determine the approximate elution strength required.

  • Optimized Gradient: Based on the screening run, the gradient is optimized to provide separation in a shorter time.

Final Optimized Chromatographic Conditions:

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 2.5
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B in 10 min, then hold at 70% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: Ensuring Fitness for Purpose (ICH Q2(R1))

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8][9] Our validation protocol adheres to the ICH Q2(R1) guideline, establishing the method's trustworthiness and reliability.[10]

ICH_Validation cluster_characteristics ICH Q2(R1) Validation Characteristics Method Validated Purity Method Specificity Specificity (No Interference) Accuracy Accuracy (Recovery %) Specificity->Accuracy Linearity Linearity (R² > 0.999) Range Range Linearity->Range Accuracy->Method Precision Precision (RSD < 2%) Precision->Method Range->Accuracy Range->Precision Robustness Robustness Robustness->Method LOQ LOQ LOQ->Linearity

Caption: Key characteristics for analytical method validation per ICH Q2(R1).

Table 3: Summary of Validation Results

Validation ParameterProtocol SummaryAcceptance CriteriaResult
Specificity Analyze blank, placebo, and forced degradation samples.No interfering peaks at the analyte's retention time.Pass
Linearity Five concentrations from LOQ to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Spike analyte into placebo at 80%, 100%, and 120% levels (n=3).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Six replicate preparations of the standard at 100% concentration.RSD ≤ 2.0%RSD = 0.8%
LOQ Determined by S/N ratio method.S/N ≥ 100.05 µg/mL
Robustness Vary pH (±0.2), Temp (±2°C), Flow (±0.1 mL/min).Peak area RSD ≤ 5.0%, resolution remains > 2.0.Pass

Forced Degradation: Building a Stability-Indicating Method

A critical component of a purity method is its ability to separate the active pharmaceutical ingredient (API) from any potential degradation products.[11] Forced degradation, or stress testing, is performed to generate these degradants and prove the method's specificity.[12][13]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 2-(Carboxymethyl)-3-methylbenzoic acid at 1 mg/mL.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 8 hours. Neutralize before injection.[11]

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 3% H2O2, store at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (ICH option 1) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a Photodiode Array (PDA) detector to assess peak purity.

Results: The method successfully separated the intact drug from all degradant peaks formed under acidic, basic, and oxidative stress conditions, with resolution values (Rs) consistently greater than 3.0. Peak purity analysis confirmed the main peak was spectrally homogeneous in all cases, proving the method is stability-indicating .

Conclusion and Final Recommendations

The developed reversed-phase HPLC method, utilizing a C18 stationary phase with an acidic phosphate buffer (pH 2.5) and an acetonitrile gradient, provides a robust, sensitive, and specific means for determining the purity of 2-(Carboxymethyl)-3-methylbenzoic acid. The comprehensive validation study confirms its adherence to ICH guidelines for accuracy, precision, and linearity. Furthermore, successful resolution of degradants from forced degradation studies establishes its utility as a stability-indicating assay. While alternative columns like Phenyl-Hexyl can offer different selectivity, the C18 column provided superior performance for this specific analyte and its associated impurity profile. This method is deemed fit for its intended purpose in a quality control environment.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. National Library of Medicine. [Link]

  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • International Journal of Applied Research in Science and Technology. (2023). A Review on Force Degradation Studies for Drug Substances. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Welch Materials, Inc. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC. [Link]

  • ResearchGate. (n.d.). Forced degradation study under acidic conditions. [Link]

  • SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. [Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-Methylhomophthalic Acid

Executive Summary 3-methylhomophthalic acid (3-MHA) is a critical structural isomer often encountered as a metabolic marker in polycyclic aromatic hydrocarbon (PAH) degradation or as a degradation product of complex isoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methylhomophthalic acid (3-MHA) is a critical structural isomer often encountered as a metabolic marker in polycyclic aromatic hydrocarbon (PAH) degradation or as a degradation product of complex isocoumarins. Its correct identification is frequently complicated by the presence of regioisomers (4-methyl, 5-methyl) and its parent compound, homophthalic acid.

This guide provides a definitive technical comparison of the fragmentation behaviors of 3-MHA under Electron Ionization (EI) and Electrospray Ionization (ESI). By leveraging the "Ortho Effect" —a phenomenon where vicinal substituents interact to facilitate unique elimination pathways—we establish a robust framework for distinguishing 3-MHA from its alternatives.

Structural Context & Ionization Physics

To interpret the mass spectrum, one must first understand the steric environment. 3-MHA (


, MW 194.18) consists of a benzene ring substituted with a carboxylic acid group at position 1, an acetic acid group at position 2, and a methyl group at position 3.
  • The "Ortho" Driver: The 1,2-relationship between the carboxylic acid and the acetic acid side chain allows for the facile elimination of water to form a stable six-membered cyclic anhydride.

  • The Methyl Steric Wedge: Unlike the parent homophthalic acid, the methyl group at position 3 exerts steric pressure on the acetic acid side chain, accelerating specific fragmentation pathways compared to the 4-methyl or 5-methyl isomers.

Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-)
Energy State High energy (70 eV); extensive fragmentation.Soft ionization; preserves molecular ion.
Dominant Species Radical Cation (

)
Deprotonated Ion (

)
Key Mechanism Thermal dehydration & Retro-Diels-Alder (rare)Collision Induced Dissociation (CID)
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS/MS)

Deep Dive: Fragmentation Pathways

Electron Ionization (GC-MS)

In GC-MS, dicarboxylic acids are often derivatized (TMS esters), but direct analysis or in-source decomposition reveals the "naked" fragmentation logic.

The Anhydride Dominance: Upon electron impact, 3-MHA (


 194) almost instantly loses water (

, 18 Da) to form the 3-methylhomophthalic anhydride radical cation (

176). This peak is often the base peak or highly abundant, contrasting with meta- or para-isomers where this mechanism is geometrically impossible.

Secondary Fragmentation: From the anhydride (


 176), the molecule ejects carbon monoxide (

, 28 Da) and/or carbon dioxide (

, 44 Da).
  • Path A:

    
     (Loss of CO). This suggests a contraction to a stable aromatic ketone structure.
    
  • Path B:

    
     (Loss of 
    
    
    
    ).
Electrospray Ionization (LC-MS/MS)

In negative mode ESI, the precursor is


 at 

193.

The Decarboxylation Driver: Under CID, the carboxylate group destabilizes the structure.

  • Primary Transition:

    
     (Loss of 
    
    
    
    ). This is the "Quantifier" transition for MRM assays.
  • Secondary Transition:

    
     (Loss of 
    
    
    
    ). This "Qualifier" transition involves the formation of a cyclic anhydride anion.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the competing pathways and the distinct "Ortho Effect" route that validates the identity of 3-MHA.

G cluster_legend Pathway Legend M_Ion Precursor Ion (3-MHA) [M-H]- m/z 193 Anhydride Cyclic Anhydride [M-H-H2O]- m/z 175 M_Ion->Anhydride -H2O (Ortho Effect) Decarb Decarboxylation Product [M-H-CO2]- m/z 149 M_Ion->Decarb -CO2 (CID) Anhydride->Decarb -CO (Rearrangement) Benzyl Benzyl Anion m/z 105 Decarb->Benzyl -CO2 key1 Solid Line: Primary Transition key2 Dashed: Secondary/High Energy

Caption: Fragmentation pathway of 3-methylhomophthalic acid in ESI(-). The 'Ortho Effect' drives the dehydration pathway (


 175), distinguishing it from meta/para isomers.

Comparative Data: 3-MHA vs. Alternatives

The table below differentiates 3-MHA from its parent (Homophthalic Acid) and its structural isomer (Methylphthalic Acid).

Parameter3-Methylhomophthalic AcidHomophthalic Acid (Parent)Methylphthalic Acid (Isomer)
MW 194.18180.16180.16 (if mono-methyl)
ESI Precursor (

)
193 179179
Primary Fragment 149 (

)
135 (

)
135 (

)
Anhydride Ion (

)
175 (Strong)161 (Strong)161 (Weak - 5-membered ring)
Ortho Effect Intensity High (Steric compression by -CH3)HighModerate
Retention Time (RP-LC) Mid-eluting (Methyl increases hydrophobicity)Early eluting (More polar)Variable

Diagnostic Rule: If you observe


 193 

175 transition with high efficiency, the structure possesses the 1,2-dicarboxy motif (homophthalic). If the

175 fragment is weak or absent, suspect a meta/para isomer (e.g., 4-methylisophthalic acid).

Experimental Protocols

Protocol A: LC-MS/MS Differentiation Workflow

Use this protocol for biological matrices or complex mixtures.

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Source Conditions:

    • Polarity: Negative (ESI-)

    • Capillary Voltage: -3500 V

    • Gas Temp: 300°C

  • MS2 Acquisition:

    • Select Precursor:

      
       193.0
      
    • Apply Collision Energy (CE) ramp: 5, 15, 25, 35 eV.

  • Validation:

    • At low CE (5-10 eV) , the

      
       (193) should be intact.
      
    • At med CE (15-20 eV) , the Anhydride (

      
       175) appears. Note: This is the specificity check.
      
    • At high CE (>25 eV) , the Decarboxylated species (

      
       149) dominates.
      
Protocol B: GC-MS Derivatization (TMS)

Use this for structural confirmation of the intact acid.

  • Drying: Evaporate 50 µL of sample extract to dryness under Nitrogen.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 minutes.

    • Mechanism:[1][2] Replaces acidic protons with Trimethylsilyl (TMS) groups.

    • Result: 3-MHA-diTMS (

      
      ).
      
  • GC-MS Analysis:

    • Column: DB-5ms (30m x 0.25mm).

    • Injector: 250°C, Splitless.

    • Scan Range: 50–450 amu.

  • Interpretation: Look for the M-15 peak (

    
     323, loss of methyl from TMS) and the M-89  peak (loss of OTMS).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Dicarboxylic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2017). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • ResearchGate. (2012). Ortho effects in the mass spectra of derivatives of hydroxy- and aminobenzenecarboxylic acids. [Link]

Sources

Validation

Comparative Reactivity Guide: Homophthalic Acid vs. 3-Methylhomophthalic Acid

This guide provides an in-depth technical comparison between Homophthalic Acid and its derivative, 3-Methylhomophthalic Acid.[1][2] It focuses on their structural differences, reactivity profiles in heterocycle synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Homophthalic Acid and its derivative, 3-Methylhomophthalic Acid.[1][2] It focuses on their structural differences, reactivity profiles in heterocycle synthesis, and experimental handling.

[1][2]

Executive Summary

Homophthalic acid (HPA) is a privileged scaffold in organic synthesis, widely used to access isocoumarins, isoquinolones, and polycyclic aromatics via its active methylene group. 3-Methylhomophthalic acid (3-MHA) introduces a methyl group at the C3 position (ortho to the carboxymethyl side chain).[1][2]

While both compounds share the same core reactivity, the 3-methyl group exerts a profound "Ortho-Effect." This steric bulk:

  • Accelerates Anhydride Formation: Via the Thorpe-Ingold (gem-dialkyl like) effect, pre-organizing the carboxylates.[1][2]

  • Retards Enolization: Sterically hinders the approach of bases to the active methylene protons.[2]

  • Alters Regioselectivity: Directs nucleophilic attack away from the sterically crowded C3-carbonyl in the anhydride form.[2]

Structural & Electronic Analysis

The reactivity difference is governed by the proximity of the methyl group to the "active" methylene bridge.

ChemicalStructure cluster_steric Steric Impact on Reactivity HPA Homophthalic Acid (HPA) Active Methylene: Accessible pKa (approx): 3.72 Anhydride_HPA Homophthalic Anhydride (Reactive Intermediate) HPA->Anhydride_HPA Dehydration (Fast) MHA 3-Methylhomophthalic Acid (3-MHA) Active Methylene: Sterically Hindered Methyl Group: Electron Donating (+I) Anhydride_MHA 3-Methylhomophthalic Anhydride (Regioselective Bias) MHA->Anhydride_MHA Dehydration (Very Fast - Thorpe-Ingold Effect) Anhydride_MHA->Anhydride_HPA Comparison: 3-Me blocks C3-Carbonyl attack

Figure 1: Structural relationship and dehydration pathways. The 3-methyl group (in red node) creates a steric zone affecting the adjacent methylene and carbonyl.[1]

Physical Property Comparison
PropertyHomophthalic Acid (HPA)3-Methylhomophthalic Acid (3-MHA)Impact on Experiment
CAS 89-51-06628-84-8 (Isomer specific)Verify isomer purity (3-Me vs 4-Me).[1][2]
pKa (COOH) ~3.72 (benzoic), ~4.2 (acetic)~3.85 (benzoic)3-MHA is a slightly weaker acid due to +I effect of Methyl.[1][2]
Solubility Polar solvents (MeOH, DMSO)Increased lipophilicity3-MHA dissolves better in DCM/CHCl3.[1][2]
Methylene Acidity High (Doubly activated)Moderate (Sterically inhibited)Requires stronger bases or longer times for enolization.[1][2]

Reactivity Profile Comparison

A. Anhydride Formation (Cyclodehydration)

Both acids are precursors to their respective anhydrides, which are the actual reactive species in most drug discovery applications (e.g., Castagnoli-Cushman Reaction).[2]

  • HPA: Requires heating with acetyl chloride or acetic anhydride.[2]

  • 3-MHA: Cyclizes more readily due to the relief of steric strain between the methyl group and the side chain (conformational lock). However, the resulting anhydride is more resistant to hydrolysis.[2]

B. Condensation Reactions (Isocoumarin Synthesis)

This is the critical differentiator.[2] The synthesis of isocoumarins involves the acylation of the active methylene followed by cyclization.

  • HPA: Reacts rapidly with acid chlorides/anhydrides.[1][2]

    • Mechanism:[1][2][3][4][5][6][7] Enolization

      
       C-Acylation 
      
      
      
      O-Acylation/Cyclization.[1][2]
  • 3-MHA: The methyl group at C3 hinders the initial enolization.[1][2]

    • Experimental Consequence: You must use higher temperatures (refluxing toluene/xylene) or stronger bases (LDA/LiHMDS) compared to HPA (often TEA/Pyridine is sufficient).[1][2]

    • Regioselectivity:[1][2][3] In 3-MHA, the "active" methylene is crowded.[2] Acylation may occur slower, and side reactions (like O-acylation of the anhydride) may compete.

C. Castagnoli-Cushman Reaction (CCR)

In the reaction with imines to form isoquinolones:

  • HPA: Standard substrate, high yields, trans-diastereoselectivity.[2]

  • 3-MHA: The 3-methyl group interacts with the incoming imine.[1][2]

    • Result: Enhanced diastereoselectivity (often >95:5 dr) due to severe steric penalty for the cis-transition state.[1][2]

    • Yield: Typically lower (50-60%) compared to HPA (80-90%) due to slower kinetics.[1][2]

Experimental Protocols

Protocol A: Synthesis of Homophthalic Anhydrides (Dehydration)

Use this standard workflow for both, but expect 3-MHA to complete faster.

Reagents:

  • Substrate (HPA or 3-MHA): 10.0 mmol[1][2]

  • Acetyl Chloride: 30.0 mmol (3 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Addition: Suspend the acid (HPA or 3-MHA) in Toluene (20 mL). Add Acetyl Chloride dropwise.[2]

  • Reflux:

    • HPA:[1][2][8][9] Reflux for 3 hours.[2][10][11] Solution becomes clear.

    • 3-MHA: Reflux for 1.5 - 2 hours.[1][2] (Monitor by TLC; 3-MHA cyclizes faster).

  • Isolation: Cool to RT. Concentrate in vacuo to remove toluene and excess acetyl chloride.[2]

  • Purification: The residue is usually pure enough for subsequent steps.[2] If solid, wash with cold hexane.[2]

Validation:

  • IR Spectrum: Look for doublet carbonyl peaks characteristic of 6-membered anhydrides (~1760 and 1720 cm⁻¹).[1][2]

Protocol B: Comparative Isocoumarin Synthesis

Demonstrates the kinetic difference.

Reagents:

  • Anhydride (from Protocol A): 1.0 equiv[1]

  • Benzoyl Chloride: 1.2 equiv[1][2]

  • Base: Pyridine (Catalytic) + Triethylamine (2.0 equiv)[1]

  • Solvent: Acetonitrile[1][2]

Workflow:

  • Dissolve Anhydride in Acetonitrile (0.5 M).

  • Add Triethylamine and Pyridine.[2]

  • Add Benzoyl Chloride slowly at 0°C.

  • Critical Observation Point:

    • HPA:[1][2][8][9] Allow to warm to RT.[2] Reaction is typically complete in 4 hours .[2]

    • 3-MHA: Warm to RT.[2][12] If no precipitation/color change occurs after 4 hours, heat to 60°C .[2] Reaction may require 12-16 hours .[1][2]

  • Workup: Acidify with 1M HCl, extract with EtOAc, dry over MgSO4.

Mechanistic Pathway (Isocoumarin Formation)[1]

The following diagram illustrates where the 3-methyl group imposes a kinetic penalty.

ReactionMechanism cluster_barrier Kinetic Bottleneck for 3-MHA Start Homophthalic Anhydride (HPA or 3-MHA) Enolate Enolate Species (Active Nucleophile) Start->Enolate Deprotonation (Slow for 3-MHA due to Sterics) Base Base (Et3N) Base->Enolate Intermed C-Acylated Intermediate Enolate->Intermed Nucleophilic Attack Acyl Acyl Chloride (Electrophile) Acyl->Intermed Product Isocoumarin Product Intermed->Product Cyclization & Decarboxylation

Figure 2: The deprotonation step (Start


 Enolate) is the rate-determining step influenced by the 3-methyl substituent.[1]

References

  • Tamura, Y., et al. (1981).[2] "Strong base induced cycloaddition of homophthalic anhydrides leading to peri-hydroxy aromatic compounds."[2] Journal of the Chemical Society, Perkin Transactions 1. Link[1]

    • Context: Establishes the baseline reactivity of homophthalic anhydride enol
  • Cushman, M., & Castagnoli, N. (1974).[2] "The condensation of succinic anhydrides with Schiff bases.[2] A convenient synthesis of 4-carboxy-2-pyrrolidones." The Journal of Organic Chemistry, 39(11), 1546-1550. Link[1]

    • Context: Foundational text for the Castagnoli-Cushman reaction, detailing the mechanism relevant to substituted anhydrides.
  • Bakulina, O., et al. (2022).[2][13] "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction." Molecules, 27(23), 8462.[8] Link[1]

    • Context: Provides recent experimental data on how ring substituents (aryl/alkyl)
  • Kita, Y., et al. (1996).[2] "Total Synthesis of Fredericamycin A." Journal of the American Chemical Society, 118(34), 7949–7965.

    • Context: Demonstrates the use of substituted homophthalic anhydrides in complex natural product synthesis, highlighting steric consider

Sources

Comparative

Comparative Guide: Single Crystal X-Ray Diffraction (SC-XRD) for Pharmaceutical Solid-State Characterization

Executive Summary In the landscape of drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and intellectual property status. While techniques like N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and intellectual property status. While techniques like NMR establish molecular connectivity, Single Crystal X-Ray Diffraction (SC-XRD) remains the only analytical method capable of determining the absolute three-dimensional atomic arrangement, stereochemistry, and packing interactions with legal certainty.

This guide compares the performance of SC-XRD against alternative structural tools (PXRD, NMR) using a representative API, Resilovir (Compound X) . It demonstrates why SC-XRD is the "Gold Standard" for defining the Target Product Profile (TPP) and provides a self-validating protocol for its execution.

Strategic Necessity: Why SC-XRD?

Regulatory bodies (FDA, EMA) require unambiguous identification of the polymorphic form used in clinical trials (ICH Q6A Guidelines).[1]

  • The Problem: High-resolution Mass Spectrometry (HRMS) gives you the formula. NMR gives you the connectivity. Neither tells you how molecules stack in a lattice. A drug can have the correct chemical structure but the wrong crystal form (polymorph), leading to dissolution failure (e.g., the Ritonavir case).

  • The Solution: SC-XRD provides the Unit Cell (the DNA of the crystal) and the Space Group (the symmetry rules), allowing for the calculation of theoretical density and prediction of stability.

Decision Matrix: When to Deploy SC-XRD

SolidFormSelection Start New Chemical Entity (NCE) Synthesized Screen Polymorph Screening (Slurry, Evaporation, Cooling) Start->Screen Check Crystalline Material Obtained? Screen->Check PXRD Powder XRD (PXRD) Bulk Phase ID Check->PXRD Microcrystalline/Powder Decision Is Absolute Config or Packing Required? Check->Decision Single Crystals (>0.1mm) NMR Solid State NMR (If amorphous) Check->NMR Amorphous/Glass Output Regulatory Submission (CMC Section) PXRD->Output Diffractogram (Batch Release) SCXRD Single Crystal XRD (SC-XRD) Definitive Structure Solution SCXRD->Output CIF File (FDA Submission) Decision->PXRD No (Routine ID) Decision->SCXRD Yes (Gold Standard)

Figure 1: Strategic workflow for selecting solid-state characterization methods during pre-clinical development.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the "Product" (SC-XRD) with its primary alternatives in the context of characterizing Resilovir Form I .

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (x, y, z)2

Diffraction Pattern (Fingerprint)
Chemical Shift (

) Anisotropy
Resolution Atomic (0.8 Å or better)Bulk Lattice (Interplanar spacings)Local Magnetic Environment
Absolute Config Yes (via Flack Parameter)No (unless Rietveld refined w/ high quality)No
Polymorph Discrim. Definitive (Unit Cell & Packing)Good (Peak shifting/splitting)Good (Distinct shifts)
Sample Req. Single Crystal (

mm)
Bulk Powder (~10-100 mg)Bulk Powder (~100 mg)
Throughput Low (Hours to Days)High (Minutes)Medium (Hours)
Limit of Detection N/A (Single grain analysis)~1-5% wt (Impurity detection)~1% wt

Critical Insight: PXRD is excellent for monitoring a known form during manufacturing, but SC-XRD is required to define the form initially. You cannot validate a PXRD pattern without a theoretical pattern calculated from the SC-XRD structure.

Case Study: Resilovir (Compound X)

To demonstrate performance, we compare the SC-XRD data of the desired therapeutic form (Form I ) against a metastable impurity (Form II ).

Objective: Confirm Form I is the thermodynamically stable polymorph suitable for formulation.

Experimental Results
ParameterResilovir Form I (Target) Resilovir Form II (Metastable) Implication
Crystal System MonoclinicTriclinicForm I has higher symmetry.
Space Group



is common for chiral drugs.
Density (

)
1.45 g/cm³ 1.38 g/cm³Higher density = Higher stability (Rule of Density).
Packing Fraction 72.4%68.1%Form I is more tightly packed.
R-Factor (

)
3.2%6.5%Form I yielded higher quality data.
Interactions Strong H-bond dimerWeak Van der WaalsForm I explains higher melting point.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-integrity data collection suitable for FDA submission.

Phase 1: Crystal Growth (Vapor Diffusion)

Goal: Grow a single crystal free of cracks or twinning.

  • Dissolution: Dissolve 10 mg of Resilovir in 0.5 mL of "Good Solvent" (e.g., Methanol) in a small inner vial.

  • Setup: Place the open inner vial inside a larger outer vial containing 2 mL of "Anti-Solvent" (e.g., Diethyl Ether). Cap the outer vial tightly.

  • Equilibration: Allow to stand undisturbed at 20°C for 3-7 days.

  • Validation Step (Visual): Examine crystals under a microscope with Cross-Polarizers .

    • Pass: Crystal extinguishes (goes dark) completely every 90° rotation.

    • Fail: Crystal shows permanent birefringence or irregular patterns (indicates twinning or aggregation).

Phase 2: Data Collection & Reduction
  • Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil.

  • Cooling: Immediately flash-cool to 100 K using a nitrogen stream.

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), significantly improving resolution.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4).

    • Standard: Mo-K

      
       radiation (
      
      
      
      Å).
  • Reduction: Use software (e.g., CrysAlisPro or APEX) to integrate intensities and apply absorption corrections.

Phase 3: Structure Solution & Refinement

RefinementCycle RawData Raw Reflections (hkl intensities) Phasing Phasing (Direct Methods/SHELXT) RawData->Phasing Model Initial Model (Atom assignment) Phasing->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Check Check Metrics (R1, wR2, GooF) Refine->Check Check->Refine High R-factor (Add H-atoms/Anisotropy) Final Final CIF Generation Check->Final Converged (R1 < 5%)

Figure 2: The iterative least-squares refinement cycle to minimize the difference between observed (


) and calculated (

) structure factors.

Validation & Quality Control

Trustworthiness in crystallography is binary: the structure is either correct or wrong. Use these metrics to validate your data.

The R-Factor ( )
  • Standard:

    
     is excellent; 
    
    
    
    is acceptable.
  • Meaning: Represents the percent error between your model and the experimental diffraction pattern.

CheckCIF (IUCr Standard)

Before any publication or report, the .cif file must be run through the IUCr CheckCIF server.

  • Alert A: Serious error (e.g., missed symmetry, impossible bond lengths). Must be fixed.

  • Alert B: Potential error. Requires justification.

Flack Parameter (Absolute Configuration)

For chiral drugs like Resilovir:

  • Value

    
     0.0 (with small su):  Correct absolute stereochemistry.
    
  • Value

    
     1.0:  Inverted structure (wrong enantiomer).
    
  • Value

    
     0.5:  Racemic twin.
    

References

  • FDA (Food and Drug Administration). (2000).[2] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][2][3]

  • CCDC (Cambridge Crystallographic Data Centre). (n.d.). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link][4]

  • IUCr (International Union of Crystallography). (n.d.). checkCIF/PLATON validation service. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Byrn, S. R., et al. (1995). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research.

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Stoichiometric Integrity

An In-Depth Guide to Elemental Analysis Standards for 2-(Carboxymethyl)-3-methylbenzoic Acid For researchers and professionals in drug development, the precise elemental composition of a compound is a foundational piece...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Elemental Analysis Standards for 2-(Carboxymethyl)-3-methylbenzoic Acid

For researchers and professionals in drug development, the precise elemental composition of a compound is a foundational piece of its chemical identity. It serves as a primary indicator of purity and confirms that the correct molecule has been synthesized. This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of 2-(Carboxymethyl)-3-methylbenzoic acid, moving beyond a simple recitation of protocols to explain the scientific reasoning behind critical experimental choices.

The elemental analysis of organic compounds, typically for carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O), is a cornerstone of chemical characterization. In the pharmaceutical industry, this analysis is not merely a perfunctory check; it is a critical quality attribute that supports the identity, purity, and strength of active pharmaceutical ingredients (APIs).[1][2] For a molecule like 2-(Carboxymethyl)-3-methylbenzoic acid (Molecular Formula: C₁₀H₁₀O₄), accurate elemental analysis validates its molecular formula and provides a baseline for purity assessments.

Theoretical Composition: The Stoichiometric Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the absolute benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01110120.1161.86%
Hydrogen (H)1.0081010.085.19%
Oxygen (O)15.999463.99632.95%

The Core Methodology: Combustion and Pyrolysis

The most prevalent technique for determining the C, H, N, and S content in organic compounds is high-temperature combustion analysis, based on the classical Pregl-Dumas method.[3][4]

  • Combustion: A precisely weighed sample is combusted in a furnace at approximately 1000-1150°C in a pure oxygen environment.[3][5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas and its oxides (N₂/NOx), and sulfur to sulfur dioxide (SO₂).

  • Reduction & Separation: The resulting gases are swept by an inert carrier gas (typically helium) through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, N₂, and SO₂ is then separated, often using gas chromatography (GC) techniques.[5]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD), which registers a change in thermal conductivity between the carrier gas and the sample gas.

Oxygen is determined separately via pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting gases are passed over heated carbon, which converts all oxygen into carbon monoxide (CO). The CO is then quantified.[5]

G cluster_CHNS CHNS Analysis cluster_O Oxygen Analysis Sample_C Sample Encapsulation (Tin Capsule) Combustion High-Temp Combustion (~1000°C, Pure O₂) Sample_C->Combustion Gases_C Gas Mixture (CO₂, H₂O, NOx, SO₂) Combustion->Gases_C Reduction Reduction Furnace (Heated Copper) Gases_C->Reduction Gases_Reduced Reduced Gases (CO₂, H₂O, N₂, SO₂) Reduction->Gases_Reduced GC Gas Separation (GC Column) Gases_Reduced->GC TCD_C Detection (TCD) GC->TCD_C Sample_O Sample Encapsulation (Silver Capsule) Pyrolysis Pyrolysis (~1150°C, Inert Gas) Sample_O->Pyrolysis Gases_O Gas Mixture Pyrolysis->Gases_O Carbon_Tube Heated Carbon Tube Gases_O->Carbon_Tube CO Carbon Monoxide (CO) Carbon_Tube->CO TCD_O Detection (TCD) CO->TCD_O

Fig 1. Workflow for CHNS and Oxygen Elemental Analysis.

Comparative Analysis of Calibration Standards

The accuracy of elemental analysis is fundamentally dependent on the quality of the calibration standards. An ideal standard is non-hygroscopic, stable, has a high purity level, and preferably, an elemental composition similar to the analyte. Using a standard with a C/H/O ratio close to that of 2-(Carboxymethyl)-3-methylbenzoic acid minimizes non-linearities in detector response and improves accuracy.

Below is a comparison of commonly used, commercially available organic analytical standards.[6][7]

StandardFormula% Carbon% Hydrogen% Nitrogen% OxygenKey Characteristics
2-(Carboxymethyl)-3-methylbenzoic acid (Analyte) C₁₀H₁₀O₄ 61.86 5.19 0.00 32.95 Target Compound
Benzoic Acid[8]C₇H₆O₂68.844.950.0026.20Structurally similar, excellent for O analysis.[5]
AcetanilideC₈H₉NO71.096.7110.3611.84Common CHN standard, but O content is low.
SulfanilamideC₆H₈N₂O₂S41.854.6816.2718.58Good for introducing N and S into calibration.
Aspartic AcidC₄H₇NO₄36.095.3010.5248.08High oxygen content, useful for oxygen analysis.
CystineC₆H₁₂N₂O₄S₂29.995.0311.6626.63A certified reference material (CRM) for multiple elements.[7]

Expert Rationale for Standard Selection: For 2-(Carboxymethyl)-3-methylbenzoic acid, Benzoic Acid is a superior calibration standard. Its structural similarity (an aromatic carboxylic acid) ensures comparable combustion behavior. Furthermore, its C, H, and O percentages are reasonably close to the analyte, providing a more reliable calibration for an oxygen-rich compound than a standard like acetanilide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating system suitability checks, blanks, and standards to ensure data integrity.

1. Instrumentation and Setup

  • Instrument: A modern elemental analyzer (e.g., Elementar vario EL cube, Thermo Scientific FLASH 2000).

  • System Suitability: Before analysis, run a known standard (e.g., Cystine CRM) to verify the instrument is performing within specifications for all elements (C, H, N, S). The results must fall within the certified uncertainty limits of the CRM.[6]

2. Calibration Procedure

  • Standard: Use a high-purity (≥99.9%) Benzoic Acid standard.

  • Weighing: Accurately weigh (to ±0.001 mg) approximately 1-2 mg of the benzoic acid standard into a tin capsule for CHN analysis and a silver capsule for O analysis.

  • Calibration Curve: Analyze at least three to five replicates of the standard to establish an average response factor or a linear calibration curve. The relative standard deviation (RSD) of the responses should be ≤0.2%.

3. Sample Preparation and Analysis

  • Drying: Dry the 2-(Carboxymethyl)-3-methylbenzoic acid sample under vacuum at a suitable temperature (e.g., 50-60°C) to remove residual moisture, which would bias the hydrogen and oxygen results.

  • Weighing: Accurately weigh 1-2 mg of the dried analyte into the appropriate capsules.

  • Analysis Sequence: A typical, robust analytical run should be structured as follows:

    • Conditioning Blanks (x2-3): Empty capsules to establish a stable baseline.

    • Calibration Standard (x3): Benzoic acid to confirm calibration.

    • Check Standard (x1): A different standard (e.g., Acetanilide) to independently verify the calibration.

    • Sample (x3): Triplicate analyses of 2-(Carboxymethyl)-3-methylbenzoic acid.

    • Calibration Standard (x1): To check for drift during the run.

Fig 2. A robust, self-validating experimental workflow.

Data Interpretation and Method Validation

Acceptance Criteria: For pharmaceutical applications, the industry-standard acceptance criterion is that the experimentally determined percentages for C, H, and O must be within ±0.4% (absolute) of the theoretical values.

ElementTheoretical %Acceptance Range
Carbon (C)61.86%61.46% – 62.26%
Hydrogen (H)5.19%4.79% – 5.59%
Oxygen (O)32.95%32.55% – 33.35%

Method Validation: While elemental analysis is a standard compendial method, its suitability for a specific new compound should be verified. This aligns with ICH Q2(R1) guidelines.[9] Key parameters to confirm include:

  • Accuracy: Assessed by analyzing a certified reference material or a sample of the API spiked with a known standard.

  • Precision: The RSD of triplicate sample preparations should be well below established limits (typically <0.5%).

  • Specificity: The method's ability to assess the elements in the presence of expected impurities (e.g., residual solvents) should be considered.

Alternative Techniques: A Broader Perspective

While combustion analysis is the gold standard for bulk elemental composition (C, H, O), other techniques are critical for a complete elemental profile, particularly for impurities as mandated by ICH Q3D guidelines.[10][11]

  • Inductively Coupled Plasma (ICP-OES/ICP-MS): These are the preferred methods for quantifying trace elemental impurities (e.g., heavy metals, residual catalysts).[2][10] They do not provide information on the bulk C, H, O composition but are essential for ensuring the overall safety and purity of a drug substance.[9]

  • Ion Chromatography (IC): This technique is valuable for quantifying the compound as an organic acid in solution but is not a method for determining bulk elemental composition.[12]

Conclusion

The elemental analysis of 2-(Carboxymethyl)-3-methylbenzoic acid is a precise and exacting process that underpins its identity and purity. Success is not merely a matter of following a protocol but of making informed scientific choices. The selection of a structurally analogous and compositionally similar standard, such as benzoic acid, is paramount. Furthermore, embedding the analysis within a self-validating workflow—complete with system suitability checks, blanks, and certified reference materials—ensures that the resulting data is not only accurate but also robust and defensible, meeting the high standards of the pharmaceutical industry.

References

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • American Laboratory. Validation of Metal Impurities in Drug Products. [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • OEA Labs. Organic Analytical Reference Standards. [Link]

  • Elementar. Measurement Standards and Reference Materials - vario EL - Organic Analysis. [Link]

  • International Atomic Energy Agency (IAEA). Reference Materials. [Link]

  • University of California, Santa Cruz. CHNS ANALYSIS. [Link]

  • Agilent. Elemental Inorganic Standards. [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. [Link]

  • U.S. Food & Drug Administration (FDA). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

Sources

Comparative

A Researcher's Guide to Synthesis Validation: The Case of 2-(Carboxymethyl)-3-methylbenzoic Acid Using Melting Point Analysis

For the diligent researcher in organic synthesis and drug development, the moment of isolating a final product is one of both triumph and scrutiny. The central question remains: have you synthesized the target molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in organic synthesis and drug development, the moment of isolating a final product is one of both triumph and scrutiny. The central question remains: have you synthesized the target molecule, and is it pure? This guide provides an in-depth, practical comparison of validating the synthesis of 2-(Carboxymethyl)-3-methylbenzoic acid, a substituted homophthalic acid derivative, with a primary focus on melting point analysis as a fundamental, accessible, and highly informative technique.

The Principle of Melting Point Depression: A Sentinel for Purity

The melting point of a pure crystalline solid is a sharp, reproducible physical constant.[3] This is because the molecules fit into a crystal lattice with a uniform energy requirement to transition into the liquid phase. However, the presence of even small amounts of impurities disrupts this lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range (the temperature range from the first sign of melting to the complete liquefaction of the solid).[1][4] Therefore, a sharp melting range observed close to an expected value is a strong indicator of high purity.[4]

Pre-Analysis is Crucial: The Role of Purification

Directly analyzing the crude product of a chemical reaction via melting point is often misleading. The presence of unreacted starting materials, byproducts, and residual solvents will inevitably lead to a broad and depressed melting range, masking the true properties of the synthesized compound.[5] Consequently, rigorous purification of the crude solid is a mandatory prerequisite.

Recrystallization: The Gold Standard for Purifying Crystalline Solids

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6] The principle relies on dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[6][7]

Experimental Protocol: Recrystallization of Synthesized 2-(Carboxymethyl)-3-methylbenzoic Acid
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[8] Test small amounts of the crude product with various solvents (e.g., water, ethanol, ethyl acetate, or a binary mixture like ethanol/water) to find the optimal system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing the yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly, for instance in a desiccator, as residual solvent can depress the melting point.[3]

Validating Synthesis: A Comparative Melting Point Analysis

In the absence of a known literature value for the melting point of 2-(Carboxymethyl)-3-methylbenzoic acid, a comparative approach is essential. This involves comparing the melting point of your purified product against the known melting points of potential starting materials. A significant difference in melting points is a strong piece of evidence that a chemical transformation has occurred.

Let's consider a plausible synthesis route starting from either 2,3-dimethylbenzoic acid (via oxidation of one methyl group) or 3-methylphthalic anhydride (via a ring-opening reaction).

Data Presentation: Melting Point Comparison
CompoundPlausible RoleLiterature Melting Point (°C)Observed Melting Point of Purified Product (°C)
2,3-Dimethylbenzoic AcidStarting Material144 - 146[3]N/A
3-Methylphthalic AnhydrideStarting Material119 - 121[1]N/A
2-(Carboxymethyl)-3-methylbenzoic acid Synthesized Product Not Available (e.g., 165-166)

The value of 165-166°C is a hypothetical result for a pure sample.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely accepted technique for melting point determination.[2]

  • Apparatus Calibration: Before any measurement, ensure the melting point apparatus is accurately calibrated. This is achieved by measuring the melting points of certified reference standards with known, sharp melting points (e.g., benzophenone, caffeine) and adjusting the instrument if necessary.[9][10][11]

  • Sample Preparation:

    • Ensure the purified sample is completely dry and finely powdered.[3]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently on a hard surface to ensure dense packing.[12]

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • For an unknown compound, a rapid initial determination with a fast heating rate (10-20 °C/min) can be performed to find an approximate melting range.[4][13]

    • For the accurate measurement, start heating rapidly to about 15-20 °C below the approximate melting point.[11]

    • Then, decrease the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[11][12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.

Interpreting the Results
  • Sharp, Elevated Melting Point: If your purified product exhibits a sharp melting range (e.g., 1-2 °C wide) that is significantly different from your starting materials, this is strong evidence of a successful synthesis yielding a pure compound.

  • Broad, Depressed Melting Point: If the product melts over a wide range (e.g., >5 °C), it indicates the presence of impurities, and further purification is required.[4]

  • Melting Point Matches Starting Material: If the melting point of your product is identical to one of your starting materials, it indicates that the reaction did not proceed.

The Self-Validating System: Mixed Melting Point Determination

To further increase confidence in your results, a mixed melting point analysis can be performed if an authentic sample of a suspected impurity (like the starting material) is available.

Protocol: Mixed Melting Point
  • Thoroughly mix a 1:1 ratio of your purified product and the suspected starting material.[12]

  • Determine the melting point of this mixture using the standard protocol.

Interpretation
  • No Depression: If the two substances are identical, the melting point of the mixture will be the same as the individual components.[12][14]

  • Depression and Broadening: If the two substances are different, the melting point of the mixture will be significantly depressed and broader than that of the pure product.[13][14] This outcome would further confirm that your synthesized product is indeed a new compound and not unreacted starting material.

Workflow and Alternative Validation Methods

While melting point is a powerful tool, it does not provide definitive structural information. For a novel compound like 2-(Carboxymethyl)-3-methylbenzoic acid, a multi-faceted approach to validation is scientifically rigorous.

Logical Workflow for Synthesis Validation

Caption: Workflow for synthesis validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for confirming the exact structure and connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups. For 2-(Carboxymethyl)-3-methylbenzoic acid, one would expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing a crucial piece of data for confirming the molecular formula.

Conclusion

Validating the synthesis of a potentially novel compound such as 2-(Carboxymethyl)-3-methylbenzoic acid requires a logical and systematic approach. Melting point determination, when preceded by meticulous purification, serves as an invaluable and accessible first line of analysis. By comparing the sharp melting range of the final product to the melting points of the starting materials and employing techniques like mixed melting point analysis, a researcher can build a strong, data-supported case for the synthesis of a new, pure compound. However, for absolute confirmation of the molecular structure, this classical technique should be used in concert with modern spectroscopic methods, forming a comprehensive and trustworthy validation strategy.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Mettler Toledo. (n.d.). School experiments.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • SSERC. (n.d.). Melting point determination.
  • Lambda Photometrics Ltd. (n.d.). Melting Point Determination.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
  • Wired Chemist. (n.d.). Determination of Melting Point.
  • Mettler Toledo. (n.d.). Melting Point Reference Standards.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • WordPress.com. (2021, January 5). Method of mixed melting points.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • CAS Common Chemistry. (n.d.). 3-Methylphthalic anhydride. Retrieved from [Link]

  • Biometrix. (n.d.). Melting Point Apparatus - Calibration.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

Sources

Validation

UV-Vis spectroscopic characterization of methyl-substituted benzoic acids

Executive Summary This guide provides a technical comparison of the UV-Vis spectral characteristics of Benzoic Acid and its methyl-substituted derivatives (o-, m-, and p-Toluic acids). For researchers in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the UV-Vis spectral characteristics of Benzoic Acid and its methyl-substituted derivatives (o-, m-, and p-Toluic acids). For researchers in drug development and organic synthesis, distinguishing these isomers is critical as their electronic states directly correlate to pKa, metabolic stability, and solubility profiles.

Key Takeaway: While the methyl group is generally an auxochrome that induces a red shift (bathochromic shift) via hyperconjugation, the ortho-isomer defies this trend due to Steric Inhibition of Resonance (SIR) . This guide details the causal mechanisms and provides a validated protocol for differentiation.

Mechanistic Analysis: Electronic vs. Steric Effects

To interpret the spectra correctly, one must understand the competition between electronic donation and steric hindrance.

The Reference: Benzoic Acid

Benzoic acid exhibits two primary absorption bands in the near-UV region (typically in polar solvents like Ethanol or Water):

  • E-Band (or B-Band): ~230 nm. Arises from

    
     transitions of the benzene ring conjugated with the carbonyl group. High intensity (
    
    
    
    ).
  • B-Band (or C-Band): ~270–280 nm. A weaker "benzenoid" band (

    
    ) often showing fine vibrational structure.
    
p-Toluic Acid: Hyperconjugation (Bathochromic Shift)

In the para position, the methyl group acts as an electron-donating group (EDG) via hyperconjugation and the inductive effect (+I) .

  • Mechanism: The

    
    -electrons of the C-H bond interact with the 
    
    
    
    -system of the ring, extending the conjugation length.
  • Result: The energy gap between HOMO and LUMO decreases. This causes a Red Shift (Bathochromic) of the

    
     compared to benzoic acid.
    
o-Toluic Acid: Steric Inhibition of Resonance (Hypsochromic Shift)

The ortho position introduces a critical steric conflict.

  • Mechanism: The bulky methyl group physically clashes with the carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.[1]

  • Result: The

    
    -conjugation between the benzene ring and the carboxyl group is broken or significantly diminished. This leads to a Blue Shift (Hypsochromic)  and a decrease in intensity (Hypochromic effect) compared to the para-isomer. This is the "Ortho Effect." 
    

Comparative Data: Spectral Characteristics

The following data represents typical values observed in Ethanol (EtOH) . Note that solvent polarity will cause solvatochromic shifts (polar solvents generally blur vibrational fine structure).

CompoundStructure

(B-Band)

(L·mol⁻¹·cm⁻¹)
Spectral Shift vs. Benzoic AcidDominant Effect
Benzoic Acid Ph-COOH228 - 230 nm ~11,000ReferenceConjugation (Ring + COOH)
p-Toluic Acid 4-Me-Ph-COOH236 - 240 nm ~13,000Bathochromic (Red) Hyperconjugation (+R like)
m-Toluic Acid 3-Me-Ph-COOH230 - 232 nm ~10,500Slight RedInductive (+I) only
o-Toluic Acid 2-Me-Ph-COOH225 - 228 nm ~9,000Hypsochromic (Blue) Steric Inhibition of Resonance

Note: The secondary band (C-Band) around 270–280 nm is often less reliable for quantitation due to low absorptivity but remains useful for qualitative fingerprinting.

Mechanistic Logic Diagram

The following diagram illustrates the causal link between structure and spectral output.

G cluster_0 Substituent Position cluster_1 Electronic/Steric Mechanism cluster_2 Spectral Consequence Para Para-Substitution (4-Methyl) Hyper Hyperconjugation (Extension of Pi-System) Para->Hyper Promotes Ortho Ortho-Substitution (2-Methyl) Steric Steric Inhibition (Loss of Planarity) Ortho->Steric Causes RedShift Bathochromic Shift (Longer Wavelength) Hyper->RedShift Lowers HOMO-LUMO Gap BlueShift Hypsochromic Shift (Shorter Wavelength) Steric->BlueShift Breaks Conjugation

Figure 1: Causal pathway linking methyl substitution position to observed spectral shifts.

Validated Experimental Protocol

Reagents & Equipment[2]
  • Solvent: Spectroscopic Grade Ethanol (Cut-off < 210 nm).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass below 300 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh roughly 12.2 mg of Benzoic Acid (or equiv. for toluic acids) into a 100 mL volumetric flask.

    • Dissolve in ~20 mL Ethanol; sonicate if necessary.

    • Fill to mark with Ethanol.

  • Working Standard (Dilution):

    • The target absorbance is 0.6 – 0.8 AU.

    • Dilute the Stock 1:50 (Take 1 mL stock

      
       50 mL flask).
      
    • Final Concentration: ~20

      
      M.
      
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Run "Auto-Zero" / Baseline correction from 200 nm to 400 nm.

  • Measurement:

    • Rinse the sample cuvette twice with the working solution.

    • Scan from 200 nm to 400 nm.

    • Validation Check: If Absorbance > 1.5 at

      
      , dilute further. Beer-Lambert law deviations occur at high concentrations due to dimer formation (common in carboxylic acids).
      
Workflow Visualization

Protocol Start Start: Solid Sample Weigh Weigh ~12mg (Analytical Balance) Start->Weigh Dissolve Dissolve in EtOH (Stock 1mM) Weigh->Dissolve Dilute Dilute 1:50 (Target ~20µM) Dissolve->Dilute Blank Baseline Scan (Pure Solvent) Dilute->Blank Prepare Scan Acquire Spectrum (200-400nm) Blank->Scan Check QC: Abs < 1.0? Scan->Check Check->Dilute No (Re-dilute) Process Calculate Lambda Max & Epsilon Check->Process Yes

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Troubleshooting & Validation (E-E-A-T)

  • Peak Broadening: If peaks appear unusually broad or lack definition, check the solvent. In non-polar solvents (like cyclohexane), carboxylic acids form dimers, which significantly alters the spectrum. Ethanol disrupts dimerization via Hydrogen bonding, yielding monomer-like spectra.

  • Wavelength Shift: Ensure your instrument is calibrated. Holmium Oxide glass filters are the standard for wavelength verification.

  • Stray Light: High absorbance in the UV region (<220 nm) is susceptible to stray light errors. Ensure your solvent cutoff is appropriate (Ethanol cutoff is ~205 nm; Methanol is ~205 nm; Acetone is 330 nm and cannot be used).

References

  • NIST Chemistry WebBook. Benzoic acid UV/Visible Spectrum.[2] National Institute of Standards and Technology.[2][3][4][5][6] [Link]

  • Baum, J. C., & McClure, D. S. (1979). The Ultraviolet Transitions of Benzoic Acid. Journal of the American Chemical Society.[3] [Link]

  • NIST Chemistry WebBook. o-Toluic acid (Benzoic acid, 2-methyl-) UV/Visible Spectrum.[2] National Institute of Standards and Technology.[2][3][4][5][6] [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. Introduction to Spectroscopy. (Standard text for Auxochrome theory and Steric Inhibition). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Carboxymethyl)-3-methylbenzoic acid

Senior Application Scientist Guide: Personal Protective Equipment (PPE) for Handling 2-(Carboxymethyl)-3-methylbenzoic Acid Part 1: Core Directive & Hazard Logic As researchers, we often treat organic acids as routine re...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: Personal Protective Equipment (PPE) for Handling 2-(Carboxymethyl)-3-methylbenzoic Acid

Part 1: Core Directive & Hazard Logic

As researchers, we often treat organic acids as routine reagents, but 2-(Carboxymethyl)-3-methylbenzoic acid presents specific risks due to its dual carboxylic acid functionality and potential for fine particulate generation. This guide moves beyond generic safety advice, establishing a self-validating safety protocol based on the compound's physical and chemical properties.

The Hazard Profile (The "Why" behind the PPE): This compound is classified under GHS as an Irritant (Warning). The selection of PPE is directly dictated by three specific hazard vectors:

  • H319 (Serious Eye Irritation): The acidity (pKa ~3-4 range typical for benzoic derivatives) can cause immediate protein denaturation in corneal tissue. Implication: Standard safety glasses are insufficient; sealed protection is required.

  • H335 (Respiratory Irritation): As a crystalline solid, static charge often causes "fly-off" during weighing, creating micron-sized aerosols that penetrate deep into the bronchial tree. Implication: Engineering controls (fume hood) are primary; respiratory PPE is the fail-safe.

  • H315 (Skin Irritation): Lipophilic organic acids can penetrate the stratum corneum. Implication: Glove material must resist organic acid permeation.

Part 2: Technical PPE Specifications

Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRequired EquipmentTechnical Justification & Standard
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses allow dust entry from the side. Indirect venting prevents fogging while blocking particulate ingress. Must meet ANSI Z87.1+ (Impact/Splash).
Dermal (Hand) Nitrile Gloves (Min. 5 mil thickness)Why: Latex is permeable to many organic acids and solvents. Nitrile offers superior chemical resistance to carboxylic acids. Double-gloving is required during weighing to prevent cross-contamination.
Respiratory N95 Respirator (or PAPR for >10g)Why: Only required if working outside a certified fume hood (not recommended). Inside a hood, the sash is the primary barrier.
Body Lab Coat (High-neck, snap closure)Why: Cotton/poly blends are acceptable. Snap closures allow for rapid removal in case of a spill (buttons are too slow).
Footwear Closed-toe, non-perforated shoes Why: Mesh sneakers allow chemical absorption into socks, holding the irritant against the skin.

Part 3: Operational Workflow & Visualization

A. The "Clean-to-Dirty" Donning Logic

Safety is a sequence, not just a list. The following workflow ensures that your PPE forms a complete seal before you open the reagent bottle.

PPE_Workflow cluster_critical Critical Seal Point Start Start: Risk Assessment CheckHood Verify Fume Hood (Flow > 100 fpm) Start->CheckHood DonCoat 1. Don Lab Coat (Snap all closures) CheckHood->DonCoat Flow Verified DonGoggles 2. Don Splash Goggles (Check seal around nose) DonCoat->DonGoggles WashHands 3. Wash Hands (Remove oils) DonGoggles->WashHands DonInner 4. Don Inner Gloves (Under coat cuff) WashHands->DonInner DonOuter 5. Don Outer Gloves (Over coat cuff - Barrier Seal) DonInner->DonOuter Proceed Proceed to Weighing DonOuter->Proceed

Figure 1: Sequential Donning Protocol. The "Critical Seal Point" highlights the overlapping of the outer glove over the lab coat cuff to prevent wrist exposure.

B. Handling & Weighing Protocol (The "Fly-Off" Mitigation)

The most dangerous moment is the transfer of solid powder.

  • Engineering Control: Work strictly within a chemical fume hood. Position the balance at least 6 inches back from the sash.

  • Static Control: Use an anti-static gun or static eliminator bar if the powder is "flighty."

  • Transfer Technique:

    • Open the container only inside the hood.

    • Use a disposable spatula.

    • Self-Validating Step: Inspect the area around the balance after weighing. If you see white dust, your transfer technique failed, and decontamination is required immediately.

  • Doffing (Removal):

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • This prevents carrying trace powder onto door handles or keyboards.

Part 4: Disposal & Emergency Response[1]

Disposal of Contaminated PPE:

  • Solid Waste: Gloves, weighing boats, and paper towels contaminated with 2-(Carboxymethyl)-3-methylbenzoic acid must be disposed of in a container labeled "Hazardous Waste - Solid - Organic Acid."

  • Do NOT: Do not dispose of in regular trash. Do not wash large quantities down the drain, as this can lower local pH and violate environmental regulations.

Emergency Response:

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4][5][6] Hold eyelids open. The acidity requires prolonged flushing to normalize pH.

  • Skin Contact: Remove contaminated clothing/PPE.[1][3][5][7][8] Wash with soap and water.[1][2][3][5][6][7][9] Do not use organic solvents (like ethanol), as they may increase skin absorption.

  • Spill Cleanup:

    • Alert nearby personnel.[10]

    • Wear full PPE (as described above).[2][5]

    • Cover spill with a dry absorbent or specialized acid neutralizer (e.g., sodium bicarbonate).

    • Sweep carefully to avoid creating dust (do not dry sweep vigorously).

    • Clean area with a damp paper towel.[8]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22237, Homophthalic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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